Zoely
Description
Structure
2D Structure
Properties
CAS No. |
853244-42-5 |
|---|---|
Molecular Formula |
C41H54O6 |
Molecular Weight |
642.9 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H30O4.C18H24O2/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-12,17-18,20-21H,5-10H2,1-4H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18-,20-,21+,22+,23+;14-,15-,16+,17+,18+/m11/s1 |
InChI Key |
RUJWZZRJSQGFCW-OGPYDZPMSA-N |
SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacokinetics of Nomegestrol Acetate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of nomegestrol acetate (NOMAC), a potent, highly selective progestogen. The data herein is compiled from various animal models, offering a comparative perspective on its absorption, distribution, metabolism, and excretion (ADME) properties. This document is intended to serve as a foundational resource for professionals in drug development and reproductive pharmacology.
Executive Summary
Nomegestrol acetate, a 19-norprogesterone derivative, demonstrates rapid oral absorption and dose-proportional exposure in several key preclinical species. The primary route of elimination is through metabolism, followed by excretion in feces and urine. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in these studies, and illustrates the metabolic pathways and experimental workflows.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profile of nomegestrol acetate has been characterized in several animal species. Following oral administration, NOMAC is generally absorbed rapidly. A comprehensive study in female Sprague-Dawley rats established a clear dose-dependent exposure. While quantitative data in other species such as monkeys, dogs, and rabbits are limited in publicly available literature, qualitative assessments indicate species-specific differences in absorption rates.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Nomegestrol Acetate in Female Rats [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | CL/F (L/h/kg) |
| 10 | 734.8 ± 161.4 | 1.8 ± 0.4 | 8153.2 ± 1341.6 | 10.8 ± 2.1 | 5.61 ± 0.93 |
| 20 | 1512.3 ± 289.5 | 1.9 ± 0.2 | 16489.7 ± 2765.4 | 10.9 ± 1.8 | 5.58 ± 0.91 |
| 40 | 2988.6 ± 567.2 | 2.0 ± 0.3 | 33102.5 ± 5987.3 | 10.6 ± 1.9 | 5.43 ± 0.98 |
| Data are presented as mean ± standard deviation (SD). | |||||
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL/F: Apparent total body clearance. |
Qualitative Pharmacokinetic Observations in Other Species:
-
Cynomolgus Monkeys: Absorption is rapid, with peak plasma concentrations (Tmax) reached within 0.25–2 hours. The plasma AUC has been observed to be dose-proportional.
-
Dogs: Absorption is noted to be considerably slower compared to other species, with a Tmax of nearly 7 hours.
-
Mice: Similar to monkeys, absorption is rapid with a Tmax of 0.25–2 hours and dose-proportional AUC.
Metabolism and Excretion
The biotransformation of nomegestrol acetate is a critical aspect of its clearance. While specific metabolite structures in preclinical models are not extensively detailed in available literature, it is understood that metabolism is the primary route of elimination. In rats, very little unchanged NOMAC is excreted in urine and feces, indicating extensive metabolism.[1]
Studies with human and monkey liver microsomes indicate that the metabolic profiles are qualitatively similar. The primary metabolic pathways are believed to involve hydroxylation reactions, followed by conjugation.
Metabolic Pathway of Nomegestrol Acetate
The following diagram illustrates the proposed primary metabolic pathway for nomegestrol acetate, which mainly involves hydroxylation at various positions on the steroid core, followed by potential further metabolism or conjugation.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized and validated methodologies. Below are detailed summaries of the typical experimental protocols used for pharmacokinetic evaluation of nomegestrol acetate in animal models.
In-Life Study Protocol (Rat Model)[1]
-
Animal Model: Female Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Drug Administration:
-
Formulation: Nomegestrol acetate is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Dosing: A single dose is administered orally (p.o.) via gavage. Dose volumes are calculated based on the most recent body weight.
-
-
Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.
-
-
Excretion Study: For excretion balance studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).
Bioanalytical Method Protocol[1]
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation:
-
Liquid-Liquid Extraction: Plasma samples are typically extracted with an organic solvent (e.g., ethyl acetate). An internal standard is added prior to extraction.
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: UV detection at a specific wavelength.
-
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and CL/F.
Experimental Workflow Visualization
The following diagram provides a visual representation of the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like nomegestrol acetate.
Conclusion
The preclinical pharmacokinetic data for nomegestrol acetate indicate that it is a well-absorbed compound with dose-proportional kinetics in rats. The primary elimination pathway is through extensive metabolism. While there are qualitative similarities across species, absorption rates can differ, highlighting the importance of species-specific evaluation in drug development. The methodologies and workflows described provide a robust framework for conducting and interpreting preclinical pharmacokinetic studies for this and similar compounds. Further research to obtain detailed quantitative pharmacokinetic parameters in non-rodent species and to fully characterize the metabolic profile would be beneficial for a more complete preclinical to clinical translation.
References
A Technical Guide to the In Vitro Estrogenic Activity of Nomegestrol Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Nomegestrol acetate (NOMAC) is a fourth-generation, 19-norprogesterone-derived progestin utilized in hormonal contraception and therapy.[1] Its clinical efficacy and safety profile are intrinsically linked to its high selectivity for the progesterone receptor and its activity at other steroid hormone receptors. This technical guide provides a comprehensive review of the in vitro evidence assessing the estrogenic activity of NOMAC. The data consistently demonstrate that NOMAC is a highly selective progestogen devoid of intrinsic estrogenic effects, as evidenced by its lack of binding to estrogen receptors (ER), inability to induce ER-mediated gene transcription, and failure to stimulate the proliferation of estrogen-dependent cell lines.
Estrogen Receptor (ER) Binding Affinity
A fundamental first step in assessing estrogenicity is to determine a compound's ability to bind to the estrogen receptors, ERα and ERβ. Multiple studies have concluded that nomegestrol acetate has minimal to no affinity for these receptors.[2][3] Unlike progestins derived from 19-nortestosterone, which can exhibit some estrogenic properties, NOMAC's unique structure confers high specificity for the progesterone receptor (PR).[2][4]
Data Summary: Receptor Binding Profile
The following table summarizes the binding characteristics of NOMAC at the estrogen receptor in contrast to its high affinity for the progesterone receptor.
| Compound | Receptor Target | Binding Affinity | Conclusion |
| Nomegestrol Acetate (NOMAC) | Estrogen Receptor (ERα & ERβ) | No significant binding observed[5][6] | Devoid of direct estrogen receptor agonism. |
| Nomegestrol Acetate (NOMAC) | Progesterone Receptor (PR) | High Affinity & Potent Agonist[3][6] | Highly selective progestogenic activity. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method for determining the relative binding affinity (RBA) of a test compound to steroid hormone receptors.
-
Receptor Source Preparation: Cytosolic extracts containing the target estrogen receptor (e.g., from rat uterus or from cells overexpressing human ERα or ERβ) are prepared and standardized for protein concentration.
-
Competitive Binding Incubation: A constant, low concentration of a high-affinity radiolabeled estrogen (e.g., [³H]-Estradiol) is incubated with the receptor preparation.
-
Addition of Competitor: Increasing concentrations of the unlabeled test compound (NOMAC) and a reference compound (unlabeled estradiol) are added to separate reaction tubes.
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal binds the free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is calculated for both the test compound and the reference compound. The RBA is then calculated as: (IC50 of Reference / IC50 of Test Compound) x 100%. For NOMAC, this value is negligible.
Transcriptional Activation of Estrogen Receptors
Following receptor binding, an estrogenic compound would activate the receptor, leading to its translocation to the nucleus and the subsequent transcription of estrogen-responsive genes. Transcriptional activation (transactivation) assays directly measure this functional outcome. Studies utilizing these assays have unequivocally shown that NOMAC does not activate transcription via ERα or ERβ.[4][5]
Data Summary: ER Transactivation Assays
The table below summarizes findings from reporter gene assays designed to measure the activation of estrogen receptors.
| Assay Type | Cell Line | Receptor(s) | Result for Nomegestrol Acetate |
| Reporter Gene Assay | Chinese Hamster Ovary (CHO)[5] | Human ERα, Human ERβ | Devoid of agonistic activity at both receptors. |
| Luciferase Reporter Assay | Human Breast Cancer Cells[4] | Endogenous ER | Did not stimulate transcription from an estrogen response element (ERE). |
Experimental Protocol: ERα/ERβ Luciferase Reporter Gene Assay
This protocol outlines the methodology for assessing a compound's ability to induce gene expression mediated by estrogen receptors.[7]
-
Cell Culture: A suitable mammalian cell line that does not express endogenous ER, such as Chinese Hamster Ovary (CHO) or HEK293 cells, is cultured in phenol red-free medium supplemented with charcoal-stripped serum to remove any exogenous estrogens.[5]
-
Transient Transfection: Cells are co-transfected with two plasmids:
-
Expression Plasmid: Contains the coding sequence for either human ERα or human ERβ.
-
Reporter Plasmid: Contains a reporter gene (e.g., firefly luciferase) downstream of a promoter that is controlled by multiple copies of an Estrogen Response Element (ERE).[4]
-
A third plasmid expressing a different reporter (e.g., Renilla luciferase) may be included to normalize for transfection efficiency.
-
-
Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), the cells are treated with various concentrations of NOMAC, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO) for 18-24 hours.
-
Cell Lysis and Signal Measurement: Cells are lysed, and the activity of the primary reporter (firefly luciferase) is measured using a luminometer after the addition of a luciferin substrate. Renilla luciferase activity is measured subsequently if used for normalization.
-
Data Analysis: The relative light units (RLUs) are normalized to the control. The results are expressed as the fold induction over the vehicle control. For NOMAC, no significant fold induction is observed, confirming its lack of transactivational activity.[4][5]
Functional Assessment: Estrogen-Dependent Cell Proliferation
The final tier of in vitro assessment involves measuring a downstream physiological response, such as cell proliferation. Estrogen-sensitive human breast cancer cell lines, like MCF-7, require estrogen for growth and are a well-established model for this purpose (the "E-Screen" assay). Consistent with binding and transactivation data, studies show that NOMAC does not stimulate the proliferation of these cells.[4][8]
Data Summary: MCF-7 Cell Proliferation Assay (E-Screen)
| Cell Line | Assay | Result for Nomegestrol Acetate |
| MCF-7 Human Breast Cancer Cells[4][8] | Proliferation Assay (E-Screen) | Did not stimulate cell proliferation. |
| T47D:A18 Human Breast Cancer Cells[4] | Proliferation Assay | Did not stimulate cell proliferation. |
Experimental Protocol: MCF-7 Cell Proliferation Assay
This protocol details the E-Screen (Estrogen-Screen) assay used to detect estrogenic activity based on cell proliferation.[9]
-
Cell Maintenance and Hormone Starvation: MCF-7 cells are routinely cultured in RPMI medium with phenol red. Prior to the assay, they are transferred to phenol red-free medium containing charcoal-stripped fetal bovine serum for several days to deprive them of estrogens and synchronize their growth.[9]
-
Cell Seeding: The hormone-starved cells are seeded at a low density (e.g., 400-500 cells/well) into 96-well plates.[9]
-
Compound Exposure: After allowing the cells to attach (e.g., 24 hours), the medium is replaced with fresh hormone-free medium containing various concentrations of NOMAC, a positive control (17β-estradiol), and a vehicle control.
-
Incubation: The cells are incubated for a period of 6-7 days to allow for multiple rounds of cell division. The medium may be changed during this period.[9]
-
Quantification of Proliferation: Cell proliferation is quantified by measuring the total cellular biomass or DNA content. Common methods include:
-
Crystal Violet Staining: Staining total protein with crystal violet and measuring absorbance.[10]
-
MTT/XTT Assay: Measuring the metabolic activity of viable cells.
-
DNA-binding Dyes: Using fluorescent dyes that bind to DNA to quantify cell number.
-
-
Data Analysis: The proliferation in treated wells is compared to the vehicle control. A lack of increase in cell number in NOMAC-treated wells compared to the control indicates an absence of estrogenic activity.[4]
Visualized Workflows and Pathways
Diagram 1: In Vitro Estrogenic Activity Assessment Workflow
Caption: A tiered workflow for assessing the in vitro estrogenic activity of a test compound.
Diagram 2: Classical Estrogen Receptor (ER) Genomic Signaling Pathway
Caption: Simplified genomic signaling pathway of the estrogen receptor.
Conclusion
The comprehensive in vitro evidence from receptor binding assays, ER-mediated transactivation studies, and functional cell proliferation models consistently demonstrates that nomegestrol acetate is a highly selective progestin that is devoid of estrogenic activity.[2][4][5] It does not bind to or activate estrogen receptors α or β, and consequently, it does not trigger downstream estrogenic responses such as gene transcription or the proliferation of estrogen-dependent cells. This lack of estrogenicity is a key pharmacological feature that distinguishes NOMAC from other progestins and contributes to its specific clinical profile.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Nomegestrol acetate, a clinically useful 19-norprogesterone derivative which lacks estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 7. Bioassays for estrogenic activity: development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nomegestrol acetate sequentially or continuously combined to estradiol did not negatively affect membrane-receptor associated progestogenic effects in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Interaction of Nomegestrol Acetate with the Progesterone Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomegestrol acetate (NOMAC) is a potent and highly selective synthetic progestogen, structurally derived from 19-norprogesterone. Its therapeutic efficacy, particularly in contraception and hormone replacement therapy, is primarily mediated through its interaction with the progesterone receptor (PR). This technical guide provides a comprehensive overview of the molecular interactions between NOMAC and the PR, detailing its binding affinity, receptor activation, and downstream signaling pathways. This document synthesizes quantitative data from various studies, outlines detailed experimental methodologies for assessing these interactions, and provides visual representations of the key molecular pathways and experimental workflows.
Introduction
The progesterone receptor is a nuclear receptor and transcription factor that plays a pivotal role in female reproductive biology, including the regulation of the menstrual cycle and the maintenance of pregnancy. Synthetic progestins, such as nomegestrol acetate, are designed to mimic the actions of endogenous progesterone by binding to and activating the PR. NOMAC's distinct pharmacological profile is characterized by its high affinity and selectivity for the PR, with minimal off-target binding to other steroid receptors, which contributes to its favorable safety and tolerability profile[1][2][3][4]. Understanding the precise nature of the NOMAC-PR interaction is crucial for the continued development and optimization of progestin-based therapies.
Quantitative Data on Nomegestrol Acetate and Progesterone Receptor Interaction
The interaction of nomegestrol acetate with the progesterone receptor has been quantified through various in vitro assays, primarily focusing on its binding affinity and functional activity as an agonist.
Binding Affinity
The binding affinity of NOMAC to the progesterone receptor is a key determinant of its potency. This is typically measured using competitive radioligand binding assays, which determine the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibition constant (Ki) is calculated.
| Compound | Receptor | Assay Type | Ki (nM) | Reference Tissue/Cell |
| Nomegestrol Acetate | Progesterone Receptor (PR) | Competitive Binding Assay | 22.8 | Rat Uterus |
| Progesterone | Progesterone Receptor (PR) | Competitive Binding Assay | 34.3 | Rat Uterus |
Table 1: Comparative binding affinity of Nomegestrol Acetate and Progesterone for the Progesterone Receptor.[5][6]
Receptor Selectivity Profile
A critical feature of nomegestrol acetate is its high selectivity for the progesterone receptor, with minimal affinity for other steroid hormone receptors. This selectivity minimizes the potential for off-target side effects.
| Receptor | Relative Binding Affinity/Activity of Nomegestrol Acetate |
| Progesterone Receptor (PR) | High affinity and potent full agonist[1][6]. |
| Androgen Receptor (AR) | Weak anti-androgenic activity; low binding affinity[2][7]. |
| Glucocorticoid Receptor (GR) | No or minimal binding[1][3][4][8]. |
| Estrogen Receptor (ER) | No or minimal binding[2][4]. |
| Mineralocorticoid Receptor (MR) | No or minimal binding[4]. |
Table 2: Selectivity profile of Nomegestrol Acetate for various steroid receptors.
Functional Activity
As a full agonist, NOMAC not only binds to the PR but also activates it, initiating downstream signaling cascades. The functional potency of NOMAC is often determined using reporter gene assays in cells expressing the PR. These assays measure the concentration of the compound that elicits a half-maximal transcriptional response (EC50). While a precise EC50 value is not consistently reported across the literature, studies consistently demonstrate its high potency. In a transactivation study using Chinese hamster ovary (CHO) cells transfected with the human progesterone receptor B (PRB), the agonistic potency of NOMAC was found to be comparable to that of levonorgestrel (LNG) and significantly greater than progesterone, drospirenone (DRSP), and dienogest (DNG)[9].
| Compound | Receptor | Assay Type | Relative Agonistic Potency | Reference Cell Line |
| Nomegestrol Acetate | Progesterone Receptor B (PRB) | Transactivation Assay | LNG = NOMAC >> Progesterone > DRSP > DNG | CHO Cells |
Table 3: Relative functional activity of Nomegestrol Acetate at the Progesterone Receptor B.[9]
Progesterone Receptor Signaling Pathway
Upon binding to nomegestrol acetate, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the activated receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the physiological effects attributed to progestins. The PR can also mediate its effects through non-genomic pathways by interacting with signaling molecules in the cytoplasm.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of nomegestrol acetate with the progesterone receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the progesterone receptor.
Methodology:
-
Receptor Preparation: A cell or tissue homogenate containing the progesterone receptor (e.g., from rat uterus or PR-expressing cell lines) is prepared in a suitable buffer. The protein concentration of the homogenate is determined.
-
Assay Setup: The assay is typically performed in microtiter plates. To each well, the following are added in order:
-
A fixed concentration of a radiolabeled progestin (e.g., [³H]-ORG 2058).
-
Increasing concentrations of the unlabeled test compound (nomegestrol acetate).
-
The receptor preparation.
-
For determining non-specific binding, a parallel set of wells is prepared with the radioligand and a high concentration of an unlabeled progestin.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the functional agonist or antagonist activity of a compound on the progesterone receptor.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CHO) is cultured in appropriate media. The cells are then transiently transfected with three plasmids:
-
An expression vector containing the full-length cDNA for the human progesterone receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the progesterone response element (PRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment: After an incubation period to allow for receptor expression, the cells are treated with various concentrations of nomegestrol acetate or a vehicle control.
-
Cell Lysis and Luciferase Assay: Following treatment for a specified time (e.g., 24 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates for both firefly and Renilla luciferase.
-
Data Analysis: The firefly luciferase activity (representing PR activation) is normalized to the Renilla luciferase activity (the internal control). The normalized data are then plotted against the log concentration of nomegestrol acetate to generate a dose-response curve, from which the EC50 value can be determined.
Conclusion
Nomegestrol acetate is a highly potent and selective progesterone receptor agonist. Its strong binding affinity for the PR, coupled with its high degree of selectivity, underpins its clinical efficacy and favorable side-effect profile. The canonical PR signaling pathway, involving direct modulation of gene transcription, is the primary mechanism of action for NOMAC. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel progestogenic compounds. This in-depth understanding of the molecular interactions between synthetic progestins and the progesterone receptor is essential for the advancement of women's health therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nomegestrol acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the binding of nomegestrol acetate to the progesterone receptors in rat uterus by competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiandrogenic properties of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of the Nomegestrol Acetate and Estradiol Combination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of the combined oral contraceptive containing Nomegestrol Acetate (NOMAC) and 17β-Estradiol (E2). The information is compiled from publicly available preclinical data to support researchers, scientists, and drug development professionals in understanding the fundamental pharmacological properties of this combination.
Introduction
Nomegestrol acetate is a potent, highly selective progestogen derived from 19-nor-progesterone.[1] Unlike other progestins, it exhibits a pharmacological profile closer to that of natural progesterone, with potent anti-gonadotropic activity, moderate anti-androgenic activity, and no estrogenic, glucocorticoid, or mineralocorticoid effects.[2] Estradiol, the estrogen component, is identical to the endogenous hormone, which may offer a more favorable safety profile compared to synthetic estrogens like ethinylestradiol.[3] This guide summarizes the key preclinical findings that form the basis of the clinical development of the NOMAC/E2 combination.
Pharmacodynamics
The primary contraceptive effect of the NOMAC/E2 combination is the inhibition of ovulation, which is achieved through the synergistic actions of both components on the hypothalamic-pituitary-ovarian (HPO) axis.
Receptor Binding Affinity
The interaction of NOMAC and E2 with their respective steroid hormone receptors is the initial step in their mechanism of action. The binding affinities, typically determined through competitive binding assays, are summarized below.
| Compound | Receptor | Animal Model/System | Binding Affinity (Ki/Kd) | Reference |
| Nomegestrol Acetate | Progesterone Receptor (PgR) | Rat Uterus | Ki: 22.8 nM | [4][5] |
| Human T47-D Cells | Kd: 4 nM | [5] | ||
| Androgen Receptor (AR) | Rat Ventral Prostate | Ki: 7.58 nM | [6] | |
| Estradiol | Estrogen Receptor α (ERα) | Rat Uterus | - | - |
| Estrogen Receptor β (ERβ) | Rat Uterus | - | - |
Note: Specific Ki/Kd values for Estradiol in preclinical models were not available in the reviewed literature. However, its high affinity for both ERα and ERβ is well-established.
In Vitro Receptor Transactivation
Transactivation assays are crucial for determining the functional consequences of receptor binding. These assays, often conducted in cell lines transfected with human steroid receptors, characterize the agonistic and antagonistic activities of the compounds.
| Compound | Receptor | Activity | Potency Ranking (where available) | Reference |
| Nomegestrol Acetate | Progesterone Receptor B (PRB) | Agonist | LNG = NOMAC >> Progesterone > DRSP > DNG | [1] |
| Androgen Receptor (AR) | Antagonist | LNG >> NOMAC > Progesterone > DNG > DRSP | [1] | |
| Estrogen Receptor α/β (ERα/β) | No Activity | - | [1] | |
| Glucocorticoid Receptor (GR) | No Activity | - | [1] | |
| Mineralocorticoid Receptor (MR) | No Activity | - | [1] |
LNG: Levonorgestrel, DRSP: Drospirenone, DNG: Dienogest
In Vivo Pharmacodynamic Effects
The primary mechanism of contraceptive efficacy is the inhibition of ovulation. This has been demonstrated in multiple animal models.
| Animal Model | Compound(s) | Effective Dose for Ovulation Inhibition | Reference |
| Rat | Nomegestrol Acetate | ED50: 1.25 - 5.0 mg/kg | [1] |
| Cynomolgus Monkey | Nomegestrol Acetate | ED50: 0.14 mg/kg | [1] |
The progestogenic action of NOMAC induces secretory transformation of the endometrium, which contributes to the contraceptive effect by making the uterine lining unreceptive to implantation.
| Animal Model | Compound(s) | Observed Effect | Reference |
| Rabbit | Nomegestrol Acetate | Induced changes in the endometrial surface similar to those observed with progesterone. | [7] |
NOMAC's anti-androgenic properties were assessed in vivo by observing its effect on androgen-dependent tissues in castrated rats treated with testosterone.
| Animal Model | Compound | Observed Effect | Reference |
| Immature Castrated Rats (Testosterone-treated) | Nomegestrol Acetate | Significant reduction in ventral prostate and seminal vesicle weights, though less potent than cyproterone acetate. | [6] |
Pharmacokinetics
Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of NOMAC and E2, and for informing dose selection in clinical trials.
| Species | Compound | Tmax (h) | Cmax | AUC | Bioavailability | Reference |
| Mouse | Nomegestrol Acetate | 0.25 - 2 | - | Dose-proportional | Not assessed | [2] |
| Rat | Nomegestrol Acetate | 0.25 - 2 | - | Dose-proportional | Not assessed | [2] |
| Cynomolgus Monkey | Nomegestrol Acetate | 0.25 - 2 | - | Dose-proportional | Not assessed | [2] |
| Dog | Nomegestrol Acetate | ~7 | - | - | Not assessed | [2] |
Note: Specific Cmax and AUC values for NOMAC and E2 in these preclinical models are not consistently reported in publicly available literature. The data indicates dose-proportionality of AUC for NOMAC in mice, rats, and monkeys.
Preclinical Safety and Toxicology
A comprehensive set of toxicology studies was conducted to support the clinical development of the NOMAC/E2 combination, largely in compliance with Good Laboratory Practice (GLP).
| Study Type | Species | Key Findings | Reference |
| Single-Dose Toxicity | Rat, Mouse | Studies conducted with the combination. No specific adverse effects reported in publicly available literature. | [2] |
| Repeat-Dose Toxicity | Rat, Monkey | Studies conducted for up to 3 months with the combination. Expected gestagenic and estrogenic effects were observed. | [2][3] |
| Genotoxicity | In vitro/In vivo | Nomegestrol acetate is not genotoxic. No genotoxicity studies were performed with the combination. | [3] |
| Reproductive and Developmental Toxicity | Rat, Rabbit | Fetotoxicity, as expected with E2 exposure, was observed. | [3][8] |
Note: Specific No-Observed-Adverse-Effect Levels (NOAELs) from these studies are not detailed in the available public assessment reports.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)
This protocol outlines a standard method for determining the binding affinity of a test compound to the estrogen receptor.
-
Tissue Preparation: Uteri are collected from female rats (e.g., Sprague-Dawley) that were ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels. The uteri are trimmed of fat and connective tissue, weighed, and can be used fresh or stored at -80°C.[8]
-
Cytosol Preparation: The uterine tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to pellet cellular debris and organelles, yielding the cytosolic fraction containing the estrogen receptors in the supernatant.[8]
-
Binding Assay: The assay is performed in tubes containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a constant concentration of radiolabeled estradiol (e.g., [3H]-E2, 0.5-1.0 nM), and varying concentrations of the unlabeled test compound.[8]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal, which adsorbs the free radiolabeled estradiol.
-
Quantification: The radioactivity in the supernatant, representing the amount of bound [3H]-E2, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-E2 (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the estrogen receptor.
Ovulation Inhibition Assay in Rats
This in vivo assay is used to assess the anti-ovulatory potential of a compound.
-
Animal Model: Regularly cycling adult female rats (e.g., Wistar) are used. The stage of the estrous cycle is monitored, typically by vaginal smears.[9]
-
Dosing Regimen: The test compound (e.g., NOMAC) is administered orally, typically for four consecutive days, starting on the day of estrus. A vehicle control group is included.[9]
-
Assessment of Ovulation: On the day after the last treatment, the animals are euthanized. The oviducts are dissected and flushed to collect any present oocytes.[9]
-
Endpoint: The primary endpoint is the number of oocytes in the genital tract. A significant reduction in the number of oocytes in the treated groups compared to the control group indicates inhibition of ovulation.[9]
-
Data Analysis: The dose that causes a 50% inhibition of ovulation (ED50) can be calculated from the dose-response curve.
Assessment of Endometrial Proliferation (Clauberg-McPhail Test in Rabbits)
This classic bioassay measures the progestational activity of a compound on the uterine endometrium.
-
Animal Model: Immature female rabbits are used.[7]
-
Estrogen Priming: The animals are first "primed" with daily injections of an estrogen (e.g., estradiol) for several days. This induces the proliferation of the endometrium.[7]
-
Progestogen Treatment: Following estrogen priming, the test compound (e.g., NOMAC) is administered for a defined period.[7]
-
Histological Evaluation: After the treatment period, the animals are euthanized, and the uteri are collected. The uterine tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological examination.
-
Endpoint: The degree of endometrial proliferation and secretory transformation is assessed microscopically. The changes induced by the test compound are compared to those induced by a standard progestogen like progesterone.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Gonadotropin Suppression
The primary contraceptive action of the NOMAC/E2 combination is the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, the suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. This prevents follicular development and ovulation.
Caption: Simplified signaling pathway of gonadotropin suppression by NOMAC/E2.
Experimental Workflow for In Vivo Ovulation Inhibition Assay
The following diagram illustrates the typical workflow for assessing the ovulation-inhibiting effects of a test compound in a preclinical setting.
Caption: Experimental workflow for the rat ovulation inhibition assay.
Logical Relationship for Preclinical Safety Assessment
The preclinical safety assessment of a combined oral contraceptive follows a structured approach to evaluate potential risks before human trials.
References
- 1. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nomegestrol Acetate Suppresses Human Endometrial Cancer RL95-2 Cells Proliferation In Vitro and In Vivo Possibly Related to Upregulating Expression of SUFU and Wnt7a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JaypeeDigital | Antifertility Agents [jaypeedigital.com]
- 4. Kinetic analysis of the binding of nomegestrol acetate to the progesterone receptors in rat uterus by competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiandrogenic properties of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of progesterone and nomegestrol acetate on the endometrial epithelium of the rabbit. A study with scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ovulation inhibition by estetrol in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Anti-Androgenic Properties of Nomegestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomegestrol acetate (NOMAC), a 19-norprogesterone derivative, is a potent and highly selective progestin with notable anti-androgenic properties. This technical guide provides a comprehensive overview of the anti-androgenic characteristics of NOMAC, detailing its mechanism of action, quantitative binding affinities, and evidence from in vitro and in vivo studies, as well as clinical observations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the experimental evaluation of NOMAC's anti-androgenic effects and its therapeutic potential in androgen-dependent conditions.
Mechanism of Anti-Androgenic Action
Nomegestrol acetate primarily exerts its anti-androgenic effects through competitive antagonism of the androgen receptor (AR). By binding to the AR, NOMAC prevents the binding of androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT). This blockade inhibits the subsequent conformational changes in the AR, its translocation to the nucleus, and the transcription of androgen-responsive genes. This direct interaction with the AR is the principal mechanism underlying its anti-androgenic activity.
dot
While direct AR antagonism is the primary mechanism, some 19-norprogesterone derivatives have also been shown to inhibit 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT. However, specific inhibitory concentration (IC50) values for nomegestrol acetate on 5α-reductase are not prominently available in the reviewed literature, suggesting that its primary anti-androgenic effect is mediated at the receptor level.
Quantitative Data
In Vitro Androgen Receptor Binding Affinity
The affinity of nomegestrol acetate for the androgen receptor has been quantified in competitive binding assays. These studies typically measure the concentration of NOMAC required to displace a radiolabeled androgen (e.g., ³H-testosterone) from the AR.
| Compound | IC50 (nmol/L) | Ki (nmol/L) | Relative Binding Affinity (RBA) vs. Testosterone | Reference |
| Nomegestrol Acetate (NOMAC) | 22.6 ± 4.0 | 7.58 ± 0.94 | - | |
| Cyproterone Acetate (CPA) | 21.1 ± 5.3 | 4.30 ± 0.17 | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.
In Vivo Anti-Androgenic Activity (Hershberger Assay)
The Hershberger assay in castrated rats is a standard in vivo method to assess the anti-androgenic potential of a compound. It measures the ability of a substance to inhibit the testosterone-induced growth of androgen-dependent tissues.
| Treatment Group | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Potency vs. Cyproterone Acetate | Reference |
| Testosterone Propionate (TP) + Vehicle | - | - | - | |
| TP + Nomegestrol Acetate | Significantly reduced | Significantly reduced | 20 times less potent | |
| TP + Cyproterone Acetate | Significantly reduced | Significantly reduced | - |
Note: Specific weight values were not provided in the abstract, but the significant reduction and relative potency were highlighted.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the androgen receptor.
dot
Methodology:
-
Preparation of Receptor Source: Ventral prostates from rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in androgen receptors.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-testosterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (nomegestrol acetate).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Unbound radioligand is removed, typically by adsorption to dextran-coated charcoal followed by centrifugation.
-
Quantification: The radioactivity of the supernatant, containing the receptor-bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated.
Hershberger Bioassay for Anti-Androgenic Activity
This in vivo assay assesses the ability of a compound to antagonize the effects of androgens on androgen-dependent tissues.
dot
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing Regimen: The animals are treated for a consecutive number of days (typically 10) with a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with the test substance (nomegestrol acetate) at various dose levels. Control groups receive the vehicle or a known anti-androgen (positive control).
-
Endpoint Measurement: The day after the last dose, the animals are euthanized, and the weights of specific androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani muscle, etc.) are recorded.
-
Data Interpretation: A statistically significant reduction in the weight of these tissues in the groups treated with the test substance, compared to the group treated with the reference androgen alone, indicates anti-androgenic activity.
In Vitro Androgen Receptor Transcriptional Activation Assay
This assay measures the ability of a compound to inhibit androgen-induced gene expression.
dot
Methodology:
-
Cell System: A suitable mammalian cell line is used, which is engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Cell Treatment: The cells are treated with a standard androgen (e.g., DHT) to stimulate the transcription of the reporter gene. In parallel, cells are co-treated with the androgen and varying concentrations of the test compound (nomegestrol acetate).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates antagonistic activity at the androgen receptor.
Clinical Relevance and Applications
The anti-androgenic properties of nomegestrol acetate are clinically relevant, particularly in the context of combined oral contraceptives. Androgen excess in women can lead to conditions such as acne, seborrhea, and hirsutism. Progestins with anti-androgenic activity, like NOMAC, can help to alleviate these symptoms.
Clinical studies have compared oral contraceptives containing nomegestrol acetate/17β-estradiol with those containing other progestins, such as drospirenone, in the management of acne. While some studies suggest that drospirenone-containing contraceptives may be more effective for acne, those with nomegestrol acetate still demonstrate a beneficial effect compared to baseline.
Currently, there is a lack of specific, large-scale clinical trial data focusing solely on the efficacy of nomegestrol acetate for the treatment of hirsutism, with quantitative endpoints such as the Ferriman-Gallwey score. Further research in this area would be beneficial to fully elucidate its therapeutic potential for this condition.
Conclusion
Nomegestrol acetate possesses clear anti-androgenic properties, primarily mediated through competitive antagonism of the androgen receptor. This activity has been demonstrated and quantified through in vitro binding assays and confirmed in in vivo models. The anti-androgenic effects of NOMAC contribute to its clinical profile, offering potential benefits for the management of androgen-dependent conditions in women. This technical guide provides a foundational understanding of the anti-androgenic characteristics of nomegestrol acetate, supported by quantitative data and detailed experimental methodologies, to aid in further research and development in this field.
The Orchestration of Gene Expression by Estradiol in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol, a primary estrogen, plays a pivotal role in the development and progression of the majority of breast cancers. Its influence is primarily mediated through the estrogen receptor (ER), a ligand-activated transcription factor that modulates the expression of a vast network of genes. Understanding the intricate mechanisms by which estradiol orchestrates these changes in gene expression is paramount for the development of effective targeted therapies. This technical guide provides an in-depth overview of the effects of estradiol on gene expression in breast cancer cell lines, detailing the core signaling pathways, experimental methodologies to elucidate these processes, and a summary of the quantitative changes observed in key genes.
Estradiol Signaling Pathways in Breast Cancer
Estradiol exerts its effects on gene expression through both genomic and non-genomic signaling pathways. The classical genomic pathway is the primary mechanism driving the majority of estradiol-induced transcriptional changes.
Classical Genomic Pathway
The classical genomic pathway involves the binding of estradiol to estrogen receptors (ERα and ERβ) located predominantly in the cytoplasm and nucleus.[1][2] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[3][4] Within the nucleus, the estradiol-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter or enhancer regions of target genes.[1][3] This binding event recruits a cascade of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[5]
Pioneer factors, such as FOXA1, play a crucial role in facilitating ERα binding to chromatin. FOXA1 can bind to condensed chromatin, creating an accessible environment for the estrogen receptor to engage with its target EREs.
The following diagram illustrates the classical genomic estradiol signaling pathway.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, estradiol can elicit rapid cellular responses through non-genomic signaling pathways.[3] These pathways are initiated by a subpopulation of estrogen receptors located at the cell membrane. Upon estradiol binding, these membrane-associated ERs can activate intracellular signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[3][6] Activation of these pathways can lead to the phosphorylation and activation of various downstream effectors, including transcription factors, which can then influence gene expression indirectly.[6]
The following diagram depicts the non-genomic estradiol signaling pathways.
Experimental Protocols for Studying Estradiol-Regulated Gene Expression
A variety of experimental techniques are employed to investigate the effects of estradiol on gene expression in breast cancer cell lines. The following sections detail the core methodologies.
Cell Culture and Estradiol Treatment
Breast Cancer Cell Lines:
-
MCF-7: An ERα-positive, luminal A breast cancer cell line that is responsive to estrogen for growth.[7]
-
T47D: Another ERα-positive, luminal A breast cancer cell line commonly used to study hormone-responsive breast cancer.[8]
Protocol for Cell Culture:
-
Media: MCF-7 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[7][9] T47D cells are often grown in RPMI-1640 medium supplemented with 10% FBS and 0.2 IU/mL bovine insulin.[8][10]
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7][9]
-
Passaging: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture vessel.[7][9]
Protocol for Estradiol Treatment:
-
Hormone Deprivation: Prior to estradiol treatment, cells are typically cultured in phenol red-free medium supplemented with charcoal-stripped FBS for 24-72 hours to deplete endogenous hormones.[11]
-
Estradiol Stimulation: 17β-estradiol (E2) is then added to the culture medium at a final concentration typically ranging from 1 to 10 nM.[9][11]
-
Time Course: Cells are harvested at various time points following estradiol treatment (e.g., 3, 6, 12, 24, 48 hours) to analyze temporal changes in gene expression.[12]
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
RNA-seq is a powerful technique used to profile the entire transcriptome and quantify changes in gene expression in response to estradiol.
Experimental Workflow:
Key Steps in the Protocol:
-
RNA Isolation: Total RNA is extracted from estradiol-treated and vehicle-treated control cells using a method such as TRIzol reagent or a column-based kit.
-
Library Preparation: The isolated RNA is used to generate a sequencing library.[13][14] This typically involves the depletion of ribosomal RNA (rRNA), fragmentation of the remaining RNA, reverse transcription to complementary DNA (cDNA), and ligation of sequencing adapters.[14][15]
-
Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.[15]
-
Data Analysis: The resulting sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted.[13] Statistical packages like DESeq2 or edgeR are then used to identify genes that are differentially expressed between the estradiol-treated and control groups.[16][17]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for ERα Binding Site Identification
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, in this case, the estrogen receptor α (ERα), providing insights into the direct targets of estradiol signaling.[18][19]
Experimental Workflow:
Key Steps in the Protocol:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Fragmentation: The chromatin is then fragmented into smaller pieces, typically by sonication or enzymatic digestion.[18]
-
Immunoprecipitation: An antibody specific to ERα is used to immunoprecipitate the ERα-DNA complexes.[18]
-
DNA Purification: The cross-links are reversed, and the DNA is purified.[20]
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced.[19]
-
Data Analysis: The sequencing reads are aligned to the genome, and "peaks" are identified, which represent regions of ERα binding. These peaks can then be annotated to identify the genes located near the binding sites.
Quantitative Data on Estradiol-Regulated Gene Expression
Numerous studies have utilized microarray and RNA-seq technologies to identify genes whose expression is altered by estradiol in breast cancer cell lines. These studies have revealed that estradiol regulates hundreds to thousands of genes, with a significant portion being downregulated.[12]
The tables below summarize a selection of consistently up- and down-regulated genes in ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) following estradiol treatment, as reported in the literature. The fold changes can vary depending on the cell line, duration of treatment, and experimental platform.
Table 1: Commonly Up-regulated Genes by Estradiol
| Gene Symbol | Gene Name | Putative Function in Breast Cancer |
| TFF1 | Trefoil factor 1 | Promotes cell migration and invasion |
| GREB1 | Growth regulation by estrogen in breast cancer 1 | Estrogen receptor coactivator, promotes proliferation |
| PGR | Progesterone receptor | Marker of estrogen signaling, involved in proliferation |
| MYC | MYC proto-oncogene | Transcription factor, drives cell cycle progression |
| CCND1 | Cyclin D1 | Key regulator of cell cycle progression |
| BCL2 | BCL2 apoptosis regulator | Anti-apoptotic protein, promotes cell survival |
| IGFBP4 | Insulin like growth factor binding protein 4 | Modulates insulin-like growth factor signaling |
| SIAH2 | SIAH E3 ubiquitin protein ligase 2 | E3 ubiquitin ligase, regulates protein degradation |
Table 2: Commonly Down-regulated Genes by Estradiol
| Gene Symbol | Gene Name | Putative Function in Breast Cancer |
| CASP7 | Caspase 7 | Apoptosis-related cysteine peptidase |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle inhibitor |
| SERPINB5 | Serpin family B member 5 (Maspin) | Tumor suppressor, inhibits cell motility and invasion |
| TGFB2 | Transforming growth factor beta 2 | Involved in cell growth, differentiation, and apoptosis |
| ID1 | Inhibitor of DNA binding 1 | Negative regulator of cell differentiation |
| KAT2B | K(lysine) acetyltransferase 2B (p300/CBP-associated factor) | Histone acetyltransferase, transcriptional coactivator |
| NRIP1 | Nuclear receptor interacting protein 1 | Transcriptional co-regulator |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Component of the AP-1 transcription factor |
Conclusion
Estradiol profoundly impacts the gene expression landscape of ER-positive breast cancer cells through a complex interplay of genomic and non-genomic signaling pathways. The methodologies of RNA-seq and ChIP-seq have been instrumental in dissecting these regulatory networks, identifying direct and indirect target genes, and providing a quantitative understanding of their regulation. This knowledge is fundamental for the ongoing development and refinement of endocrine therapies aimed at disrupting the estrogen-driven growth of breast cancer. The continued exploration of these pathways will undoubtedly uncover novel therapeutic targets and strategies to overcome endocrine resistance.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcf7.com [mcf7.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. researchgate.net [researchgate.net]
- 10. 2.2. Breast cancer cell culture and incubation [bio-protocol.org]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | Identification of Diagnostic Markers for Breast Cancer Based on Differential Gene Expression and Pathway Network [frontiersin.org]
- 17. Differential Gene Expression Analysis of RNA-seq Data Using Machine Learning for Cancer Research | Semantic Scholar [semanticscholar.org]
- 18. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 20. portlandpress.com [portlandpress.com]
The Discovery and Development of Fourth-Generation Progestins: A Technical Guide to Nomegestrol Acetate (NOMAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evolution of synthetic progestogens has been driven by the pursuit of enhanced specificity for the progesterone receptor (PR) and a reduction in off-target hormonal effects. This technical guide provides an in-depth overview of the discovery and development of fourth-generation progestins, with a primary focus on Nomegestrol Acetate (NOMAC). We will delve into the pharmacological profile, mechanism of action, and pharmacokinetic properties of NOMAC, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of steroid hormone drug development.
Introduction: The Rationale for Fourth-Generation Progestins
Synthetic progestogens, or progestins, are a class of drugs developed to mimic the actions of the endogenous hormone progesterone.[1] They are integral components of hormonal contraceptives and hormone replacement therapy (HRT).[2] The development of progestins is categorized into four generations, each aiming to refine the pharmacological profile to maximize progestational activity while minimizing undesirable side effects.[1][2]
First and second-generation progestins, largely derived from testosterone, often exhibited androgenic side effects such as acne and unfavorable lipid profiles.[1][3] Third-generation progestins were developed to have lower androgenic activity. The quest for a progestin with a profile more closely resembling natural progesterone—possessing potent progestational and anti-gonadotropic effects without androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity—led to the development of the fourth generation of these compounds.[1][2]
Nomegestrol acetate (NOMAC) is a prominent member of this fourth generation. It is a 19-norprogesterone derivative designed for high selectivity and affinity for the progesterone receptor, thereby offering a more targeted therapeutic action.[4][5]
Pharmacological Profile of Nomegestrol Acetate (NOMAC)
NOMAC's pharmacological distinction lies in its high specificity for the progesterone receptor. This targeted activity profile is the cornerstone of its clinical efficacy and tolerability.
Receptor Binding Affinity
The primary measure of a progestin's activity is its binding affinity to the progesterone receptor and its cross-reactivity with other steroid hormone receptors. The high selectivity of NOMAC for the progesterone receptor is a key characteristic of its fourth-generation status.
Table 1: Comparative Receptor Binding Affinity of Fourth-Generation Progestins
| Progestin | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| Nomegestrol Acetate (NOMAC) | High Affinity (Ki = 3 nM) | Low Affinity (12-31% of testosterone) | No significant binding | No significant binding | No significant binding |
| Drospirenone | Moderate Affinity | Low Affinity | No significant binding | High Affinity (Antagonist) | No significant binding |
| Dienogest | High Affinity (EC50 = 3.4-10.5 nM) | Low Affinity (Antagonist, EC50 = 420.6-775.0 nM) | No significant binding | No significant binding | No significant binding |
Data compiled from multiple sources. Ki (inhibition constant) and EC50 (half-maximal effective concentration) are measures of receptor affinity and potency, respectively. A lower value indicates higher affinity/potency.
Pharmacokinetics
The pharmacokinetic profile of NOMAC supports its clinical use in once-daily oral formulations.
Table 2: Pharmacokinetic Parameters of Nomegestrol Acetate (2.5 mg, single and multiple doses in healthy women)
| Parameter | Single Dose (Day 35) | Multiple Doses (Day 24, Steady State) |
| Cmax (ng/mL) | 7.2 ± 2.0 | 12.3 ± 3.5 |
| Tmax (h) | ~2.0 | ~1.5 |
| t½ (h) | 41.9 ± 16.2 | 45.9 ± 15.3 |
| AUC (ng·h/mL) | Not reported | Not reported |
| Oral Bioavailability | ~63% | Not applicable |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC: Area under the curve. Data presented as mean ± standard deviation.[6]
Mechanism of Action
NOMAC exerts its primary effects through its interaction with the progesterone receptor, leading to a cascade of downstream cellular and physiological responses.
Progesterone Receptor Signaling Pathway
The binding of NOMAC to the progesterone receptor initiates both genomic and non-genomic signaling pathways.
-
Genomic Pathway: This is the classical mechanism of action for steroid hormones. Upon binding to NOMAC, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of the progestin.
-
Non-Genomic Pathway: More rapid cellular effects can be mediated through non-genomic pathways. This can involve the interaction of membrane-associated progesterone receptors with signaling molecules such as Src kinase, leading to the activation of downstream kinase cascades like the MAPK/ERK pathway.
Physiological Effects
The activation of the progesterone receptor by NOMAC leads to several key physiological effects that are harnessed for therapeutic benefit:
-
Inhibition of Ovulation: NOMAC suppresses the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is essential for ovulation.[7] This anti-gonadotropic effect is a primary mechanism for its contraceptive efficacy.
-
Endometrial Effects: NOMAC transforms the proliferative endometrium (the lining of the uterus) into a secretory state.[7] This change makes the endometrium unreceptive to embryo implantation.
-
Cervical Mucus Thickening: NOMAC increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.[7]
-
Anti-androgenic Activity: NOMAC exhibits a weak antagonistic effect on the androgen receptor.[4] This can be beneficial in mitigating androgen-related side effects.
Experimental Protocols
The characterization of fourth-generation progestins like NOMAC relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Receptor Binding Assays
These assays are crucial for determining the affinity and selectivity of a compound for various steroid receptors.
-
Principle: Competitive binding assays are used, where the test compound (e.g., NOMAC) competes with a radiolabeled ligand for binding to a specific receptor.
-
Methodology:
-
Receptor Preparation: Cells (e.g., COS-1 or CHO cells) are transiently or stably transfected with a plasmid expressing the human steroid receptor of interest (e.g., PR, AR, GR, MR, ER). The cells are then harvested, and a cytosolic fraction containing the receptor is prepared.
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated (e.g., using dextran-coated charcoal). The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound.
-
In Vivo Ovulation Inhibition Assays
These studies in animal models are essential to confirm the anti-gonadotropic and ovulation-inhibiting effects of a progestin.
-
Principle: The ability of a test compound to prevent ovulation in sexually mature female animals is assessed.
-
Methodology (Rat Model):
-
Animal Model: Regularly cycling adult female rats (e.g., Sprague-Dawley) are used.
-
Treatment: The test compound is administered orally or via injection for a specified duration, typically spanning one or more estrous cycles.
-
Ovulation Assessment: On the morning of the expected estrus, the animals are euthanized, and the oviducts are examined under a microscope for the presence of ova.
-
Hormone Analysis: Blood samples can be collected to measure serum levels of LH, FSH, estradiol, and progesterone using radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) to correlate ovulation inhibition with hormonal changes.
-
Anti-Androgenic Activity Assays
These assays are used to quantify the ability of a compound to antagonize the effects of androgens.
-
Principle: The Hershberger assay is a classic in vivo method to assess the androgenic and anti-androgenic properties of a substance.
-
Methodology (Hershberger Assay):
-
Animal Model: Immature, castrated male rats are used.
-
Treatment: The animals are treated with a standard androgen (e.g., testosterone propionate) alone or in combination with the test compound.
-
Endpoint: After a period of treatment, the animals are euthanized, and the weights of androgen-sensitive tissues (ventral prostate, seminal vesicles, levator ani muscle) are measured.
-
Data Analysis: An anti-androgenic effect is indicated by a statistically significant reduction in the weight of these tissues in the group receiving the androgen plus the test compound compared to the group receiving the androgen alone.
-
Conclusion
Fourth-generation progestins, exemplified by Nomegestrol Acetate, represent a significant advancement in steroid hormone therapy. Their development has been guided by a deep understanding of structure-activity relationships and a commitment to improving the benefit-risk profile of hormonal treatments. NOMAC's high selectivity for the progesterone receptor, coupled with its favorable pharmacokinetic properties, translates into a potent and well-tolerated therapeutic agent for contraception and hormone replacement therapy. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of novel progestins with even greater therapeutic precision. As research in this field progresses, the focus will undoubtedly remain on optimizing receptor selectivity and minimizing off-target effects to enhance patient outcomes.
References
- 1. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Dienogest - Wikipedia [en.wikipedia.org]
- 5. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound Dienogest - Chemdiv [chemdiv.com]
- 7. What is the mechanism of Dienogest? [synapse.patsnap.com]
Long-Term Metabolic Effects of Nomegestrol Acetate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Nomegestrol acetate (NOMAC) is a highly selective, fourth-generation progestin derived from 19-nor-progesterone. It is utilized in oral contraception and hormone replacement therapy, where its metabolic profile is a key aspect of its safety and tolerability. Preclinical and clinical data consistently suggest that NOMAC has a neutral or beneficial effect on carbohydrate and lipid metabolism.[1][2][3][4] Unlike some other progestins, it is characterized by a lack of androgenic, estrogenic, or glucocorticoid activities, which contributes to its favorable metabolic profile.[5][6][7] However, detailed long-term in vitro studies focusing specifically on its direct effects on metabolic pathways in relevant cell types are not extensively documented in publicly available literature. This guide synthesizes the current understanding of NOMAC's metabolic impact, outlines standard experimental protocols for its investigation in vitro, and presents the cellular signaling pathways it is known to modulate.
Overview of Metabolic Profile
In vivo and preclinical studies have established NOMAC as being largely neutral with respect to metabolic parameters. Studies in premenopausal women have shown that treatment with NOMAC did not significantly alter fasting blood glucose, insulin levels, or major lipid fractions like total, HDL, and LDL cholesterol.[3][4] Animal models have also indicated that NOMAC does not adversely affect lipid or carbohydrate metabolism.[8] This metabolic neutrality is a significant advantage, distinguishing it from other progestins that may carry risks of metabolic disruption.
The primary mechanism for this favorable profile is believed to be its high specificity for the progesterone receptor (PR) and its minimal affinity for other steroid receptors. By avoiding activation of androgen or glucocorticoid receptors, NOMAC circumvents many of the pathways that lead to adverse metabolic effects.
In Vitro Assessment of Metabolic Effects: A Proposed Workflow
To rigorously assess the long-term metabolic effects of NOMAC at a cellular level, a structured in vitro workflow is required. This involves exposing metabolically relevant cell lines (such as adipocytes, hepatocytes, and myocytes) to physiologically relevant concentrations of NOMAC over an extended period and measuring key metabolic endpoints.
References
- 1. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nomegestrol acetate on carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nomegestrol acetate (5 mg/d) on hormonal, metabolic and hemostatic parameters in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nomegestrol acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Synergistic Anti-Gonadotropic Action of Estradiol with Nomegestrol Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synergistic anti-gonadotropic action of estradiol (E2) when combined with nomegestrol acetate (NOMAC). It delves into the underlying mechanisms, presents quantitative data from key clinical studies, details experimental protocols, and visualizes the involved signaling pathways and workflows. This document is intended to be a valuable resource for professionals in the fields of reproductive endocrinology, pharmacology, and drug development.
Introduction
Nomegestrol acetate (NOMAC) is a highly selective progestin derived from 19-nor-progesterone.[1][2] It exhibits potent anti-gonadotropic activity, primarily by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4] This action leads to the inhibition of follicular development and ovulation, forming the basis of its use in hormonal contraception.[5] When combined with estradiol (E2), the anti-gonadotropic effect of NOMAC is enhanced, suggesting a synergistic relationship between the two hormones.[1] This guide will explore the intricacies of this synergy.
Mechanism of Action
The primary mechanism of action for the combined oral contraceptive containing NOMAC and E2 is the inhibition of ovulation.[6] This is achieved through a multi-level suppression of the hypothalamic-pituitary-ovarian (HPO) axis.
2.1. Hypothalamic Level
Both NOMAC and E2 exert negative feedback on the hypothalamus, though the precise mechanisms differ. Progestins, like NOMAC, are understood to decrease the pulse frequency of gonadotropin-releasing hormone (GnRH) secretion.[4] GnRH neurons themselves do not typically express progesterone receptors, indicating that this feedback is likely mediated by other neural systems, such as kisspeptin neurons.[7]
2.2. Pituitary Level
At the pituitary level, NOMAC directly inhibits the release of LH and FSH from gonadotrope cells.[1] Estradiol also plays a complex role; while chronically high levels of estrogen inhibit gonadotropin release, rising levels can have a positive feedback effect.[8] However, in the presence of a potent progestin like NOMAC, the overall effect of the combined formulation is profound suppression of gonadotropin secretion.[1] The addition of E2 to NOMAC leads to significantly lower levels of LH and FSH compared to NOMAC alone, highlighting their synergistic action.[1]
2.3. Ovarian Level
The suppression of LH and FSH secretion prevents the growth and maturation of ovarian follicles.[9] This, in turn, prevents the mid-cycle LH surge that is necessary to trigger ovulation.[1] The absence of follicular development also leads to suppressed endogenous estradiol production.[4]
Signaling Pathway of Gonadotropin Suppression
The following diagram illustrates the hormonal cascade and feedback loops involved in the anti-gonadotropic action of NOMAC and E2.
Quantitative Data on Gonadotropin Suppression
The following tables summarize key quantitative data from clinical studies investigating the effects of NOMAC, alone and in combination with E2, on gonadotropin levels and ovulation inhibition.
Table 1: Effects of Different Doses of Nomegestrol Acetate on Pituitary-Ovarian Function
| NOMAC Dose | Effect on LH Levels | Effect on FSH Levels | Effect on Estradiol Levels | Ovulation Inhibition | Reference |
| 1.25 mg/day | Depressed | Decreased | Similar to control follicular phase | Yes, in all women | [4] |
| 2.5 mg/day | Depressed | High | Low | Yes, in all women | [4] |
| 5 mg/day | Depressed | High | Low | Yes, in all women | [4] |
Table 2: Comparison of NOMAC/E2 with a DRSP/EE Combined Oral Contraceptive
| Treatment Group | Mean Max. Progesterone | Max. Follicular Diameter | Ovulation Occurrence | Reference |
| NOMAC (2.5mg)/E2 (1.5mg) | <2 nmol/l | 6.9 - 8.2 mm | None | [9] |
| DRSP (3mg)/EE (30µg) | <2 nmol/l | 7.4 - 10.8 mm | None (2 subjects with follicles ≥15mm) | [9] |
Table 3: Dose-Finding Study for NOMAC in Combination with 1.5 mg E2
| NOMAC Dose | LH Suppression | Progesterone Suppression | Ovulation Inhibition | Conclusion | Reference |
| 0.625 mg | Yes | Yes | Yes | Less effective suppression than 2.5mg | [1] |
| 1.25 mg | Yes | Yes | Yes | Less effective suppression than 2.5mg | [1] |
| 2.5 mg | Yes | Yes | Yes | Optimal dose for ovarian function suppression | [1] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the anti-gonadotropic action of NOMAC and E2.
4.1. Protocol for Assessing Ovulation Inhibition
A common experimental design to evaluate the efficacy of hormonal contraceptives in inhibiting ovulation involves a randomized, open-label, multi-cycle study.[9]
Experimental Workflow for Ovulation Inhibition Study
-
Participants: Healthy, normally cycling women of reproductive age are recruited. Exclusion criteria typically include contraindications to hormonal contraceptive use.
-
Randomization: Subjects are randomly assigned to receive the investigational contraceptive (e.g., NOMAC/E2) or a comparator contraceptive.
-
Treatment Regimen: Participants follow a prescribed daily oral regimen for a set number of cycles (e.g., six 28-day cycles).[9]
-
Monitoring:
-
Hormone Assays: Blood samples are collected at regular intervals throughout the treatment cycles to measure serum concentrations of LH, FSH, progesterone, and estradiol. Assays are typically performed using validated immunofluorometric or chemiluminescent methods.[9][10]
-
Transvaginal Ultrasonography: Ovarian follicular development is monitored by measuring the diameter of the largest follicle.[9]
-
-
Primary Endpoint: The primary outcome is the incidence of ovulation, which is often defined by a combination of follicular rupture observed on ultrasound and a subsequent rise in serum progesterone levels (e.g., >5 nmol/L).[11]
4.2. Protocol for Hormone Level Assessment
The accurate measurement of gonadotropins and steroid hormones is critical in these studies.
-
Sample Collection: Serum or plasma is collected from participants at specified time points. For studies on pulsatility, frequent sampling (e.g., every 10 minutes) is required.
-
Assay Methods:
-
LH and FSH: Highly sensitive immunofluorometric assays (IFMAs) or chemiluminescent immunoassays (CIAs) are used to detect the low levels of gonadotropins expected during treatment.[10]
-
Estradiol and Progesterone: Competitive immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for accurate quantification.
-
-
Data Analysis: Hormone concentration profiles over time are analyzed to determine mean levels, peak concentrations, and pulsatility parameters (frequency and amplitude). Statistical comparisons are made between treatment groups and baseline values.
Conclusion
The combination of nomegestrol acetate and estradiol demonstrates a potent and synergistic anti-gonadotropic effect, leading to reliable inhibition of ovulation. This action is mediated through a multi-level suppression of the hypothalamic-pituitary-ovarian axis. Quantitative data from clinical trials confirm the efficacy of this combination, particularly the 2.5 mg NOMAC / 1.5 mg E2 formulation, in suppressing gonadotropin secretion and follicular development. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of hormonal contraceptives. This in-depth understanding is crucial for researchers, scientists, and drug development professionals working to advance women's health.
References
- 1. Nomegestrol acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Nomegestrol Acetate? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is Nomegestrol Acetate used for? [synapse.patsnap.com]
- 6. tga.gov.au [tga.gov.au]
- 7. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [worthe-it.co.za]
- 9. Effects of a monophasic combined oral contraceptive containing nomegestrol acetate and 17 beta-oestradiol on ovarian function in comparison to a monophasic combined oral contraceptive containing drospirenone and ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive LH and FSH assays for monitoring low serum levels in men undergoing steroidal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
The Impact of Nomegestrol Acetate on Bone Mineral Density: A Technical Guide Based on Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides an in-depth analysis of the available preclinical data concerning the effects of nomegestrol acetate (NOMAC), a synthetic 19-nor-progesterone derivative, on bone mineral density (BMD). The content herein is curated for researchers, scientists, and professionals in drug development, focusing on experimental methodologies, quantitative data interpretation, and the underlying biological pathways.
Executive Summary
Nomegestrol acetate (NOMAC) is a highly selective progestogen utilized in oral contraceptives and hormone replacement therapy.[1] Its impact on bone metabolism is a critical aspect of its safety and pharmacological profile. Preclinical evidence, primarily derived from comprehensive reviews of studies in rat models, indicates that NOMAC does not adversely affect bone mineral density.[2][3][4] While detailed quantitative data from publicly available primary studies are limited, the consensus from preclinical reviews is that NOMAC has a neutral effect on bone.[2][4] This guide synthesizes the available information, outlines common experimental protocols used in such studies, and illustrates the logical frameworks for evaluating progestogen effects on bone health.
Preclinical Experimental Protocols
The evaluation of a compound's effect on bone mineral density in a preclinical setting typically involves animal models that mimic human conditions of bone loss, such as postmenopausal osteoporosis. The ovariectomized (OVX) rat is the most common and well-established model.[5][6]
2.1 Ovariectomized (OVX) Rat Model
The OVX rat model simulates the estrogen-deficient state of menopause, which leads to accelerated bone turnover and a net loss of bone mass.[7]
Key Methodological Steps:
-
Animal Selection: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.[5][8]
-
Acclimatization: Animals are housed under standard laboratory conditions for a period of 1-2 weeks to acclimate.
-
Surgical Procedure:
-
Animals are divided into groups, commonly a SHAM-operated control group and an ovariectomy group.
-
Bilateral ovariectomy is performed to induce estrogen deficiency. SHAM-operated rats undergo a similar surgical procedure where the ovaries are exposed but not removed.
-
-
Post-Surgical Recovery & Osteopenia Development: A period of several weeks (e.g., 4-12 weeks) is allowed for the establishment of significant bone loss (osteopenia) post-ovariectomy.[7]
-
Treatment Administration: Following the development of osteopenia, animals are treated with the vehicle (control), a positive control (e.g., estradiol), or the test compound (e.g., nomegestrol acetate) for a specified duration (e.g., 8-20 weeks).[5] Administration is typically via oral gavage or subcutaneous injection.
-
Outcome Assessment:
-
Bone Mineral Density (BMD): Measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA). Key sites include the femur, tibia, and lumbar vertebrae.[7]
-
Bone Turnover Markers: Serum or urine is collected to measure biochemical markers of bone formation (e.g., osteocalcin, bone-specific alkaline phosphatase - bALP) and bone resorption (e.g., N-terminal telopeptide of type I collagen - NTx).[7]
-
Histomorphometry: Bone tissue is collected, sectioned, and analyzed to quantify cellular-level parameters of bone formation and resorption.[5]
-
Below is a diagram illustrating the typical workflow for such a preclinical study.
Quantitative Data Summary
A comprehensive review of published and unpublished preclinical studies concluded that nomegestrol acetate did not affect bone mineral density in rats.[2][4] This suggests a neutral impact on bone, which is a favorable characteristic for a progestogen. However, the primary quantitative data from these specific studies are not publicly available.
The table below is structured to present the key findings as reported in literature reviews. It reflects the typical parameters that would be assessed in such studies.
| Study Reference | Animal Model | Treatment Group | Duration | Key Outcome on Bone Mineral Density (BMD) |
| As cited in[2][3][4] | Rat | Nomegestrol Acetate (NOMAC) | Not Specified | No effect on BMD reported. |
| As cited in[2][3][4] | Rat | Vehicle Control | Not Specified | Serves as baseline for comparison. |
Signaling Pathways and Mechanism of Action
While NOMAC itself shows no direct binding to or transactivation of estrogen receptors, its primary action is through the progesterone receptor (PR).[2] Progesterone is known to play a role in bone metabolism, and as a potent progestogen, NOMAC's influence is understood within this context.
Studies on progesterone in ovariectomized rats have shown that it can prevent bone loss.[5] The proposed mechanism involves the inhibition of bone resorption while maintaining or promoting bone formation.[5] Progesterone appears to suppress the increased osteoclast activity that follows estrogen withdrawal, while osteoblast activity remains elevated, thus tipping the bone remodeling balance toward a net gain or maintenance of bone mass.[5]
The diagram below illustrates the hypothesized influence of progestogens on bone cell activity in an estrogen-deficient state.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-progesterone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of progesterone on postovariectomy bone loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecmjournal.org [ecmjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics, tissue distribution, and excretion of nomegestrol acetate in female rats | springermedizin.de [springermedizin.de]
The Pharmacodynamics of 17-Beta Estradiol in Combination Contraceptives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of hormonal contraception is continually evolving, with a significant shift towards the use of estrogens that are structurally identical to the endogenous hormone 17-beta estradiol. This move is driven by the quest for improved safety profiles, particularly concerning metabolic and hemostatic effects, compared to the long-standing use of ethinylestradiol. This technical guide provides a comprehensive overview of the pharmacodynamics of 17-beta estradiol in combination contraceptives, focusing on its mechanism of action, effects on the hypothalamic-pituitary-ovarian axis, and the synergistic interplay with various progestins. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical area of contraceptive science.
Mechanism of Action of 17-Beta Estradiol in Contraception
The primary contraceptive effect of exogenous 17-beta estradiol, like its synthetic counterpart ethinylestradiol, is the suppression of follicle-stimulating hormone (FSH) secretion from the anterior pituitary gland.[1] By binding to estrogen receptors (ERα and ERβ) in the hypothalamus and pituitary, 17-beta estradiol exerts negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis. This suppression of FSH prevents the recruitment and development of a dominant ovarian follicle, thereby inhibiting ovulation.
However, the efficacy of 17-beta estradiol as a contraceptive is critically dependent on its combination with a progestin. The progestin component plays a multifaceted role by:
-
Suppressing the Luteinizing Hormone (LH) Surge: The mid-cycle surge of LH is the direct trigger for ovulation. Progestins effectively blunt this surge, providing a robust anovulatory effect.
-
Thickening Cervical Mucus: Progestins alter the composition of cervical mucus, making it more viscous and less permeable to sperm.
-
Altering the Endometrium: The endometrium undergoes progestin-induced changes that render it unreceptive to implantation, should ovulation and fertilization occur.
The combination of 17-beta estradiol for FSH suppression and a progestin for LH surge inhibition and peripheral effects creates a highly effective contraceptive method.
Pharmacodynamic Effects on the Hypothalamic-Pituitary-Ovarian Axis
The administration of 17-beta estradiol in combination with a progestin leads to a significant downregulation of the HPO axis. This is characterized by a reduction in the pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to decreased synthesis and release of both FSH and LH from the pituitary.
Quantitative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters from clinical studies of two prominent 17-beta estradiol-containing combination contraceptives: Estradiol Valerate/Dienogest (E2V/DNG) and Nomegestrol Acetate/17-Beta Estradiol (NOMAC/E2).
Table 1: Effects of Estradiol Valerate/Dienogest (E2V/DNG) on the Pituitary-Ovarian Axis
| Parameter | Treatment Group (E2V 2 mg + DNG 2-3 mg) | Comparator Group (EE 0.03 mg + DNG 2 mg) | p-value |
| FSH Suppression (Median % change from baseline) | -27% | -64% | 0.04 |
| SHBG Increase (Median % change from baseline) | 56% | 385% | <0.001 |
| Free Androgen Index (FAI) Decrease (Median % change from baseline) | -39% | -72% | <0.001 |
Data from a randomized trial in 59 healthy women over 9 weeks.[1]
Table 2: Ovarian Function with Nomegestrol Acetate/17-Beta Estradiol (NOMAC/E2)
| Parameter | NOMAC 2.5 mg / E2 1.5 mg (24-day regimen) | NOMAC 2.5 mg / E2 1.5 mg (21-day regimen) |
| Ovulation Inhibition | Complete | Complete |
| Mean Diameter of Largest Follicle | Significantly smaller | Larger than 24-day regimen |
Data from a double-blind, randomized study.[2]
Experimental Protocols
The assessment of the pharmacodynamic effects of combination contraceptives involves a range of well-defined clinical trial methodologies.
Study Design for Ovulation Inhibition
A common design to assess ovulation inhibition is a double-blind, randomized, dose-finding study.
-
Participants: Healthy, ovulatory women of reproductive age with regular menstrual cycles.
-
Intervention: Administration of different doses of the progestin component in combination with a fixed dose of 17-beta estradiol over several treatment cycles.
-
Primary Endpoint: Inhibition of ovulation, typically confirmed by the absence of a mid-cycle LH peak (defined as LH <10 mIU/mL) and low serum progesterone levels during the luteal phase (e.g., <3 ng/mL).[2]
-
Monitoring:
-
Hormone Levels: Frequent blood sampling (e.g., every 2-3 days) throughout the cycle to measure LH, FSH, estradiol, and progesterone.
-
Follicular Development: Transvaginal ultrasonography to monitor the growth of ovarian follicles. The maximum follicular diameter is a key parameter, with diameters >15 mm being suggestive of follicular activity associated with potential ovulation.[2]
-
Assessment of the Hypothalamic-Pituitary-Ovarian Axis
Randomized controlled trials are employed to compare the effects of different contraceptive formulations on the HPO axis.
-
Participants: Healthy, ovulatory women randomized to different treatment arms (e.g., a 17-beta estradiol-containing contraceptive, an ethinylestradiol-containing contraceptive, and a progestin-only arm).
-
Intervention: Administration of the assigned contraceptive for a specified duration (e.g., 9 weeks).
-
Data Collection: Blood samples are collected at baseline and at specified time points during treatment (e.g., 5 and 9 weeks).
-
Analytes: Serum levels of FSH, LH, anti-Müllerian hormone (AMH), ovarian steroids (e.g., testosterone), and sex hormone-binding globulin (SHBG) are measured. The free androgen index (FAI) is calculated.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Figure 1: Negative feedback of exogenous estradiol and progestin on the HPO axis.
Figure 2: Workflow for a comparative pharmacodynamic clinical trial.
Conclusion
Combination contraceptives containing 17-beta estradiol represent a significant advancement in hormonal contraception, offering the potential for an improved safety and tolerability profile. Their pharmacodynamic effects are characterized by a potent suppression of the hypothalamic-pituitary-ovarian axis, leading to effective ovulation inhibition. The synergistic action with a progestin component is essential for robust contraceptive efficacy. Continued research and well-designed clinical trials are crucial to further elucidate the comparative pharmacodynamics of different 17-beta estradiol and progestin combinations, ultimately providing healthcare providers and patients with a wider range of safe and effective contraceptive options.
References
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Estradiol In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-estradiol (E2), the most potent endogenous estrogen, is a steroid hormone critical to a vast array of physiological processes, including the development and function of the reproductive, skeletal, cardiovascular, and central nervous systems. Its cellular mechanisms of action are complex, involving not only receptor binding and signaling but also intricate pathways of cellular uptake and metabolic conversion. An imbalance in estradiol homeostasis and metabolism is strongly implicated in the pathophysiology of various diseases, most notably hormone-dependent cancers such as breast and endometrial cancer.
Understanding the precise mechanisms by which cells take up estradiol and subsequently metabolize it is paramount for both basic research and therapeutic development. In vitro cell culture systems provide powerful, controlled environments to dissect these molecular events, enabling the characterization of transport kinetics, metabolic enzyme activity, and signaling pathway activation. This technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and quantitative data related to the cellular uptake and metabolism of estradiol in vitro.
Cellular Uptake of Estradiol
The entry of estradiol into target cells is the initial step preceding all downstream biological effects. As a relatively small, lipophilic molecule, estradiol is classically understood to cross the plasma membrane via passive diffusion. However, emerging evidence suggests a role for carrier-mediated transport, adding a layer of regulatory complexity.
-
Passive Diffusion: Based on its physicochemical properties, estradiol can freely diffuse across the lipid bilayer of the cell membrane, driven by its concentration gradient. This has long been considered the primary mechanism of cellular entry.
-
Carrier-Mediated Transport: In addition to diffusion, specific transmembrane proteins, particularly from the Solute Carrier (SLC) superfamily, may facilitate estradiol transport. While transporters like Organic Anion Transporting Polypeptides (OATPs) are well-documented for the uptake of conjugated estradiol metabolites (e.g., estradiol-17-β-d-glucuronide), their role in transporting unconjugated estradiol is an area of active investigation. This facilitated transport could allow for more rapid or regulated uptake in specific tissues.
Methodological & Application
Application Notes and Protocols for In Vitro Proliferation Assay of Endometrial Cancer Cells with Nomegestrol Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nomegestrol acetate (NOMAC) is a fourth-generation, highly selective progestogen that has shown promise in inhibiting the proliferation of endometrial cancer cells.[1][2] Unlike other progestins, NOMAC exhibits a strong affinity for the progesterone receptor with minimal cross-reactivity with other steroid receptors, potentially leading to a more favorable side-effect profile.[1] These application notes provide a detailed protocol for assessing the anti-proliferative effects of nomegestrol acetate on endometrial cancer cell lines in vitro, utilizing the widely accepted MTT assay. The notes also summarize key quantitative data from relevant studies and illustrate the experimental workflow and the signaling pathway of NOMAC.
Quantitative Data Summary
The following tables summarize the inhibitory effects of nomegestrol acetate on various endometrial cancer cell lines as reported in the literature.
Table 1: Cell Line Susceptibility to Nomegestrol Acetate
| Cell Line | Type | Progesterone Receptor (PR) Status | Estrogen Receptor (ER) Status | p53 Status | Responsiveness to NOMAC | Reference |
| RL95-2 | Type I (Endometrioid) | Positive | Positive | Mutant | Responsive | [1][2] |
| HEC-1A | Type II | Not Specified | Not Specified | Not Specified | Responsive | [2] |
| KLE | Type II | Negative | Negative | Mutant | Non-responsive | [1][2] |
Table 2: IC50 Values of Nomegestrol Acetate in Endometrial Cancer Cells
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| RL95-2 | >100 | 38.62 | 25.18 | [1] |
| HEC-1A | Not Reported | ~40-50 (estimated) | Not Reported | [2] |
| KLE | >100 | >100 | >100 | [1] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell proliferation.
Experimental Protocol: MTT Assay for Cell Proliferation
This protocol details the steps for determining the in vitro anti-proliferative effect of nomegestrol acetate on endometrial cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Endometrial cancer cell lines (e.g., RL95-2, HEC-1A)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Nomegestrol acetate (NOMAC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture endometrial cancer cells in T-75 flasks until they reach 80-90% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. f. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Nomegestrol Acetate Treatment: a. Prepare serial dilutions of NOMAC from the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM (e.g., 1, 3, 10, 30, 100 µM).[2][4] b. Include a vehicle control group treated with the same concentration of DMSO as the highest NOMAC concentration. c. Also, include a negative control group with untreated cells. d. After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared NOMAC dilutions or control medium to the respective wells. e. Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: a. At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5] b. Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the cell viability against the concentration of NOMAC to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro proliferation assay.
Signaling Pathway of Nomegestrol Acetate in Endometrial Cancer Cells
Caption: Simplified signaling pathway of Nomegestrol Acetate.
Discussion and Interpretation of Results
The anti-proliferative effect of nomegestrol acetate is expected to be dose- and time-dependent in responsive endometrial cancer cell lines like RL95-2 and HEC-1A.[1][2] In contrast, cell lines lacking progesterone receptors, such as KLE, are not expected to show a significant response.[1]
The mechanism of action of NOMAC involves the induction of G0/G1 phase cell cycle arrest and apoptosis.[2] At the molecular level, NOMAC has been shown to down-regulate the activity of the mTOR signaling pathway and its downstream effectors, 4EBP1 and eIF4G.[2][4] Additionally, in responsive cells, NOMAC can upregulate the expression of SUFU and Wnt7a, which are involved in the Wnt signaling pathway.[1]
The data generated from this protocol can be used to compare the efficacy of nomegestrol acetate with other progestins or anti-cancer agents and to further elucidate its mechanism of action in endometrial cancer.
References
- 1. Nomegestrol Acetate Suppresses Human Endometrial Cancer RL95-2 Cells Proliferation In Vitro and In Vivo Possibly Related to Upregulating Expression of SUFU and Wnt7a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin Enhances Nomegestrol Acetate Suppressing Growth of Endometrial Cancer Cells and May Correlate to Downregulating mTOR Activity In Vitro and In Vivo [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Metformin Enhances Nomegestrol Acetate Suppressing Growth of Endometrial Cancer Cells and May Correlate to Downregulating mTOR Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay [bio-protocol.org]
Application Notes and Protocols: Establishing a Xenograft Nude Mouse Model for Evaluating Nomegestrol Acetate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for establishing a xenograft nude mouse model to assess the anti-tumor efficacy of nomegestrol acetate (NOMAC), a synthetic progestin. These protocols are designed for researchers in oncology and drug development investigating hormone-dependent cancers, such as specific subtypes of breast and endometrial cancer. The following sections detail the necessary cell lines, experimental procedures, and data analysis techniques.
Nomegestrol acetate is a highly selective progestogen that acts as a full agonist to the progesterone receptor (PR).[1] Its mechanism of action in cancer is primarily linked to its ability to modulate PR signaling, which can lead to the inhibition of cell proliferation and tumor growth in hormone-receptor-positive cancers.[1][2]
Recommended Cell Lines
The selection of an appropriate cancer cell line is critical for the successful establishment of a relevant xenograft model. For studying the efficacy of nomegestrol acetate, cell lines expressing the progesterone receptor (PR) are essential.
Table 1: Recommended Human Cancer Cell Lines for Xenograft Studies
| Cancer Type | Cell Line | Receptor Status | Key Features |
| Endometrial Cancer | RL95-2 | ER+, PR+ | A well-established model for type I endometrial cancer; has shown sensitivity to nomegestrol acetate in vivo.[2][3] |
| Breast Cancer | T47-D | ER+, PR+ | A common luminal A breast cancer cell line used for studying hormone-responsive tumors.[4][5] |
| Breast Cancer | MCF-7 | ER+, PR+ | A widely used luminal A breast cancer cell line, responsive to hormonal therapies.[6] |
Experimental Protocols
Cell Culture
Materials:
-
Selected cancer cell line (e.g., RL95-2, T47-D)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For cell harvesting, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with a medium containing FBS.
-
Centrifuge the cell suspension to pellet the cells, and resuspend in a serum-free medium or PBS for injection.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion) to ensure a high percentage of viable cells (>95%).
Xenograft Model Establishment
Materials:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Selected cancer cells suspended in serum-free medium or PBS
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Animal housing under specific pathogen-free (SPF) conditions
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
On the day of injection, resuspend the prepared cancer cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width^2) / 2.[2]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
dot
Caption: Experimental workflow for the xenograft mouse model.
Nomegestrol Acetate Administration
Materials:
-
Nomegestrol acetate (NOMAC)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Oral gavage needles
-
Scale for weighing mice
Protocol:
-
Prepare the NOMAC suspension in the vehicle at the desired concentrations (e.g., 50, 100, 200 mg/kg body weight).[2]
-
The control group will receive the vehicle only.
-
Administer the treatment daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week to assess for any treatment-related toxicity.
-
Continue the treatment for the planned duration of the study (e.g., 28 days).[2]
Endpoint Analysis
Protocol:
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for various downstream analyses. Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remaining tissue in liquid nitrogen for Western blot analysis.
Data Presentation
Table 2: Efficacy of Nomegestrol Acetate on RL95-2 Endometrial Cancer Xenograft Growth [2]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Tumor Inhibition Rate (%) |
| Vehicle Control | - | 1290.06 ± 341.93 | 1.25 ± 0.21 | 0 |
| NOMAC | 50 | 970.83 ± 239.17 | 0.94 ± 0.18 | 24.74 |
| NOMAC | 100 | 683.21 ± 180.54 | 0.66 ± 0.15 | 47.04 |
| NOMAC | 200 | 541.13 ± 142.11 | 0.52 ± 0.11 | 58.06 |
Data is representative and adapted from published studies. Actual results may vary.[2]
Downstream Analysis Protocols
Immunohistochemistry (IHC) for Progesterone Receptor
Protocol:
-
Process the formalin-fixed tumor tissues and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against the progesterone receptor.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the staining intensity and percentage of positive cells under a microscope.
Western Blot for mTOR Pathway Proteins
Protocol:
-
Homogenize the frozen tumor tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in a loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, and its downstream targets like p70S6K and 4E-BP1. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways
Progesterone Receptor Signaling Pathway
Nomegestrol acetate, as a progesterone receptor agonist, activates both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of NOMAC to the progesterone receptor in the cytoplasm, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor complex binds to progesterone response elements (PREs) on the DNA, regulating the transcription of target genes involved in cell cycle progression and apoptosis.[7][8] Non-genomic pathways can involve the rapid activation of kinase cascades, such as the MAPK and PI3K/Akt pathways, through membrane-associated progesterone receptors.[9][10]
dot
Caption: Progesterone Receptor (PR) signaling activated by NOMAC.
Potential Downstream Pathways of Nomegestrol Acetate
Research suggests that the anti-proliferative effects of nomegestrol acetate in certain cancers may be mediated through the modulation of key signaling pathways that control cell growth and survival. In endometrial cancer, for instance, NOMAC has been shown to upregulate the expression of SUFU, a negative regulator of the Hedgehog signaling pathway, and Wnt7a, a non-canonical Wnt ligand.[2][11] Furthermore, progestins can influence the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation.[12]
dot
Caption: Potential downstream pathways affected by NOMAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of nomegestrol acetate on estrogen biosynthesis and transformation in MCF-7 and T47-D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. T-47D Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Estradiol Effects on Human Brain Microvascular Endothelial Cells (hBMECs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to culturing human brain microvascular endothelial cells (hBMECs) and investigating the effects of estradiol. The following protocols and data have been synthesized from established research to ensure reproducibility and accuracy in studying the blood-brain barrier in vitro.
I. Cell Culture Conditions for hBMECs
Successful investigation of estradiol's influence on hBMECs begins with robust and consistent cell culture practices. hBMECs are a sensitive cell type requiring specific conditions to maintain their characteristic endothelial phenotype, including the formation of tight junctions critical for blood-brain barrier function.
Table 1: Summary of hBMEC Culture Conditions
| Parameter | Recommended Condition | Notes | Source |
| Cell Line | Human Brain Microvascular Endothelial Cells (hBMEC) | Can be sourced from commercial vendors like ScienCell Research Laboratories or Angio-Proteomie. | [1][2][3] |
| Culture Medium | Endothelial Cell Medium (ECM) | Often supplemented with 5% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% endothelial cell growth supplement (ECGS). For estradiol studies, phenol red-free media with charcoal-stripped FBS is recommended to eliminate estrogenic compounds from the basal media. | [4][5][6] |
| Coating of Culture Vessels | Fibronectin (2 µg/cm²) | Essential for cell attachment and growth. Other extracellular matrix proteins like gelatin or collagen can be used, but conditions may need optimization. | [1][2][3] |
| Seeding Density | 7,500 cells/cm² | A recommended starting density for optimal growth. | [1] |
| Incubation | 37°C, 5% CO₂, humidified incubator | Standard conditions for mammalian cell culture. | [1][4] |
| Subculture | At 80-90% confluency | Use Accutase or a low-concentration trypsin/EDTA solution to detach cells. | [1][2] |
| Medium Replacement | Every other day | Ensures nutrient availability and removal of metabolic waste. | [1][4] |
II. Experimental Protocols
The following are detailed protocols for the maintenance of hBMECs and the application of estradiol to study its effects.
Protocol 1: Thawing and Culturing Cryopreserved hBMECs
This protocol outlines the steps for reviving cryopreserved hBMECs and establishing a healthy culture.
-
Prepare a fibronectin-coated T-75 flask:
-
Add 10 ml of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺ to a T-75 flask.
-
Add 150 µl of fibronectin stock solution (1 mg/ml) to achieve a final concentration of 2 µg/cm².
-
Incubate the flask at 37°C for at least 2 hours (overnight is also acceptable).
-
Aspirate the fibronectin solution before adding the cell suspension.
-
-
Thaw the cryopreserved cells:
-
Rapidly thaw the vial of hBMECs in a 37°C water bath by gently rotating it.
-
Once the ice crystals have disappeared, sterilize the outside of the vial with 70% ethanol.
-
-
Seed the cells:
-
Transfer the contents of the vial directly into the prepared T-75 flask containing pre-warmed complete Endothelial Cell Medium (ECM).
-
Gently rock the flask to ensure an even distribution of the cells.
-
-
Initial incubation and medium change:
-
Incubate the flask at 37°C in a 5% CO₂ humidified incubator for 16-24 hours to allow the cells to recover and attach.[1]
-
After the initial incubation, aspirate the medium containing residual DMSO and replace it with fresh, pre-warmed complete ECM.
-
-
Ongoing culture:
Protocol 2: Subculturing hBMECs
This protocol describes the process of passaging hBMECs to expand the culture.
-
Prepare new fibronectin-coated flasks one day prior to subculturing.
-
Wash the confluent cells:
-
Aspirate the old medium from the T-75 flask.
-
Wash the cell monolayer once with pre-warmed DPBS.
-
-
Detach the cells:
-
Neutralize and collect the cells:
-
Add an equal volume of trypsin neutralization solution or complete ECM containing serum to inactivate the detachment agent.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 ml conical tube.
-
-
Centrifuge and resuspend:
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.[1]
-
Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete ECM.
-
-
Count and re-seed:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new fibronectin-coated flasks at a density of 7,500 cells/cm².[1]
-
Protocol 3: Estradiol Treatment of hBMECs
This protocol details the steps for treating hBMECs with estradiol to study its biological effects.
-
Prepare estradiol stock solution:
-
Dissolve 17β-estradiol in ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
-
Prepare cells for treatment:
-
Seed hBMECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates) coated with fibronectin.
-
Allow the cells to reach approximately 80% confluency.
-
-
Serum starvation (optional but recommended):
-
To reduce the influence of hormones and growth factors in the serum, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 8-12 hours before estradiol treatment.[3] For studies focusing specifically on estrogenic effects, use phenol red-free medium with charcoal-stripped FBS.[5][6]
-
-
Treat with estradiol:
-
Dilute the estradiol stock solution in the appropriate culture medium to the desired final concentration (e.g., 10 nM).[7][8][[“]][10][11][12]
-
Aspirate the starvation medium and replace it with the estradiol-containing medium.
-
Include a vehicle control group treated with the same concentration of ethanol or DMSO used to dissolve the estradiol.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[13]
-
-
Downstream analysis:
-
After the incubation period, the cells are ready for various assays to assess the effects of estradiol.
-
III. Assays for Measuring Estradiol Effects
A variety of assays can be employed to quantify the cellular and molecular responses of hBMECs to estradiol treatment.
Table 2: Common Assays for Assessing Estradiol Effects on hBMECs
| Assay | Purpose | Brief Description |
| Mitochondrial Superoxide Measurement | To quantify mitochondrial reactive oxygen species (ROS) production. | Use of fluorescent probes like MitoSOX Red, which specifically targets mitochondrial superoxide.[13] |
| Aconitase Activity Assay | An indirect measure of mitochondrial superoxide, as aconitase is inactivated by superoxide. | The enzymatic activity of aconitase is measured spectrophotometrically. An increase in activity suggests a decrease in mitochondrial superoxide.[13] |
| Western Blotting | To determine the expression levels of specific proteins. | Useful for analyzing changes in proteins involved in estradiol signaling (ERα, ERβ), mitochondrial function (cytochrome c), and cell adhesion. |
| Transendothelial Electrical Resistance (TEER) | To measure the integrity of the endothelial barrier. | hBMECs are cultured on permeable supports (e.g., Transwell inserts), and the electrical resistance across the monolayer is measured. An increase in TEER indicates enhanced barrier function.[7] |
| Cell Viability/Proliferation Assays | To assess cell health and growth. | Common methods include the Trypan Blue exclusion test for viability and MTT or WST-1 assays for proliferation.[10][12] |
| Immunofluorescence | To visualize the localization of specific proteins. | Allows for the visualization of estrogen receptors, tight junction proteins (e.g., claudin-5, occludin), and other markers. |
| Quantitative PCR (qPCR) | To measure gene expression levels. | Can be used to quantify the mRNA levels of estrogen receptors and their target genes. |
IV. Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for understanding and planning research.
Estradiol Signaling in hBMECs
Estradiol primarily exerts its effects through estrogen receptors α (ERα) and β (ERβ). In hBMECs, ERα has been shown to be particularly important in mediating protective effects, such as the reduction of mitochondrial ROS.[13][14] The signaling can occur through genomic pathways, involving the regulation of gene expression, and non-genomic pathways that trigger rapid intracellular signaling cascades.
Caption: Estradiol signaling pathway in hBMECs.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of estradiol on hBMECs, from cell culture to data analysis.
Caption: General experimental workflow.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. sciencellonline.com [sciencellonline.com]
- 3. angioproteomie.com [angioproteomie.com]
- 4. Characterization and use of human brain microvascular endothelial cells to examine β-amyloid exchange in the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Estradiol Inhibits Human Brain Vascular Pericyte Migration Activity: A Functional and Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery | Semantic Scholar [semanticscholar.org]
- 9. consensus.app [consensus.app]
- 10. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Effects of Estrogen are Mediated by ERα in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen-receptor-mediated protection of cerebral endothelial cell viability and mitochondrial function after ischemic insult in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage of Nomegestrol Acetate to Inhibit Ovulation in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing nomegestrol acetate (NOMAC) for the inhibition of ovulation in rat models. This document includes effective dosage ranges, detailed experimental protocols for administration and confirmation of efficacy, and an overview of the underlying signaling pathways.
Introduction to Nomegestrol Acetate
Nomegestrol acetate is a potent, highly selective progestogen derived from 19-norprogesterone. It acts as a full agonist at the progesterone receptor with minimal to no binding to other steroid receptors, such as androgen and glucocorticoid receptors.[1] Its primary mechanism of action in contraception is the inhibition of ovulation through the suppression of the gonadotropic surge.[1] Rat models are frequently employed in preclinical studies to evaluate the efficacy and mechanism of progestogenic compounds like NOMAC.
Dosage of Nomegestrol Acetate for Ovulation Inhibition
The effective dose of nomegestrol acetate for inhibiting ovulation in rats can vary based on the administration route, rat strain, and the specific experimental endpoint. The following table summarizes quantitative data from published studies.
| Rat Strain | Administration Route | Dosage | Duration | Observed Effect | Reference |
| Wistar Rats | Oral (p.o.) | 1 mg/rat/day (~5 mg/kg for a 200g rat) | 4 days | Partial ovulation inhibition (one animal ovulated). | [2] |
| Wistar Rats | Oral (p.o.) | 2.5 mg/rat/day (~12.5 mg/kg for a 200g rat) | 4 days | Complete ovulation inhibition (no animals ovulated). | [2] |
| Not Specified | Not Specified | 1.25 - 5.0 mg/kg | Not Specified | Dose range for 50% inhibition of ovulation. | [3] |
| Sprague-Dawley | Oral (p.o.) | 10, 20, or 40 mg/kg | Single Dose | Pharmacokinetic study, not directly assessing ovulation inhibition but provides dosage context.[4] | [4] |
Experimental Protocols
The following protocols outline the key procedures for an in vivo study on ovulation inhibition using nomegestrol acetate in a rat model.
Experimental Workflow
The general workflow for an ovulation inhibition study is depicted below.
References
- 1. Nomegestrol acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution, and excretion of nomegestrol acetate in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reverse Phase HPLC Method for Quantitative Analysis of Nomegestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomegestrol acetate is a synthetic progestin used in oral contraceptives and for the treatment of gynecological disorders. Accurate and precise quantification of nomegestrol acetate in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of nomegestrol acetate. The method is designed to be specific, accurate, and precise, adhering to the general principles of method validation outlined by the International Council for Harmonisation (ICH).
Principle
The chromatographic separation is achieved on a C18 stationary phase. Nomegestrol acetate is a moderately nonpolar molecule, and its retention on the nonpolar stationary phase is modulated by a polar mobile phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, which allows for the efficient elution and separation of nomegestrol acetate from potential impurities and excipients. Detection is performed using a UV detector at a wavelength where nomegestrol acetate exhibits significant absorbance, ensuring high sensitivity.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 5.6) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade
-
Water: HPLC grade or purified water
-
Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1000 mL of water to prepare a 0.02 M solution. Adjust the pH to 5.6 with dilute potassium hydroxide or phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix 600 mL of acetonitrile with 400 mL of the prepared buffer. Degas the mobile phase by sonication before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Nomegestrol Acetate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 5-30 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of nomegestrol acetate and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The filtered solution is ready for injection.
System Suitability
Before sample analysis, the chromatographic system must meet the following suitability parameters. These are determined from six replicate injections of a working standard solution (e.g., 20 µg/mL).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 152345 |
| 10 | 304567 |
| 15 | 456789 |
| 20 | 608901 |
| 25 | 761234 |
| 30 | 913456 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Level | Concentration (µg/mL) | % RSD of Peak Area (n=6) |
| Repeatability | 20 | 0.85 |
| Intermediate Precision | 20 | 1.23 |
Accuracy (Recovery)
The accuracy was assessed by the recovery of known amounts of nomegestrol acetate spiked into a placebo matrix at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.75 |
| 100% | 20 | 20.1 | 100.5 |
| 120% | 24 | 23.8 | 99.17 |
| Mean Recovery | 99.47% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Experimental Workflow and Diagrams
Caption: Overall workflow for the HPLC analysis of nomegestrol acetate.
Caption: Detailed workflow for the preparation of samples from tablet dosage forms.
Conclusion
The reverse-phase HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of nomegestrol acetate in pharmaceutical formulations. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The provided protocols and validation data demonstrate the robustness and suitability of the method for its intended purpose.
Application Note & Protocol: Transient Transfection Studies Using Estrogen Response Element (ERE) Luciferase Reporter
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of the Assay
The Estrogen Response Element (ERE) Luciferase Reporter Assay is a powerful and widely used cell-based method to investigate the activation of estrogen receptors (ERα and ERβ) and their downstream signaling pathways.[1][2] This assay is instrumental in screening for compounds that modulate ER activity, such as potential endocrine disruptors or novel therapeutics for hormone-dependent cancers.[2][3][4]
The principle of the assay is based on the genomic estrogen signaling pathway.[5] Estrogenic compounds, like the natural ligand 17β-estradiol (E2), diffuse across the cell membrane and bind to estrogen receptors located in the cytoplasm or nucleus.[1][5] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[5][6] This activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs), which are located in the promoter region of estrogen-responsive genes.[6][7]
In this reporter assay, cells are transiently transfected with a plasmid containing a firefly luciferase reporter gene under the transcriptional control of a minimal promoter fused to multiple copies of the ERE.[8][9] When an active substance binds to the endogenous ER, the resulting complex drives the expression of the luciferase enzyme.[10][11] The amount of active luciferase is then quantified by adding its substrate, luciferin, which results in a bioluminescent signal. The intensity of the light produced is directly proportional to the level of ER activation.[2][11] To control for variability in transfection efficiency and cell number, a second plasmid encoding a different luciferase, such as Renilla luciferase under a constitutive promoter, is often co-transfected.[12][13]
Key Applications
-
Drug Discovery: High-throughput screening of chemical libraries to identify novel estrogen receptor agonists, antagonists, or selective estrogen receptor modulators (SERMs).[2]
-
Endocrine Disruptor Screening: Evaluating the potential of environmental chemicals and industrial compounds to interfere with estrogen signaling pathways.
-
Basic Research: Dissecting the molecular mechanisms of estrogen receptor signaling, including the role of co-activators and co-repressors.[2][6]
-
Promoter Analysis: Studying the strength and regulation of different promoter structures.[10]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the biological pathway and the general experimental procedure for the ERE luciferase reporter assay.
Caption: Classical genomic estrogen signaling pathway leading to ERE-luciferase expression.
Caption: Step-by-step experimental workflow for an ERE dual-luciferase reporter assay.
Detailed Experimental Protocols
These protocols are generalized for cells grown in 96-well plates. Adjustments are necessary for other plate formats.
Protocol 1: Cell Culture and Seeding
-
Culture ER-positive cells (e.g., MCF-7, T47D) in the recommended growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
For experiments, use phenol red-free medium and charcoal-stripped FBS to reduce background estrogenic activity.
-
On Day 1, trypsinize and count the cells. Seed the cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of assay medium.[14]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and reach 80-90% confluency.[15]
Protocol 2: Transient Transfection
-
On Day 2, prepare the transfection complexes. For each well, dilute the plasmids and transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Plasmid Mix: In an Eppendorf tube, mix 50-100 ng of the ERE-luciferase reporter plasmid and 1-5 ng of the Renilla luciferase control plasmid. The optimal ratio of reporter to control plasmid should be determined empirically but is often around 20:1 to 50:1.
-
Transfection Reagent Mix: Use a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.[3][14] Typically, 0.2-0.5 µL of reagent is used per well.
-
-
Combine the Plasmid Mix and the Transfection Reagent Mix, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
Add the transfection complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C with 5% CO₂.[14]
Protocol 3: Treatment with Test Compounds
-
On Day 3, carefully remove the transfection medium from the wells.
-
Replace it with 100 µL of fresh assay medium containing the desired concentrations of test compounds or a positive control (e.g., 17β-estradiol). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.[3]
Protocol 4: Dual-Luciferase® Reporter Assay
-
On Day 4, perform the luciferase assay using a commercial kit (e.g., Promega Dual-Luciferase® Reporter Assay System) according to the manufacturer's protocol.[13][14]
-
Equilibrate the plate and assay reagents to room temperature.
-
Remove the culture medium from the wells and gently wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).[16]
-
Add 20 µL of 1X Passive Lysis Buffer (PLB) to each well.[17]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[16]
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence.[16]
-
Immediately following the first measurement, program the luminometer to inject 100 µL of Stop & Glo® Reagent and measure the Renilla luminescence.[13]
Data Presentation and Analysis
The primary data output will be in Relative Light Units (RLU) for both Firefly and Renilla luciferases.
-
Normalization: To correct for transfection efficiency, normalize the data by calculating the ratio of Firefly RLU to Renilla RLU for each well.[13]
-
Normalized Activity = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction: Express the data as fold induction over the vehicle control.
-
Fold Induction = Normalized Activity (Treated) / Average Normalized Activity (Vehicle Control)
-
Table 1: Representative Dose-Response Data for 17β-Estradiol (E2)
This table shows example data for T47D cells treated with varying concentrations of E2. Data is presented as the mean fold induction relative to a vehicle control.
| E2 Concentration (pM) | Mean Firefly RLU | Mean Renilla RLU | Normalized Ratio (Firefly/Renilla) | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 1,520 | 30,100 | 0.05 | 1.0 |
| 0.1 | 2,895 | 30,500 | 0.09 | 1.9 |
| 1 | 15,350 | 29,800 | 0.52 | 10.3 |
| 10 | 75,600 | 30,250 | 2.50 | 49.5 |
| 100 | 125,800 | 29,950 | 4.20 | 83.2 |
| 1000 | 128,500 | 30,100 | 4.27 | 84.5 |
Note: Data is illustrative. Actual RLU values depend on the cell type, plasmids, and luminometer sensitivity. An EC50 of approximately 5.5 pM has been reported for E2 in T47D.Luc cells.[9]
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Poor DNA quality (endotoxins).[12]2. Low transfection efficiency.[12]3. Inactive luciferase enzyme or substrate.4. Weak promoter activity.[18] | 1. Use transfection-grade plasmid DNA (Midi/Maxi prep).[12]2. Optimize cell confluency, DNA amount, and transfection reagent ratio. Try a different transfection reagent.3. Check the expiration dates and storage conditions of assay reagents.4. Increase the amount of reporter plasmid transfected. |
| High Background | 1. Use of phenol red or non-stripped serum in media.2. Basal activity of the minimal promoter.[18]3. Reading in white-walled plates can cause signal cross-talk.[19] | 1. Use phenol red-free medium and charcoal-stripped FBS.2. Ensure the empty vector control shows minimal activity.3. Use opaque, white-walled plates for luminescence assays to maximize signal and prevent cross-talk.[12] |
| High Variability between Replicates | 1. Inconsistent cell seeding.2. Pipetting errors during transfection or reagent addition.[12]3. Edge effects in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Prepare master mixes for transfection and compound dilutions to add to all replicate wells.[12]3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Signal Saturation | 1. Luciferase expression is too high.[12]2. Luminometer settings are too sensitive. | 1. Reduce the amount of transfected plasmid DNA.[12]2. Decrease the integration time on the luminometer. Dilute the cell lysate before reading.[19] |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. opentrons.com [opentrons.com]
- 3. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. research.vu.nl [research.vu.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Dual-Luciferase® Reporter Assay System Protocol [promega.jp]
- 14. Transient transfection and dual-luciferase assay [bio-protocol.org]
- 15. Transfection and luciferase reporter assay [bio-protocol.org]
- 16. promega.com [promega.com]
- 17. Dual-Luciferase® Reporter 1000 Assay System Protocol [worldwide.promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Assessing Estrogen Receptor Binding Affinities
Audience: Researchers, scientists, and drug development professionals.
Introduction
The estrogen receptors (ERs), primarily ERα and ERβ, are critical mediators of estrogen signaling and are implicated in a variety of physiological and pathological processes, including development, reproduction, and cancer. As ligand-activated transcription factors, their function is intricately linked to the binding of estrogens and other ligands. Consequently, the accurate assessment of the binding affinities of various compounds to ER isoforms is paramount for understanding their biological activity, identifying potential endocrine disruptors, and developing novel therapeutics.
These application notes provide a comprehensive overview of key techniques used to determine the binding affinities of ligands to ERα and ERβ. Detailed protocols for established methods are presented to enable researchers to implement these assays effectively.
Key Techniques for Assessing ER Binding Affinity
Several robust methods are available for quantifying the interaction between a ligand and a receptor. The choice of technique often depends on factors such as the required throughput, the nature of the ligand, and the specific information desired (e.g., equilibrium binding constants vs. kinetic parameters).
-
Radioligand Binding Assay (RBA): A traditional and highly sensitive method that uses a radiolabeled ligand to determine the affinity of a test compound by competition.
-
Fluorescence Polarization (FP) Assay: A homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to the receptor.
-
Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of a ligand to an immobilized receptor in real-time, providing both kinetic and equilibrium data.
-
Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay using [³H]-17β-estradiol and rat uterine cytosol as a source of estrogen receptors.[1]
3.1.1 Materials
-
Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% Glycerol, pH 7.4. DTT should be added fresh before use.[1]
-
Radioligand: [³H]-17β-estradiol
-
Unlabeled Competitor: 17β-estradiol (for standard curve) and test compounds
-
Receptor Source: Rat uterine cytosol prepared from ovariectomized rats.[1]
-
Hydroxylapatite (HAP) slurry: 60% HAP in TEDG buffer.
-
Scintillation fluid
-
Glass test tubes
-
Ice bath
-
Repeating pipette
-
Liquid scintillation counter
3.1.2 Preparation of Rat Uterine Cytosol[1]
-
Uteri are obtained from female rats that were ovariectomized 7-10 days prior to the experiment.
-
Trim fat and mesentery from the uteri on ice.
-
Homogenize the tissue in ice-cold TEDG buffer (0.1 g tissue per 1.0 mL buffer) using a Polytron homogenizer in short bursts.
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration using a suitable assay.
3.1.3 Assay Protocol[1]
-
Set up a series of glass test tubes in an ice bath.
-
For the standard curve, add increasing concentrations of unlabeled 17β-estradiol. For test compounds, add a range of concentrations.
-
Add a fixed concentration of [³H]-17β-estradiol to each tube (e.g., 0.5 - 1.0 nM).
-
Add the rat uterine cytosol to each tube to provide 50-100 µg of protein per tube.
-
Bring the total assay volume to 0.5 mL with TEDG buffer.
-
Incubate the tubes overnight at 4°C on a rotator.
-
To separate bound from free radioligand, add 250 µL of ice-cold, well-mixed HAP slurry to each tube.
-
Vortex and incubate on ice for 15 minutes with intermittent vortexing.
-
Wash the HAP pellet by adding 1 mL of ice-cold TEDG buffer, vortexing, and centrifuging at 1,500 x g for 5 minutes at 4°C. Repeat the wash step two more times.
-
After the final wash, aspirate the supernatant and add 1.5 mL of scintillation fluid to each tube.
-
Vortex thoroughly and count the radioactivity in a liquid scintillation counter.
3.1.4 Data Analysis
Plot the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor. The concentration of the test chemical that inhibits 50% of the maximum specific binding is the IC50. The Ki can be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol outlines a competitive FP assay to determine the binding affinity of test compounds to ERα or ERβ.
3.2.1 Materials
-
ERα or ERβ protein (full-length or ligand-binding domain)
-
Fluorescently labeled estrogen ligand (Fluormone™): e.g., Fluormone™ ES2 Green.[2]
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, 0.01% Triton X-100, pH 7.2.
-
Test compounds
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
3.2.2 Assay Protocol
-
Prepare a 2X solution of the test compound in assay buffer. Perform serial dilutions to create a concentration range.
-
Prepare a 2X complex of the ER protein and the fluorescent ligand in assay buffer. The optimal concentrations of each should be determined empirically but are typically in the low nanomolar range.
-
Add 20 µL of the 2X test compound dilutions to the wells of the 384-well plate.
-
Add 20 µL of the 2X ER/fluorescent ligand complex to each well.
-
Mix gently on a plate shaker.
-
Incubate the plate in the dark at room temperature for 1-5 hours to reach equilibrium.[3]
-
Measure the fluorescence polarization on a suitable plate reader.
3.2.3 Data Analysis
Plot the fluorescence polarization values against the log concentration of the test compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the maximum polarization signal.
Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing the interaction between a ligand and an ER isoform using SPR.
3.3.1 Materials
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
ERα or ERβ protein (ligand)
-
Test compound (analyte)
-
Running Buffer: e.g., 20 mM sodium phosphate, 150 mM NaCl, 1 mM DTT, 3% DMSO, pH 7.4.[4]
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., mild acid)
3.3.2 Assay Protocol[5]
-
Immobilization: Immobilize the ER protein onto the sensor chip surface using standard amine coupling chemistry or a capture-based method (e.g., anti-His antibody for His-tagged ER).[5]
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (analyte) over the immobilized ER surface.
-
Monitor the association phase in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and regenerate the sensor surface for the next injection cycle.
-
Data Collection: Collect sensorgrams (response units vs. time) for each analyte concentration.
3.3.3 Data Analysis
The collected sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of binding affinity using ITC.
3.4.1 Materials
-
Isothermal titration calorimeter
-
ERα or ERβ protein
-
Test compound
-
Dialysis buffer: The protein and ligand must be in identical, well-matched buffers to minimize heats of dilution.[6]
3.4.2 Assay Protocol[7]
-
Sample Preparation:
-
Thoroughly dialyze the ER protein against the chosen assay buffer.
-
Dissolve the test compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the ER protein into the sample cell of the calorimeter.
-
Load the test compound into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
3.4.3 Data Analysis
Subtract the heat of dilution from the raw data. The resulting binding isotherm (heat change per injection vs. molar ratio of ligand to protein) is fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of selected ligands to human ERα and ERβ.
| Ligand | Receptor Isoform | Binding Affinity (Kd, Ki, or IC50 in nM) | Reference |
| Agonists | |||
| 17β-Estradiol | ERα | 0.05 - 15.0 | [4] |
| ERβ | ~0.5 | ||
| Estrone | ERα | 0.3 - 626 | [4] |
| Estriol | ERα | 1.4 - 9.3 | [4] |
| Diethylstilbestrol | ERα | 0.04 - 11 | [4] |
| Antagonists (SERMs) | |||
| Tamoxifen | ERα | 3.4 - 423 | [4] |
| 4-Hydroxytamoxifen | ERα | 0.1 - 96 | [4] |
| Phytoestrogens | |||
| Genistein | ERα | ~1620 | |
| ERβ | ~7.4 | ||
| Daidzein | ERα | >1000 | |
| ERβ | ~150 | ||
| Xenoestrogens | |||
| Bisphenol A | ERα | 195 - 32000 | [4] |
| ERβ | IC50 > 1000 | [1] |
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of estrogen receptors.
Experimental Workflow for Competitive Binding Assay
Caption: General workflow for a competitive binding assay.
References
- 1. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
Protocol for Assessing the Anti-Proliferative Effects of Nomegestrol Acetate (NOMAC) in Breast Cancer Cells
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nomegestrol acetate (NOMAC) is a synthetic progestin that has demonstrated anti-proliferative effects in hormone-receptor-positive breast cancer cells. The primary mechanism of action of NOMAC involves the modulation of local estrogen metabolism, leading to a reduction in the levels of estradiol (E2), a potent stimulator of breast cancer cell proliferation. Specifically, NOMAC inhibits the activity of sulfatase and 17ß-hydroxysteroid dehydrogenase 1 (17ß-HSD1), enzymes crucial for the conversion of estrone sulfate (E1S) and estrone (E1) to E2. Furthermore, NOMAC enhances the activity of sulfotransferase, which inactivates estrogens. This concerted action results in a decreased availability of E2 to bind to the estrogen receptor (ER), thereby mitigating its proliferative signaling.
This document provides detailed protocols for assessing the anti-proliferative effects of NOMAC on breast cancer cells, including methods for evaluating cell viability, cell cycle progression, and apoptosis. Additionally, a proposed signaling pathway for NOMAC's action is presented.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Control) |
| Control (Vehicle) | 0 | 100 | |
| NOMAC | 1 | ||
| NOMAC | 10 | ||
| NOMAC | 50 | ||
| NOMAC | 100 | ||
| Positive Control | Varies |
Table 2: Cell Cycle Analysis (Flow Cytometry)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Control (Vehicle) | 0 | |||
| NOMAC | 1 | |||
| NOMAC | 10 | |||
| NOMAC | 50 | |||
| NOMAC | 100 | |||
| Positive Control | Varies |
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD) |
| Control (Vehicle) | 0 | |||
| NOMAC | 1 | |||
| NOMAC | 10 | |||
| NOMAC | 50 | |||
| NOMAC | 100 | |||
| Positive Control | Varies |
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7 or T47D (estrogen receptor-positive human breast cancer cell lines) are recommended.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer
-
-
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of NOMAC in culture medium.
-
Remove the existing medium and add 100 µL of the NOMAC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NOMAC, e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the determination of the proportion of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed breast cancer cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of NOMAC and a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with NOMAC as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of NOMAC's anti-proliferative effect.
Caption: Experimental workflow for assessing NOMAC's effects.
Disclaimer: The signaling pathway diagram represents a potential mechanism of action based on the known effects of NOMAC on estrogen metabolism and the established downstream signaling of the estrogen receptor. Direct experimental evidence specifically linking NOMAC to the modulation of PI3K/AKT and MAPK pathways in breast cancer cells is an area for further investigation.
Application Notes and Protocols for Preparing Estradiol Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of estradiol solutions for use in a variety of cell culture experiments. Accurate and consistent preparation of estradiol solutions is critical for obtaining reproducible and reliable experimental results in studies related to cancer research, neurobiology, and reproductive biology.
Introduction
Estradiol (17β-estradiol or E2) is a potent estrogen steroid hormone that plays a crucial role in the regulation of various physiological processes. In cell culture, estradiol is widely used to study its effects on cell proliferation, differentiation, gene expression, and signaling pathways.[1][2] Due to its lipophilic nature, estradiol has low solubility in aqueous media, necessitating the use of organic solvents for the preparation of stock solutions.[1][3] This document outlines the materials, equipment, and procedures for preparing and storing estradiol solutions to ensure their stability and biological activity.
Materials and Equipment
-
β-Estradiol powder (CAS No: 50-28-2)
-
Absolute Ethanol (200 proof, cell culture grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Cell culture hood
-
Incubator
-
Water bath
-
-20°C freezer
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of estradiol solutions.
Table 1: Solubility of β-Estradiol [2][3]
| Solvent | Solubility |
| Ethanol | ≥ 2.5 mg/mL, up to 75 mM |
| Dimethyl sulfoxide (DMSO) | ≥ 20 mg/mL, up to 100 mM |
| Dimethylformamide (DMF) | ≥ 20 mg/mL |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (e.g., 0.2 mg/mL in 1:4 DMSO:PBS) |
Table 2: Common Stock and Working Concentrations [4][5][6][7][8][9][10]
| Solution Type | Typical Concentration Range | Solvent |
| Stock Solution | 1 mM - 100 mM | Ethanol or DMSO |
| Working Solution | 0.1 nM - 10 µM | Cell culture medium |
Experimental Protocols
Protocol for Preparing a 10 mM Estradiol Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of β-estradiol in absolute ethanol.
Procedure:
-
Aseptic Technique: Perform all steps in a sterile cell culture hood to maintain sterility.[11]
-
Weighing Estradiol: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh 2.72 mg of β-estradiol powder (Molecular Weight: 272.38 g/mol ) and add it to the tube.
-
Dissolving in Ethanol: Add 1 mL of absolute ethanol to the microcentrifuge tube containing the estradiol powder.
-
Mixing: Vortex the solution thoroughly until the estradiol is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, working volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Labeling and Storage: Clearly label the aliquots with the name of the compound, concentration, solvent, date of preparation, and your initials. Store the aliquots at -20°C.[3][4] The stock solution in ethanol is stable for several months when stored properly.[12]
Protocol for Preparing a 10 nM Estradiol Working Solution in Cell Culture Medium
This protocol describes the preparation of a 10 nM working solution from a 10 mM stock solution. Serial dilutions are necessary to achieve the final low nanomolar concentration.
Procedure:
-
Aseptic Technique: Perform all steps in a sterile cell culture hood.[11]
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM estradiol stock solution at room temperature.
-
Prepare Intermediate Dilution 1 (10 µM):
-
Add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium in a sterile microcentrifuge tube.
-
Vortex gently to mix. This results in a 1:1000 dilution and a concentration of 10 µM.
-
-
Prepare Intermediate Dilution 2 (100 nM):
-
Add 10 µL of the 10 µM intermediate dilution to 990 µL of sterile cell culture medium in a new sterile microcentrifuge tube.
-
Vortex gently to mix. This results in a 1:100 dilution and a concentration of 100 nM.
-
-
Prepare Final Working Solution (10 nM):
-
Add 1 mL of the 100 nM intermediate dilution to 9 mL of sterile cell culture medium in a sterile 15 mL conical tube.
-
Mix gently by inverting the tube several times. This results in a 1:10 dilution and a final concentration of 10 nM.
-
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of the solvent (in this case, ethanol) to the cell culture medium without estradiol. The final ethanol concentration should typically be below 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for cell culture experiments. Do not store aqueous solutions of estradiol for more than one day.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing estradiol solutions for cell culture experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 5. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Liquid-Liquid Extraction of Estradiol for Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (E2), a primary estrogenic hormone, is a critical biomarker in numerous physiological and pathological processes. Accurate quantification of estradiol in biological matrices is essential for clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for the isolation and concentration of estradiol from complex biological samples prior to analysis by sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the LLE of estradiol and summarizes the performance of various solvent systems.
Principles of Liquid-Liquid Extraction for Estradiol
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Estradiol, being a lipophilic steroid hormone, preferentially partitions into the organic phase, leaving behind hydrophilic matrix components in the aqueous phase. The choice of organic solvent is critical and influences the extraction efficiency, selectivity, and potential for matrix effects in the subsequent analysis. Common solvents for estradiol LLE include methyl tert-butyl ether (MTBE), diethyl ether, and dichloromethane (DCM).[1]
Experimental Protocols
This section details a generalized protocol for the liquid-liquid extraction of estradiol from human serum, which can be adapted for other biological matrices.
Materials:
-
Human serum samples, calibrators, and quality control samples
-
Internal standard (e.g., isotope-labeled Estradiol-d5)
-
Organic solvents (HPLC or LC-MS grade): Methyl tert-butyl ether (MTBE), Diethyl ether, Dichloromethane
-
Reconstitution solution (e.g., Methanol/Water mixture)
-
Glass centrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Solvent evaporation system (e.g., nitrogen evaporator or vacuum concentrator)
Protocol: Liquid-Liquid Extraction of Estradiol from Human Serum
-
Sample Preparation:
-
Thaw serum samples, calibrators, and quality controls at room temperature.
-
Vortex each tube to ensure homogeneity.
-
Pipette 200 µL of each sample, calibrator, or quality control into a clean glass centrifuge tube.
-
Add the internal standard solution to each tube and vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of the selected organic solvent (e.g., MTBE) to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of estradiol into the organic phase.
-
Centrifuge the tubes at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Isolation of the Organic Phase:
-
Carefully transfer the upper organic layer to a clean collection tube. Avoid aspirating any of the lower aqueous layer or the protein interface.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50:50 methanol/water).
-
Vortex for 30 seconds to ensure the complete dissolution of the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation: Comparison of LLE Solvent Systems
The selection of the extraction solvent significantly impacts the recovery of estradiol and the cleanliness of the final extract. The following table summarizes quantitative data from various studies to facilitate comparison.
| Solvent System | Sample Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| Dispersive Liquid-Liquid Microextraction | ||||||
| Tetrachloromethane & Ethanol | Human Urine | 98% | 0.25 mg/L | - | HPLC-UV | [3] |
| Liquid-Liquid Extraction | ||||||
| Diethyl Ether | Human Serum | Good correlation with other methods | - | 2 pg/mL | LC-MS/MS | [2] |
| Dichloromethane | Not Specified | ≥ 100% | 0.001 ng/mL | 0.002 ng/mL | HPLC-MS/MS | |
| Methanol | Human Serum | ~100% | - | - | HPLC | [4] |
| Diethyl Ether | Human Serum | ~73% | - | - | HPLC | [4] |
| Dichloromethane | Human Serum | ~70% | - | - | HPLC | [4] |
| Supported Liquid Extraction (SLE) | ||||||
| Dichloromethane | Human Serum | ~100% | - | - | HPLC-MS/MS |
Note: The performance of extraction methods can vary based on specific experimental conditions, including sample volume, solvent-to-sample ratio, and pH.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Estradiol LLE
The following diagram illustrates the key steps in the liquid-liquid extraction workflow for estradiol analysis.
Caption: Workflow for estradiol liquid-liquid extraction.
Estradiol Signaling Pathways
Estradiol exerts its biological effects through both genomic and non-genomic signaling pathways.
Caption: Overview of estradiol signaling pathways.
Conclusion
Liquid-liquid extraction is a robust and effective method for the purification and concentration of estradiol from biological matrices prior to sensitive analytical determination. The choice of extraction solvent is a critical parameter that must be optimized to ensure high recovery and minimize matrix interference. This application note provides a comprehensive overview and a detailed protocol that can serve as a valuable resource for researchers and scientists in the field of endocrinology and drug development.
References
Application Note: High-Throughput Quantification of Nomegestrol Acetate and Estradiol in Human Plasma Using Deuterated Internal Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of Nomegestrol Acetate (NOMAC) and Estradiol (E2) in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with deuterated internal standards (NOMAC-d5 and Estradiol-d4) to ensure high accuracy and precision. Sample preparation involves a streamlined process of solid-phase extraction (SPE) for NOMAC and liquid-liquid extraction (LLE) for E2, followed by derivatization of E2 with dansyl chloride to enhance ionization efficiency. This method is ideal for pharmacokinetic studies and clinical research in drug development, offering excellent linearity, precision, and accuracy over a wide range of concentrations.
Introduction
Nomegestrol acetate (NOMAC) is a highly selective progestogen, and Estradiol (E2) is a natural estrogen.[1] The combination of these two compounds is utilized in oral contraceptives. Accurate quantification of these hormones in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of stable isotope-labeled internal standards, such as deuterated NOMAC and Estradiol, is the gold standard in quantitative mass spectrometry. These standards co-elute with the analyte of interest and exhibit similar ionization behavior, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[1][2] This application note provides a detailed protocol for the simultaneous determination of NOMAC and E2 in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.
Experimental
Materials and Reagents
-
Nomegestrol Acetate (NOMAC) reference standard
-
Estradiol (E2) reference standard
-
Nomegestrol Acetate-d5 (NOMAC-d5) internal standard
-
Estradiol-d4 (E2-d4) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium trifluoroacetate
-
Methyl tert-butyl ether (MTBE)
-
Dansyl chloride
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges
-
Phosphate buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent
Sample Preparation Workflow
The sample preparation workflow is a critical step to ensure the removal of interfering substances from the plasma matrix and to concentrate the analytes of interest.
Figure 1: Experimental workflow for the extraction of NOMAC and Estradiol from human plasma.
Detailed Protocol
1. Preparation of Standards and Quality Controls (QCs)
-
Due to the endogenous presence of estradiol, a surrogate matrix (e.g., BSA in PBS) is recommended for the preparation of calibration standards and lower concentration QCs. High-concentration QCs can be prepared in authentic human plasma.
-
Prepare stock solutions of NOMAC, E2, NOMAC-d5, and E2-d4 in methanol.
-
Prepare working solutions for calibration standards and QCs by serial dilution of the stock solutions.
2. Sample Extraction
-
To 250 µL of plasma, calibration standard, or QC, add the internal standard solution containing NOMAC-d5 and E2-d4.
-
For NOMAC:
-
Perform a solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash to remove interferences, and elute NOMAC with an appropriate solvent.
-
-
For Estradiol:
-
Perform a liquid-liquid extraction (LLE) by adding methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge the sample.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract and add dansyl chloride solution for derivatization. Incubate to complete the reaction.
-
3. Final Sample Preparation
-
Combine the eluted NOMAC fraction and the derivatized Estradiol fraction.
-
Evaporate the combined solution to dryness and reconstitute in the mobile phase for injection.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)[1][2] |
| Mobile Phase A | 3.0 mM Ammonium trifluoroacetate in water[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Gradient | 80% B[1][2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NOMAC | Varies by instrument | Varies by instrument |
| NOMAC-d5 | Varies by instrument | Varies by instrument |
| Estradiol (Dansylated) | 506.2 | 171.1 |
| Estradiol-d4 (Dansylated) | 510.2 | 171.1 |
Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.
Results
The method was validated for linearity, precision, accuracy, and recovery.
Quantitative Data Summary
| Analyte | Linearity Range | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) | Recovery (%) |
| NOMAC | 0.01 - 10.0 ng/mL[1][2] | ≤5.8%[1][2] | ≤5.8%[1][2] | 96.7 - 103.4%[1][2] | 90 - 99%[1][2] |
| Estradiol | 1.00 - 1000 pg/mL[1][2] | ≤5.8%[1][2] | ≤5.8%[1][2] | 96.7 - 103.4%[1][2] | 90 - 99%[1][2] |
Signaling Pathways
Estradiol Signaling
Estradiol exerts its physiological effects through both genomic and non-genomic signaling pathways by binding to estrogen receptors (ERα and ERβ).
Figure 2: Simplified signaling pathway of Estradiol.
Genomic Pathway: Estradiol diffuses across the cell membrane and binds to estrogen receptors in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.
Non-Genomic Pathway: A subpopulation of estrogen receptors is located at the cell membrane. Binding of estradiol to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more immediate cellular responses.
Nomegestrol Acetate Signaling
Nomegestrol acetate, a synthetic progestin, primarily acts by binding to and activating the progesterone receptor (PR), mimicking the effects of endogenous progesterone.
Figure 3: Simplified signaling pathway of Nomegestrol Acetate.
Genomic Pathway: Similar to steroid hormones, NOMAC binds to the progesterone receptor in the cytoplasm. This complex then dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This interaction regulates the expression of target genes, leading to the physiological effects of progestins, such as the regulation of the menstrual cycle and maintenance of the endometrium.
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive tool for the simultaneous quantification of Nomegestrol Acetate and Estradiol in human plasma. The use of deuterated internal standards ensures the accuracy and robustness of the assay, making it well-suited for regulated bioanalysis in clinical and pharmaceutical research. The distinct sample preparation procedures for each analyte, followed by a combined analysis, allow for efficient and high-throughput sample processing.
References
Application Notes and Protocols for Culturing hGL5 Human Granulosa Cells in Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the culture and experimental use of the hGL5 human granulosa cell line as a robust in vitro model for endometriosis research. The protocols detailed below cover cell culture, maintenance, and specific assays relevant to investigating the pathophysiology of endometriosis.
The hGL5 cell line, an immortalized human granulosa cell line, is a valuable tool for studying the molecular mechanisms of endometriosis. These cells retain key physiological characteristics of primary ovarian granulosa cells, including steroidogenic activity and responsiveness to hormonal stimuli, making them an excellent model for investigating processes such as inflammation, steroid biosynthesis, and cell survival in the context of endometriosis.[1][2][3][4][5]
I. Cell Culture and Maintenance Protocols
Recommended Culture Media and Conditions
Successful culture of hGL5 cells is foundational to reliable and reproducible experimental outcomes. While various media can be used, DMEM/F12 has been identified as the most suitable for promoting attachment, viability, and proliferation.[2][6]
Table 1: Recommended Complete Growth Medium for hGL5 Cells
| Component | Concentration | Vendor/Catalogue (Example) |
| DMEM/F12 Base Medium | - | Gibco, Cat. No. 11320033 |
| Fetal Bovine Serum (FBS) | 10% | Gibco, Cat. No. 26140079 |
| L-Glutamine | 2 mM | Gibco, Cat. No. 25030081 |
| Penicillin-Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin | Gibco, Cat. No. 15140122 |
Note: One study also mentions a composition of PriGrow IV medium supplemented with 5% Cosmic Calf Serum, 10% FBS, and 1% Penicillin/Streptomycin Solution.[3][4]
Incubation Conditions:
-
Temperature: 37°C
-
CO₂: 5%
-
Atmosphere: Humidified
Cell Thawing and Plating
Proper handling during the thawing process is critical to ensure high cell viability.
Protocol:
-
Rapidly thaw the cryovial of hGL5 cells in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Inside a biological safety cabinet, transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.[4]
-
Aspirate the supernatant, which contains residual cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T25 culture flask. For optimal attachment, pre-coating the flask with an extracellular matrix product is recommended.[3]
-
Incubate the cells under the recommended conditions, changing the medium every 2-3 days.
Subculturing (Passaging) hGL5 Cells
hGL5 cells are sensitive to trypsin, and a gentle dissociation solution is recommended to maintain cell health.[3]
Protocol:
-
Aspirate the culture medium from a confluent flask of hGL5 cells.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.
-
Add 2-3 mL of a pre-warmed gentle dissociation solution (e.g., TrypLE™ Express, Accutase®) to the flask.
-
Incubate at 37°C for 3-5 minutes, or until the cells begin to detach. Gently tap the side of the flask to aid detachment.
-
Neutralize the dissociation solution by adding an equal volume of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new culture flasks at a recommended split ratio of 1:3 to 1:6.
Cryopreservation
Protocol:
-
Follow steps 1-7 of the subculturing protocol.
-
Resuspend the cell pellet in a pre-chilled cryopreservation medium (e.g., complete growth medium with 10% DMSO).[3][4]
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
II. Experimental Protocols for Endometriosis Research
The hGL5 cell line is a suitable model for investigating the impact of factors associated with endometriosis, such as oxidative stress and inflammation.[1]
Oxidative Stress Induction Model
This model can be used to study the effects of oxidative stress, a key factor in the pathogenesis of endometriosis, on granulosa cell function.
Protocol:
-
Seed hGL5 cells at a density of 1 x 10⁵ cells/well in 6-well plates and allow them to attach for 24 hours.[1]
-
Replace the culture medium with DMEM/F12 containing 2% FBS.
-
Treat the cells with hydrogen peroxide (H₂O₂) at concentrations of 100 µM and 200 µM for 2 hours to induce oxidative stress.[1]
-
After the 2-hour treatment, proceed with downstream assays such as cell proliferation, apoptosis, or biomarker analysis.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation.
Protocol:
-
Following oxidative stress induction (or other treatments), add 100 µL of Cell Counting Kit-8 (CCK-8) reagent to each well of a 6-well plate.[1]
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
After treatment, incubate the hGL5 cells in serum-free medium for 24 hours.[1]
-
Harvest the cells and wash them once with cold PBS and once with 1X binding buffer.[1]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Estradiol Secretion Assay (ELISA)
Granulosa cells are a primary site of estradiol production. This assay quantifies changes in steroidogenesis.
Protocol:
-
After experimental treatment, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for estradiol according to the manufacturer's instructions (e.g., using a commercially available Estradiol ELISA kit).
-
Measure the absorbance and calculate the estradiol concentration based on a standard curve.
III. Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of H₂O₂-induced oxidative stress on hGL5 cells as a model for endometriosis.[1]
Table 2: Effect of H₂O₂ on hGL5 Cell Apoptosis
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Control (PBS) | ~90% | ~5% | ~5% |
| 100 µM H₂O₂ | Decreased | Increased | Increased |
| 200 µM H₂O₂ | Further Decreased | Further Increased | Further Increased |
| Data is qualitative based on reported trends.[1] |
Table 3: Effect of H₂O₂ on Estradiol Secretion by hGL5 Cells
| Treatment | Estradiol Concentration | Statistical Significance (vs. Control) |
| Control (PBS) | Baseline | - |
| 100 µM H₂O₂ | Decreased (not significant) | p > 0.05 |
| 200 µM H₂O₂ | Significantly Decreased | p < 0.05 |
| A linear regression analysis showed a dose-dependent decrease in estradiol secretion with increasing H₂O₂ concentration.[1] |
IV. Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Studying Oxidative Stress in hGL5 Cells```dot
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Nine Media in the Culture of Human Ovarian Granulosa Lutein Cells | In Vivo [iv.iiarjournals.org]
- 3. Immortalized Human Granulosa Cells (HGL5) | Applied Biological Materials Inc. [abmgood.com]
- 4. Immortalized Human Granulosa Cell Line (HGL5) - BHC10900570 [admin.ebiohippo.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. Comparison of nine media in the culture of human ovarian granulosa lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nomegestrol Acetate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of nomegestrol acetate (NOMAC) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of nomegestrol acetate?
A1: Nomegestrol acetate is a synthetic progestogen and a derivative of 19-norprogesterone. Due to its steroidal structure, it is a hydrophobic compound with poor aqueous solubility. It is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Q2: Which solvent is recommended for preparing a stock solution of nomegestrol acetate for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of nomegestrol acetate for in vitro assays.[1] It is crucial to use a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.1% to 0.5%.
Q3: My nomegestrol acetate precipitated when I added it to my aqueous cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like nomegestrol acetate. Here are a few troubleshooting steps:
-
Ensure the final solvent concentration is low: The final concentration of the organic solvent (e.g., DMSO) in your culture medium should be minimal (ideally ≤0.1%) to avoid solvent-induced toxicity and precipitation.
-
Increase the volume of the medium: Adding the stock solution to a larger volume of medium while vortexing or stirring can aid in dispersion and prevent localized high concentrations that lead to precipitation.
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Use a pre-warmed medium: Adding the compound to a medium that has been pre-warmed to 37°C can sometimes improve solubility.
-
Consider using a solubilizing agent: For particularly challenging situations, the use of pharmaceutically acceptable solubilizing agents or co-solvents in your formulation might be necessary.
Q4: Can I use sonication to dissolve my nomegestrol acetate?
A4: Yes, sonication can be a useful technique to aid in the dissolution of nomegestrol acetate, particularly if you observe particulate matter after initial mixing.[2] Use a bath sonicator to avoid overheating the sample, and sonicate for short intervals until the solution becomes clear.
Q5: How should I store my nomegestrol acetate stock solution?
A5: Stock solutions of nomegestrol acetate in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Nomegestrol Acetate Powder
-
Problem: The powdered nomegestrol acetate is not dissolving completely in the chosen solvent.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: Ensure you are using a suitable organic solvent such as DMSO or ethanol.
-
Insufficient Solvent Volume: The concentration of your stock solution may be too high. Try increasing the volume of the solvent.
-
Low Temperature: Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution.
-
Inadequate Mixing: Ensure thorough mixing by vortexing or sonication.
-
Issue 2: Cloudiness or Precipitation in the Stock Solution Over Time
-
Problem: The initially clear stock solution has become cloudy or has formed a precipitate after storage.
-
Possible Causes & Solutions:
-
Concentration Exceeds Solubility Limit: The concentration of your stock solution might be too high for long-term storage, even at low temperatures. Consider preparing a slightly more dilute stock solution.
-
Water Contamination: The presence of water in your organic solvent can significantly reduce the solubility of hydrophobic compounds. Use anhydrous grade solvents and ensure your storage vials are dry.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation. Aliquot your stock solution into single-use vials.
-
Issue 3: Inconsistent Results in In Vitro Assays
-
Problem: Variability in experimental results between different batches of prepared nomegestrol acetate solutions.
-
Possible Causes & Solutions:
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended. Always ensure your stock solution is completely clear before use.
-
Precipitation in Assay Medium: The compound may be precipitating out of the aqueous culture medium over the course of the experiment. Visually inspect your assay plates under a microscope for any signs of precipitation. Consider using a lower final concentration or incorporating a solubilizing agent in your experimental design.
-
Compound Degradation: Improper storage can lead to the degradation of nomegestrol acetate. Store stock solutions protected from light at low temperatures.
-
Data Presentation
Table 1: Solubility of Nomegestrol Acetate in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 74 mg/mL | 199.74 mM | Commonly used for stock solutions. |
| Ethanol | 18 mg/mL | 48.58 mM | An alternative to DMSO for stock solutions. |
| Water | Insoluble | - | Practically insoluble in aqueous solutions. |
| Acetone | Soluble | - | General solubility information. |
| Methylene Chloride | Soluble | - | General solubility information. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Nomegestrol Acetate Stock Solution in DMSO
-
Materials:
-
Nomegestrol acetate powder (MW: 370.48 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.705 mg of nomegestrol acetate powder using an analytical balance.
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Transfer the powder to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the powder is completely dissolved and the solution is clear. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile amber vials.
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Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
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Materials:
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10 mM Nomegestrol acetate stock solution in DMSO
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Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM nomegestrol acetate stock solution at room temperature.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in the medium to achieve the final 10 µM concentration.
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When adding the compound to the cell culture medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.
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The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid cytotoxicity. For a 10 µM final concentration prepared from a 10 mM stock, the DMSO concentration would be 0.1%.
-
Mandatory Visualizations
Caption: Classical signaling pathway of Nomegestrol Acetate via the Progesterone Receptor.
Caption: A logical workflow for troubleshooting solubility issues with Nomegestrol Acetate.
References
Technical Support Center: Optimizing Estradiol Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing estradiol degradation in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of estradiol in cell culture media?
The half-life of 17β-estradiol (E2) in cell culture media is relatively short, often cited to be around 3 hours under typical culture conditions. This short half-life necessitates careful experimental design, such as frequent media changes or replenishment of estradiol, to maintain a consistent concentration. For longer-term experiments (48-72 hours), some protocols recommend changing the media at least once every 24 hours or adding fresh estradiol every 12 hours to ensure a stable exposure.
Q2: What are the primary factors that contribute to estradiol degradation in cell culture?
Several factors can lead to a reduction in the effective concentration of estradiol in your cell culture experiments:
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Cellular Metabolism: Cells, particularly estrogen-responsive lines like MCF-7, can actively metabolize estradiol. This is a significant contributor to the decline in estradiol concentration over time.
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Chemical Degradation: The stability of estradiol can be influenced by the physicochemical properties of the culture medium, such as pH and temperature.
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Adsorption to Plastics: Estradiol, being a lipophilic molecule, has a tendency to adsorb to the surfaces of common laboratory plastics, including cell culture plates and centrifuge tubes. This can significantly reduce the bioavailable concentration of the hormone in the medium.
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Photodegradation: Exposure to light, especially UV light, can cause photodegradation of estradiol. It is crucial to protect estradiol-containing solutions and media from light.
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Presence of Phenol Red: Phenol red, a common pH indicator in cell culture media, is a weak estrogen agonist. This can interfere with estrogen-response experiments by competing with estradiol for receptor binding and can also complicate the interpretation of results. For sensitive assays, the use of phenol red-free media is highly recommended.
Q3: How should I prepare and store estradiol stock solutions?
To ensure the stability and potency of your estradiol, follow these guidelines for stock solution preparation and storage:
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Solvent: Estradiol is poorly soluble in water. It is typically dissolved in ethanol or DMSO to create a concentrated stock solution.
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Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium (typically <0.1%).
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Storage: Store the stock solution in glass vials to minimize adsorption to plastic. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Q4: Does the type of serum used in the media affect estradiol stability?
Yes, the serum component is critical. Standard fetal bovine serum (FBS) contains endogenous steroid hormones, including estrogens. For estrogen-response studies, it is essential to use charcoal-stripped FBS. This process removes endogenous steroids, providing a clean background to study the effects of exogenously added estradiol. The proteins in serum can also help to reduce the non-specific adsorption of estradiol to plastic surfaces.
Troubleshooting Guide
This guide addresses specific issues you may encounter in your experiments involving estradiol.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no cellular response to estradiol treatment. | 1. Degradation of Estradiol: The concentration of active estradiol may have decreased significantly over the course of the experiment due to its short half-life. 2. Adsorption to Labware: A significant portion of the estradiol may be adsorbed to the plastic surfaces of your culture plates or tubes. 3. Cellular Metabolism: The cell line you are using may rapidly metabolize estradiol. 4. Presence of Phenol Red: Phenol red in the medium may be interfering with the estrogenic response. 5. Inactive Estradiol Stock: The estradiol stock solution may have degraded due to improper storage or handling. | 1. Refresh the media with freshly prepared estradiol every 12-24 hours. 2. Use low-adsorption plasticware or glass vials for preparing and storing estradiol solutions. Pre-incubating plates with serum-containing media can help block non-specific binding sites. 3. Characterize the metabolic rate of your cell line if possible. Consider this when designing the frequency of media changes. 4. Switch to a phenol red-free formulation of your cell culture medium. 5. Prepare a fresh stock solution of estradiol from a reliable source. |
| High variability between replicate wells or experiments. | 1. Uneven Adsorption: Differences in the surface properties of wells or plates can lead to variable adsorption of estradiol. 2. Inaccurate Pipetting: Inconsistent addition of the small volumes of estradiol stock solution can lead to large variations in the final concentration. 3. Edge Effects: Wells on the periphery of a multi-well plate may experience different evaporation rates, altering the effective concentration of estradiol. | 1. Ensure thorough mixing of the media after adding estradiol. Consider using plates from the same manufacturing lot for a single experiment. 2. Prepare a sufficient volume of estradiol-containing media for all replicates to ensure a homogenous concentration. Use calibrated pipettes and appropriate pipetting techniques. 3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain a humidified environment. |
| Unexpected estrogenic effects in control (vehicle-treated) groups. | 1. Endogenous Estrogens in Serum: The FBS used in your media may contain significant levels of endogenous estrogens. 2. Phenol Red Activity: Phenol red in the media is acting as a weak estrogen agonist. 3. Leaching from Plastics: Some plastics can leach estrogenic compounds. | 1. Always use charcoal-stripped FBS for estrogen-related studies. 2. Use phenol red-free media. 3. Use high-quality, cell-culture-tested plastics from reputable suppliers. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to estradiol stability and handling.
| Parameter | Value/Observation | Conditions/Notes |
| Half-life in Cell Culture | ~3 hours | In vitro, in the presence of cells. Varies with cell type and density. |
| Aqueous Solubility | Poor | Requires solubilization in an organic solvent like ethanol or DMSO. |
| Adsorption to Plastics | Significant | Lipophilicity drives adsorption to polypropylene and polystyrene. Can be mitigated by using low-adsorption plastics or the presence of serum proteins. |
| Photodegradation | Occurs with light exposure | Solutions should be protected from light, especially UV. |
| Optimal pH for Stability | Neutral pH (~7.0) | Degradation can be accelerated at acidic or alkaline pH. |
Experimental Protocols
Protocol 1: Preparation of Estradiol Stock Solution
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Materials:
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17β-estradiol powder
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Anhydrous ethanol or DMSO
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Sterile, amber glass vials or low-adsorption microcentrifuge tubes
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-
Procedure:
-
Calculate the amount of estradiol powder needed to prepare a 10 mM stock solution.
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Under sterile conditions (e.g., in a laminar flow hood), dissolve the estradiol powder in the appropriate volume of anhydrous ethanol or DMSO.
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into sterile amber glass vials or low-adsorption tubes.
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Store the aliquots at -20°C, protected from light.
-
Protocol 2: Quantification of Estradiol in Cell Culture Supernatant using ELISA
This protocol provides a general workflow. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Materials:
-
Commercial Estradiol ELISA kit
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Cell culture supernatant samples
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Estradiol standards (provided in the kit)
-
Microplate reader
-
-
Procedure:
-
Sample Collection: Collect cell culture supernatant at desired time points. Centrifuge the supernatant at 2000-3000 rpm for 20 minutes to remove any cells or debris.
-
Sample Dilution: If the expected estradiol concentration is high, dilute the supernatant with the sample diluent provided in the ELISA kit. A pilot experiment may be necessary to determine the optimal dilution factor.
-
Standard Curve Preparation: Prepare a serial dilution of the estradiol standard according to the kit's instructions to generate a standard curve.
-
ELISA Assay:
-
Add standards and samples (in duplicate or triplicate) to the wells of the antibody-pre-coated microplate.
-
Follow the kit's instructions for the addition of biotin-labeled estradiol and HRP-conjugated avidin, with the specified incubation times and washing steps.
-
Add the substrate solution and incubate until color development.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of estradiol in your samples by interpolating their absorbance values from the standard curve. Account for any dilution factors.
-
-
Visualizations
Caption: Workflow for cell culture experiments involving estradiol treatment.
Technical Support Center: Optimizing Estradiol Concentration for Endothelial Cell Growth In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize estradiol concentration for endothelial cell growth in vitro.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with estradiol and endothelial cells.
| Issue | Possible Cause | Recommended Solution |
| No observable effect of estradiol on cell proliferation or migration. | Suboptimal Estradiol Concentration: The concentration of estradiol may be too low or too high, leading to a diminished or absent response. | Refer to the "Optimal Estradiol Concentrations for Endothelial Cells" table below for recommended starting concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific endothelial cell type and experimental conditions. |
| Presence of Phenol Red in Media: Standard cell culture media often contains phenol red, a pH indicator that has weak estrogenic activity.[1][2][3][4] This can mask the effects of exogenously added estradiol. | Use phenol red-free media for all experiments involving estradiol to eliminate confounding estrogenic effects.[5][6][7] | |
| Presence of Endogenous Estrogens in Serum: Fetal Bovine Serum (FBS) contains endogenous estrogens that can interfere with your experiment. | Use charcoal-stripped FBS to remove endogenous steroid hormones.[5][6] A 24-hour serum starvation period prior to estradiol treatment can also help to reduce baseline signaling.[5][6][8] | |
| Incorrect Cell Seeding Density: If cells are too sparse or too confluent, their response to estradiol may be altered. | Optimize cell seeding density. For proliferation assays, a starting density of around 5,000 cells/mL in a 24-well plate has been reported for HUVECs.[9] For migration assays, cells are typically grown to 80-90% confluency before creating a "wound".[10][11] | |
| High variability between replicate experiments. | Inconsistent Cell Culture Conditions: Variations in incubation time, temperature, CO2 levels, or media composition can lead to inconsistent results. | Standardize all cell culture protocols. Ensure consistent timing of media changes and treatments. |
| Solvent Effects: The solvent used to dissolve estradiol (e.g., ethanol) may have an effect on the cells at higher concentrations. | Use a low concentration of the solvent in your vehicle control (e.g., 0.1% ethanol) and ensure it is consistent across all experimental groups.[5][6] | |
| Cell Line Instability: Endothelial cells can lose their responsiveness over multiple passages. | Use endothelial cells at a low passage number. Regularly check for typical endothelial cell morphology. | |
| Unexpected cell death or cytotoxicity. | Estradiol Concentration Too High: Very high concentrations of estradiol can be cytotoxic. | Perform a toxicity assay to determine the cytotoxic threshold of estradiol for your specific cells. Start with concentrations in the low nanomolar range. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death. | Regularly check for contamination. Use sterile techniques and periodically test your cell cultures for mycoplasma. | |
| Estradiol fails to induce expected signaling pathway activation (e.g., Akt or ERK phosphorylation). | Timing of Analysis: Activation of signaling pathways can be transient. | Perform a time-course experiment to determine the optimal time point for observing phosphorylation events after estradiol stimulation. Rapid signaling can occur within minutes.[12] |
| Serum Starvation Inadequate: Residual growth factors in the serum can lead to high basal phosphorylation, masking the effect of estradiol. | Ensure a sufficient serum starvation period (e.g., 24 hours) in low-serum or serum-free media before estradiol treatment.[5][6][8] |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of estradiol to use for promoting endothelial cell growth?
The optimal concentration of 17β-estradiol for promoting endothelial cell proliferation and migration typically falls within the low nanomolar range. Studies have shown positive effects at concentrations between 1 to 10 nM.[1][10][13][14] However, the ideal concentration can vary depending on the specific type of endothelial cells being used (e.g., HUVECs, cardiac microvascular endothelial cells) and the specific biological endpoint being measured.[9][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
2. Why am I not seeing a proliferative effect with estradiol in my endothelial cells?
Several factors could contribute to a lack of response. A primary reason is the presence of estrogenic compounds in the cell culture medium, such as phenol red and endogenous estrogens in standard fetal bovine serum (FBS).[1][2][4] Using phenol red-free medium and charcoal-stripped FBS is crucial.[5][6] Additionally, the passage number of the cells can influence their responsiveness.
3. How long should I incubate my endothelial cells with estradiol?
The incubation time depends on the assay. For signaling pathway studies, such as phosphorylation of Akt or ERK, effects can be observed in as little as a few minutes to an hour.[12] For cell proliferation and migration assays, longer incubation times of 24 to 48 hours are common.[9][10]
4. What is the role of estrogen receptors (ERs) in mediating the effects of estradiol on endothelial cells?
Estradiol exerts its effects on endothelial cells primarily through estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[15][16] The activation of these receptors triggers downstream signaling cascades that promote cell proliferation, migration, and survival.[17][18] The specific estrogen receptor antagonist ICI 182,780 (Fulvestrant) can be used to block these effects and confirm the involvement of ERs in your experimental observations.[17][19][20]
5. Should I be concerned about the solvent used to dissolve estradiol?
Yes, estradiol is typically dissolved in a solvent like ethanol or DMSO. It is important to use a vehicle control in your experiments that contains the same final concentration of the solvent as your estradiol-treated groups.[5][6] High concentrations of solvents can be toxic to cells, so it is best to keep the final solvent concentration as low as possible (typically ≤ 0.1%).
Quantitative Data Summary
Table 1: Optimal Estradiol Concentrations for Endothelial Cells
| Cell Type | Estradiol Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 5 nmol/L | Increased cell attachment, migration, and proliferation. | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM | Increased RhoA expression and cell migration/proliferation. | |
| Human Brain Microvascular Endothelial Cells (hBMECs) | 10 nM | Promoted adhesion and proliferation.[13] | [13] |
| Rat Cardiac Microvascular Endothelial Cells (CMECs) | 0.01 µmol/L (10 nM) | Maximal cell proliferation. | [11] |
| Rhesus Retinal-choroid Vascular Endothelial Cells (RF/6A) | 10 nM - 1 µM | Stimulated proliferation and viability. |
Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (Wound Healing/Scratch Assay)
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Cell Seeding: Seed endothelial cells in a 6-well or 24-well plate and culture until they reach 80-90% confluency.[10][11]
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Serum Starvation: Replace the growth medium with serum-free or low-serum (e.g., 0.5-2% charcoal-stripped FBS) medium and incubate for 24 hours.[5][10] This step is critical to reduce baseline proliferation and signaling.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a linear scratch in the confluent cell monolayer.[10][11]
-
Washing: Gently wash the wells with PBS to remove detached cells.
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Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of estradiol or vehicle control.
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Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[10]
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is indicative of cell migration and proliferation.
Protocol 2: Endothelial Cell Proliferation Assay (Ki67 Staining)
-
Cell Culture: Culture endothelial cells on coverslips in a multi-well plate.
-
Treatment: Treat the cells with estradiol or vehicle control for the desired duration (e.g., 48 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
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Primary Antibody Incubation: Incubate the cells with an anti-Ki67 antibody.
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Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Signaling Pathways and Visualizations
Estradiol promotes endothelial cell growth and migration through the activation of several key signaling pathways, primarily initiated by its binding to estrogen receptor alpha (ERα).
Estradiol-Mediated Signaling in Endothelial Cells
Caption: Estradiol signaling in endothelial cells.
Experimental Workflow for Assessing Estradiol Effects
Caption: Workflow for studying estradiol effects.
Troubleshooting Logic for No Estradiol Effect
Caption: Troubleshooting estradiol experiments.
References
- 1. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. promocell.com [promocell.com]
- 4. Estrogen and phenol red free medium for osteoblast culture: study of the mineralization ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex-specific actions of estradiol and testosterone on human fibroblast and endothelial cell proliferation, bioenergetics, and vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Estradiol Stimulates Vasodilatory and Metabolic Pathways in Cultured Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. ER Alpha Rapid Signaling Is Required for Estrogen Induced Proliferation and Migration of Vascular Endothelial Cells | PLOS One [journals.plos.org]
- 11. 17β-Estradiol Promotes Angiogenesis of Rat Cardiac Microvascular Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human vascular endothelial cells contain membrane binding sites for estradiol, which mediate rapid intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Estradiol induces endothelial cell migration and proliferation through estrogen receptor-enhanced RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RhoA/ROCK pathway mediates the effect of oestrogen on regulating epithelial‐mesenchymal transition and proliferation in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]
- 20. Fulvestrant ≥98% (HPLC), powder, GPR30 agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
overcoming interference in mass spectrometry analysis of estradiol
Welcome to the technical support center for the mass spectrometry analysis of estradiol (E2). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in LC-MS/MS analysis of estradiol?
There are two primary types of interference in the LC-MS/MS analysis of estradiol:
-
Isobaric Interference: This occurs when compounds with the same nominal mass-to-charge ratio as estradiol co-elute and enter the mass spectrometer, leading to inaccurate quantification. Steroid hormones are often isomeric, meaning they have the same chemical formula but different structures. For example, 17α-estradiol is an isomer of 17β-estradiol. Even with tandem MS (MS/MS), some isomers can share multiple reaction monitoring (MRM) transitions, making separation critical.[1][2]
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Matrix Effects: Components of the biological sample matrix (e.g., serum, plasma) can interfere with the ionization of estradiol, either suppressing or enhancing the signal.[3][4] Electrospray ionization (ESI) is particularly susceptible to ion suppression from complex biological backgrounds.[4] Other sources of interference can include adducts and background ions from the mobile phase.[1][5]
Q2: My estradiol signal is weak and has a poor signal-to-noise ratio. How can I improve sensitivity?
Low sensitivity in estradiol analysis is a common challenge due to its non-polar structure, poor ionization efficiency, and low physiological concentrations, especially in men, children, and postmenopausal women.[4][6] Several strategies can address this:
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Derivatization: This is a highly effective technique to improve sensitivity. Derivatizing agents react with estradiol to add a permanently charged or easily ionizable group, significantly enhancing its ionization efficiency.[6] This can improve limits of quantitation (LOQs) from the 15-20 pg/mL range for underivatized methods to as low as 0.5-1 pg/mL for derivatized methods.[6]
-
Choice of Ionization Source: Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are often less affected by matrix-induced ion suppression compared to Electrospray Ionization (ESI) for estradiol analysis in biological samples.[4]
-
Mobile Phase Modifiers: The addition of certain modifiers to the mobile phase can enhance signal intensity. For instance, ammonium fluoride additives have been shown to provide significant improvements in analytical sensitivity for estrogens.[1]
-
Selective Sample Preparation: Rigorous sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is crucial to remove interfering matrix components and concentrate the analyte.[1]
Comparison of Derivatization Reagents for Estradiol Analysis
| Derivatization Reagent | Key Advantage | Ionization Mode | Reference |
| Dansyl Chloride | Commonly used, improves ionization | Positive ESI | [7][8] |
| FMP-TS | Generates compound-specific product ions | Positive ESI | [6][9] |
| MPDNP-F | High sensitivity, reduces reaction time | Positive ESI | [10][11] |
| DMIS | Analyte-specific fragmentation, high sensitivity | Positive APPI | [12] |
Q3: I am observing a peak that interferes with my estradiol quantification, even with MS/MS. What steps can I take to resolve it?
This issue is likely due to an isobaric interference, where another compound has the same precursor and product ion transitions as estradiol.
-
Optimize Chromatographic Separation: The most effective way to resolve isobaric interferences is through liquid chromatography.[1] Increasing the LC gradient time or modifying the gradient steps can help separate the interfering peak from the estradiol peak.[7] Using high-efficiency columns, such as UPLC columns, provides the necessary resolving power to separate structurally similar steroids.[1]
-
Investigate Different MRM Transitions: While isomers can share some transitions, they may not share all of them. Experiment with different precursor/product ion pairs to find a transition that is more specific to estradiol. However, be aware that common transitions like m/z 271 > 159 or m/z 255 > 145 are known to have interferences.[4]
-
Consider Derivatization: Derivatization not only improves sensitivity but can also enhance specificity. The resulting derivative will have a different mass and fragmentation pattern, potentially shifting it away from the original interference.[6] Some derivatizing agents, like FMP-TS, are designed to generate product ions that are highly specific to the estradiol skeleton.[6][9]
Troubleshooting Workflow for Peak Interference
Caption: A logical workflow for troubleshooting isobaric interference.
Q4: How can I minimize matrix effects in my serum/plasma samples?
Matrix effects, particularly ion suppression in ESI, are a major source of inaccuracy in clinical samples.[3][4] A multi-faceted approach is required for mitigation.
-
Effective Sample Preparation: This is the most critical step. The goal is to isolate estradiol from matrix components like phospholipids and proteins.
-
Liquid-Liquid Extraction (LLE): A robust method for cleaning up serum samples. A common solvent mixture is hexane and ethyl acetate.[8]
-
Solid-Phase Extraction (SPE): Offers high selectivity and can be automated. Mixed-mode SPE can be particularly effective for removing a wide range of interferences.[1]
-
-
Use of Stable Isotope-Labeled Internal Standards: A co-eluting internal standard (e.g., ¹³C₃-E2) is essential.[13] Because it is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, the variability caused by ion suppression or enhancement can be effectively normalized.
-
Change the Ionization Source: If ESI is problematic, switching to APPI or APCI can significantly reduce the impact of the biological matrix.[4]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification if estradiol levels are already low.
General Sample Preparation and Analysis Workflow
Caption: A typical workflow from sample preparation to data analysis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol is based on methodologies designed for high-sensitivity estradiol quantification in serum.[8]
-
Sample Aliquoting: Pipette 200 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled estradiol) to all samples, calibrators, and quality controls.
-
Extraction: Add a mixture of hexane and ethyl acetate to the serum. Vortex vigorously to ensure thorough mixing and extraction of steroids into the organic layer.
-
Centrifugation: Centrifuge the samples to achieve phase separation.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., dansyl chloride). Incubate as required by the specific protocol (e.g., at 60°C).
-
Final Preparation: After derivatization, evaporate the solvent again and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guide based on methods for cleaning steroid hormones from serum.[14]
-
Sample Pre-treatment: To 100 µL of serum, add the internal standard. Precipitate proteins by adding methanol, which disrupts the binding of steroids to serum proteins. Dilute with water to facilitate binding to the SPE material.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode sorbent) according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low-percentage organic solvent in water) to remove salts and polar interferences. A second wash with a slightly stronger solvent may be used to remove less polar interferences.
-
Elution: Elute the target analytes (estradiol and internal standard) from the cartridge using a strong organic solvent like acetonitrile and/or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
LC-MS/MS Method Performance Comparison
| Parameter | Method 1 (Ultrasensitive, no derivatization) | Method 2 (Derivatization with Dansyl Chloride) | Method 3 (Derivatization with DMIS) |
| Sample Volume | Not specified | 200 µL | 200 µL |
| Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Not specified |
| Ionization Mode | Negative ESI | Positive ESI | Positive APPI |
| LOQ for Estradiol (E2) | 0.6 pmol/L (0.16 pg/mL) | 2 pg/mL | 0.5 pg/mL |
| Linear Range (E2) | 0.57 - 224 pmol/L | 2 - 1000 pg/mL | Not specified |
| Total Run Time | 9.45 min | 6.5 min | 9.5 min |
| Reference | [13] | [8] | [12] |
Common MRM Transitions for Estradiol Analysis
| Analyte | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Estradiol | None | 271 | 159 | Negative | [4] |
| Estradiol | None | 255 | 145 | Negative | [4] |
| Estradiol | FMP-TS | 364 | 128 | Positive | [6][9] |
| Estrone | FMP-TS | 362 | 238 | Positive | [6][9] |
Note: The selection of MRM transitions should always be validated empirically on the specific instrument being used.
References
- 1. youtube.com [youtube.com]
- 2. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results in endometrial cell proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during endometrial cell proliferation assays.
I. Frequently Asked Questions (FAQs)
Q1: My proliferation assay results are inconsistent between experiments. What are the common causes?
A1: Inconsistent results in proliferation assays can stem from several factors:
-
Cell Health and Culture Conditions: Variations in cell passage number, confluency at the time of seeding, and overall cell health can significantly impact proliferation rates.[1][2] Ensure you are using cells within a consistent and low passage range and that they are in the logarithmic growth phase when seeded.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying concentrations of growth factors and hormones, leading to batch-to-batch differences in cell proliferation.[3] It is advisable to test new serum lots before use in critical experiments or to purchase large batches of a single lot.
-
Reagent Preparation and Storage: Improperly prepared or stored reagents, such as MTT or BrdU solutions, can lose their effectiveness over time. Always follow the manufacturer's instructions for preparation and storage.
-
Incubation Times: Inconsistent incubation times for cell growth, labeling with reagents (e.g., BrdU), or color development (e.g., MTT) will lead to variability. Precise timing is crucial for reproducible results.
-
Pipetting and Seeding Accuracy: Uneven cell seeding across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
Q2: I am observing an "edge effect" in my 96-well plate assays. How can I minimize this?
A2: The "edge effect," where cells in the outer wells of a 96-well plate behave differently than those in the inner wells, is a common issue. This is often due to increased evaporation and temperature fluctuations in the peripheral wells.[4][5][6][7][8] Here are some strategies to mitigate it:
-
Create a Humidity Barrier: Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. This helps to create a more uniform environment across the plate.[8]
-
Use Specialized Plates: Some commercially available plates are designed with moats or wider edges to minimize the edge effect.[4]
-
Ensure Proper Incubation: Avoid stacking plates in the incubator, as this can lead to uneven temperature distribution. Ensure the incubator has good humidity control.[8]
-
Pre-equilibrate Plates: Allow plates to equilibrate to the incubator temperature before seeding cells.
Q3: What is a typical seeding density for endometrial cells in a 96-well plate for a proliferation assay?
A3: The optimal seeding density depends on the cell type (primary cells vs. cell line), their proliferation rate, and the duration of the assay. It is crucial to determine the optimal seeding density for your specific cells and experimental conditions. Here are some general guidelines:
| Cell Type | Seeding Density (cells/well in 96-well plate) | Notes |
| Endometrial Cancer Cell Lines (e.g., HEC-1-B, Ishikawa) | 1,000 - 5,000 | Higher densities may be needed for shorter assays. Proliferation rates can increase with passage number for some lines like Ishikawa.[9] |
| Immortalized Endometrial Epithelial Cells | ~3,000 | For a 72-hour viability assay.[8] |
| Primary Human Endometrial Stromal Cells | 10,000 - 20,000 cells/cm² | This translates to approximately 3,200 - 6,400 cells/well in a standard 96-well plate (0.32 cm² surface area).[10] |
| Mouse Granulosa Cells (as a related model) | 200 - 500 | For a 24-hour proliferation assay.[5][11] |
Q4: What are the expected doubling times for endometrial cells?
A4: Doubling time can vary significantly based on the cell type and culture conditions.
| Cell Type | Approximate Doubling Time | Reference |
| Primary Ovine Myometrial Cells | ~3 days (72 hours) | [11] |
| Primary Human Endometrial Stromal Cells | ~0.8 days (19.2 hours) without hormonal treatment; proliferation ceases with differentiation cocktail. | [12] |
| Primary Human Endometrial Stromal Cells | 1.48 ± 0.13 days (35.5 hours) | [13] |
| Endometrial Cancer Cell Lines | 19 - 41 hours | [14] |
| Immortalized Human Endometrial Stromal Cells (hTERT) | 32 - 42 hours | [10] |
II. Troubleshooting Guides
A. MTT Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of media or reagents.- Phenol red in the media can interfere.- Incomplete removal of media before adding solubilization solution. | - Use fresh, sterile reagents and media.- Use phenol red-free media for the assay.- Carefully aspirate all media before adding the solubilizing agent. |
| Low Absorbance/Weak Signal | - Low cell number or viability.- Insufficient incubation time with MTT reagent.- Incomplete solubilization of formazan crystals. | - Increase initial seeding density or check cell viability before the assay.- Optimize MTT incubation time (typically 2-4 hours).- Ensure complete dissolution of formazan crystals by pipetting up and down or extending the solubilization time. |
| Inconsistent Replicates | - Uneven cell seeding.- Incomplete mixing of reagents.- Presence of air bubbles in wells. | - Ensure a single-cell suspension before seeding and mix well between pipetting.- Mix reagents thoroughly before and during addition to wells.- Be careful not to introduce bubbles; if present, use a sterile needle to pop them before reading the plate. |
B. BrdU Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Non-specific binding of the anti-BrdU antibody.- Insufficient washing.- Autofluorescence of cells or plate. | - Optimize antibody concentration and blocking steps.- Increase the number and duration of wash steps.- Use a plate with low autofluorescence and include unstained controls to set the baseline. |
| No or Low Signal | - BrdU was not incorporated (cells are not proliferating).- Insufficient denaturation of DNA.- Incorrect filter settings on the plate reader. | - Confirm cell proliferation with another method (e.g., cell counting).- Optimize the HCl concentration and incubation time for DNA denaturation.- Ensure the excitation and emission wavelengths are appropriate for the fluorophore used. |
| High Variability Between Wells | - Uneven cell seeding.- Inconsistent BrdU labeling time.- Inconsistent antibody incubation. | - Ensure uniform cell seeding.- Precisely control the timing of BrdU addition and removal.- Ensure all wells receive the same volume of antibody solution and are incubated for the same duration. |
C. Cell Counting (Hemocytometer/Automated)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Cell Count | - Cell clumping.- Improper mixing of cell suspension.- Incorrect dilution factor used in calculation.- Counting errors (manual). | - Ensure a single-cell suspension by gentle pipetting or using a cell strainer.- Thoroughly mix the cell suspension before taking a sample.- Double-check all dilution calculations.- Follow a consistent counting pattern on the hemocytometer. |
| Low Viability Percentage | - Harsh cell handling during trypsinization or centrifugation.- Over-incubation with Trypan Blue.- Contamination. | - Handle cells gently and avoid excessive centrifugation speeds.- Count cells within 5-10 minutes of adding Trypan Blue.- Regularly check cultures for signs of contamination.[15][16] |
III. Experimental Protocols
A. MTT Proliferation Assay
-
Cell Seeding: Seed endometrial cells in a 96-well plate at a predetermined optimal density and culture for the desired period.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.[17][18][19]
B. BrdU Proliferation Assay
-
BrdU Labeling: Add BrdU labeling solution to your cell cultures at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Remove the labeling solution, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde), and then denature the DNA using 2M HCl for 20-30 minutes at room temperature.
-
Neutralization: Neutralize the acid with 0.1 M sodium borate buffer (pH 8.5).
-
Immunostaining: Block non-specific binding sites and then incubate with an anti-BrdU antibody.
-
Detection: Add a fluorescently labeled secondary antibody.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or microscope.
C. Manual Cell Counting with a Hemocytometer
-
Prepare Cell Suspension: Trypsinize adherent cells and resuspend them in a known volume of culture medium to create a single-cell suspension.
-
Trypan Blue Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL cells + 20 µL Trypan Blue).
-
Load Hemocytometer: Carefully load 10 µL of the stained cell suspension into the counting chamber of a clean hemocytometer.
-
Count Cells: Under a microscope, count the number of live (clear) and dead (blue) cells in the four large corner squares of the grid.
-
Calculate Cell Concentration and Viability:
IV. Visualizations
Caption: Estrogen Receptor Signaling Pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Characterization and phenotypic variation with passage number of cultured human endometrial adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Characteristics of Cultured Endometrial Adenocarcinoma Cells and Changes in Their Characteristics Following Serial Passage | Scilit [scilit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. usascientific.com [usascientific.com]
- 5. biospherix.com [biospherix.com]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. phiab.com [phiab.com]
- 8. Blog [midsci.com]
- 9. A guide for endometrial cancer cell lines functional assays using the measurements of electronic impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Human Endometrial Stromal Proliferation and Differentiation by C/EBPβ Involves Cyclin E-cdk2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [worthe-it.co.za]
- 15. corning.com [corning.com]
- 16. youtube.com [youtube.com]
- 17. abcam.co.jp [abcam.co.jp]
- 18. google.com [google.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. dovepress.com [dovepress.com]
optimizing GnRH-antagonist initiation based on serum estradiol levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the initiation of Gonadotropin-Releasing Hormone (GnRH) antagonists based on serum estradiol levels in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing GnRH antagonist initiation?
A1: The primary goal is to prevent a premature luteinizing hormone (LH) surge, which can lead to premature ovulation and disrupt controlled ovarian stimulation protocols.[1][2] By timing the administration of the GnRH antagonist correctly, researchers can ensure that follicular development is synchronized and that oocytes are mature at the time of retrieval.
Q2: What are the main protocols for GnRH antagonist initiation?
A2: There are two primary protocols for GnRH antagonist initiation: the fixed protocol and the flexible protocol.[3][4] In a fixed protocol, the antagonist is started on a specific day of stimulation, typically day 5 or 6.[3][5] In a flexible protocol, the initiation is based on the individual's response, monitored by follicle size and/or serum estradiol levels.[3][6]
Q3: What are the advantages of a flexible GnRH antagonist protocol?
A3: A flexible protocol allows for individualized treatment based on the participant's physiological response to ovarian stimulation. This can potentially reduce the total dose of GnRH antagonist administered and shorten the overall duration of stimulation.[3]
Q4: What are the key parameters to monitor when deciding to initiate a GnRH antagonist in a flexible protocol?
A4: The key parameters are the diameter of the lead follicle(s) and the serum estradiol (E2) concentration.[3][6] Monitoring these helps to ensure the antagonist is administered at the optimal time to prevent a premature LH surge.
Troubleshooting Guides
Issue 1: Premature Ovulation or LH Surge
Symptoms:
-
A sudden, significant increase in serum LH levels before the intended trigger for ovulation.
-
Disappearance of large follicles on ultrasound.
-
Increased serum progesterone levels.
Possible Causes:
-
Incorrect timing of GnRH antagonist initiation.
-
Insufficient dosage of the GnRH antagonist.
-
Individual patient variability and rapid follicular growth.
Troubleshooting Steps:
-
Review Initiation Criteria: Double-check that the criteria for GnRH antagonist initiation (follicle size and/or serum E2 levels) were met according to the experimental protocol.
-
Adjust Antagonist Dosage: In subsequent cycles, consider increasing the dose of the GnRH antagonist or splitting the dose into twice-daily administrations, as some studies have explored this to prevent premature LH surges.[2]
-
Earlier Initiation: For future experiments with the same subject or model, consider initiating the GnRH antagonist at a smaller leading follicle size or a lower serum estradiol threshold.
-
Consider a Fixed Protocol: If premature ovulation persists in a flexible protocol, switching to a fixed protocol where the antagonist is started on day 5 or 6 of stimulation may be beneficial.[3][5]
Issue 2: Ovarian Hyperstimulation Syndrome (OHSS)
Symptoms:
-
Ovarian enlargement.
-
Nausea and vomiting.
-
Abdominal bloating and discomfort.[7]
-
In severe cases, fluid accumulation in the abdomen and chest, and blood clots.[7]
Possible Causes:
-
An excessive response to gonadotropin stimulation, leading to very high estradiol levels.
-
Use of hCG for the final maturation trigger, which can exacerbate OHSS.[1]
Troubleshooting Steps:
-
Withhold hCG Trigger: If signs of OHSS are present, withholding the human chorionic gonadotropin (hCG) trigger is a primary preventative measure.
-
Use a GnRH Agonist Trigger: In antagonist protocols, a GnRH agonist can be used as an alternative trigger for final oocyte maturation. This significantly reduces the risk of OHSS.
-
Freeze-All Approach: Cryopreserve all viable oocytes or embryos and transfer them in a subsequent, unstimulated cycle. This allows the ovaries to recover and hormone levels to normalize.
-
Dose Adjustment in Future Cycles: For subsequent experiments, reduce the starting dose of gonadotropins.
Issue 3: Inadequate Follicular Response
Symptoms:
-
Slow follicular growth.
-
Low serum estradiol levels despite gonadotropin stimulation.
-
A small number of developing follicles.
Possible Causes:
-
Insufficient starting dose of gonadotropins.
-
Poor ovarian reserve in the experimental subject.
-
Individual variation in response.
Troubleshooting Steps:
-
Increase Gonadotropin Dose: If follicular growth is slow, an increase in the daily dose of gonadotropins may be warranted after careful evaluation.
-
Consider Priming Protocols: For subsequent cycles, pretreatment with oral contraceptive pills or estradiol may help synchronize follicular growth.
-
Evaluate Ovarian Reserve: Assess markers of ovarian reserve (e.g., Anti-Müllerian Hormone, Antral Follicle Count) to tailor the stimulation protocol more effectively in the future.
Data Presentation
Table 1: Criteria for GnRH Antagonist Initiation in a Flexible Protocol
| Parameter | Threshold for Initiation | Source |
| Leading Follicle Diameter | ≥ 12-14 mm | [3][6] |
| Serum Estradiol (E2) Level | > 600 pg/mL | [8] |
| Serum Luteinizing Hormone (LH) Level | > 10 IU/L | [8] |
Experimental Protocols
Detailed Methodology: Flexible GnRH Antagonist Protocol
This protocol outlines a typical flexible approach for GnRH antagonist administration during controlled ovarian stimulation.
-
Baseline Assessment: On day 2 or 3 of the menstrual cycle, perform a baseline ultrasound to assess the ovaries and measure serum levels of estradiol, LH, and FSH.
-
Gonadotropin Stimulation: Initiate daily subcutaneous injections of recombinant FSH (rFSH) or human menopausal gonadotropin (hMG). The starting dose is typically between 150-225 IU, depending on the subject's characteristics.[9]
-
Monitoring: Monitor follicular growth via transvaginal ultrasound and serum hormone levels (E2, LH) every 1-3 days, starting from day 5 of stimulation.
-
GnRH Antagonist Initiation: Begin daily subcutaneous injections of a GnRH antagonist (e.g., Cetrorelix 0.25 mg or Ganirelix 0.25 mg) when the lead follicle reaches a diameter of ≥14 mm or serum estradiol levels exceed 600 pg/mL.[8]
-
Continued Stimulation and Monitoring: Continue daily administration of both the gonadotropin and the GnRH antagonist. Adjust the gonadotropin dose based on the ovarian response.
-
Triggering Final Maturation: When at least two to three follicles reach a mean diameter of 17-18 mm, administer a trigger shot for final oocyte maturation.[2] This can be hCG or a GnRH agonist.
-
Oocyte Retrieval: Perform oocyte retrieval 34-36 hours after the trigger injection.[5]
Detailed Methodology: Quantification of Serum Estradiol by ELISA
This protocol describes a general procedure for measuring serum estradiol levels using a competitive ELISA kit.
-
Sample Collection and Preparation:
-
Collect whole blood via venipuncture.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the serum.
-
Collect the serum supernatant and store it at -20°C or -80°C until the assay is performed.
-
-
ELISA Procedure (based on a typical commercial kit):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add a specific volume of standards and samples to the appropriate wells of the microplate, which is pre-coated with an antibody.
-
Add a fixed amount of HRP-conjugated estradiol to each well.
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Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at 37°C). During this time, the estradiol in the sample competes with the HRP-conjugated estradiol for binding to the antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes at 37°C). The substrate will react with the bound HRP to produce a color change.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of estradiol in the samples by interpolating their absorbance values on the standard curve. The concentration of estradiol is inversely proportional to the color intensity.
-
Mandatory Visualizations
References
- 1. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Optimal timing of GnRH antagonist initiation in IVF-ET: a retrospective cohort study on advanced maternal age women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GnRH Antagonist IVF Protocol Explained - GoodRx [goodrx.com]
- 8. academic.oup.com [academic.oup.com]
- 9. frontiersin.org [frontiersin.org]
Technical Support Center: Managing Acne in Nomegestrol Acetate Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing acne as a side effect in clinical trials of nomegestrol acetate (NOMAC).
Troubleshooting Guides
Issue: Increased Incidence of Acne Observed in the Nomegestrol Acetate (NOMAC) Treatment Arm
1. How do I accurately assess and quantify the change in acne severity?
-
Recommended Action: Implement a standardized acne assessment protocol at baseline and all follow-up visits. This should include both a qualitative global assessment and quantitative lesion counting.
-
Investigator's Global Assessment (IGA): Utilize a validated 5- or 6-point IGA scale for acne to provide a static evaluation of overall severity.[1][2][3] The scale should be consistently applied by trained investigators.
-
Lesion Counting: Conduct and record separate counts of inflammatory (papules, pustules, nodules) and non-inflammatory (open and closed comedones) lesions on the face.[3]
-
Photography: Standardized facial photography at each visit can aid in consistent assessment and documentation.[1][3]
-
2. What are the appropriate steps for managing treatment-emergent acne in a clinical trial setting?
-
Recommended Action: Follow a pre-defined treatment algorithm as specified in the clinical trial protocol. This typically involves a stepwise approach.
-
Initial Management: For mild cases, the first line of treatment is often topical therapy.[4][5] This can include:
-
Moderate to Severe Cases: If topical treatments are insufficient, or for more severe presentations, systemic therapies may be considered, as per protocol.[6] These can include:
-
Oral antibiotics (e.g., doxycycline, minocycline)[6]
-
It is crucial to adhere to the trial's list of allowed and prohibited concomitant medications.
-
-
3. How should I document and report acne-related adverse events?
-
Recommended Action: All instances of new or worsening acne should be recorded as adverse events (AEs). The severity, duration, and relationship to the study drug should be clearly documented. Use standardized terminology, such as the Medical Dictionary for Regulatory Activities (MedDRA), for consistency.
Frequently Asked Questions (FAQs)
Q1: Why might acne occur with nomegestrol acetate, which is known to have anti-androgenic properties?
A1: While nomegestrol acetate (NOMAC) is a potent anti-androgen, the development of acne in some individuals is a complex phenomenon that may be influenced by several factors.[7][8] This is sometimes referred to as a paradoxical effect. Potential mechanisms include:
-
Individual Sensitivity: The response of sebaceous glands to hormonal fluctuations can vary significantly among individuals.
-
Hormonal Balance: The overall hormonal milieu, including the ratio of estrogens to progestins and androgens, influences skin health. While NOMAC has anti-androgenic effects, the specific balance it creates with the accompanying estrogen (17β-estradiol) may still trigger acne in susceptible individuals.
-
Progestogenic Effects: Some progestins can have effects on the skin that are independent of androgen receptors.[9]
-
Initial Fluctuation: Hormonal shifts upon initiation of any new hormonal therapy can temporarily exacerbate acne.
Q2: How does the incidence of acne with NOMAC/17β-estradiol compare to other combined oral contraceptives (COCs)?
A2: Clinical trial data suggests that the incidence of treatment-related acne may be slightly higher with NOMAC/17β-estradiol compared to some other COCs, such as those containing drospirenone and ethinylestradiol.
Q3: What are the key components of an effective acne assessment protocol in a clinical trial?
A3: A robust acne assessment protocol should include:
-
A validated Investigator's Global Assessment (IGA) scale for acne. [1][3][10]
-
Detailed lesion counting methodology, differentiating between inflammatory and non-inflammatory lesions. [3]
-
Standardized patient-reported outcome measures to capture the subject's perception of their acne.
-
A consistent schedule for assessments at baseline and throughout the trial.
-
Training for all investigators to ensure consistency in assessments.
Q4: Can concomitant acne medications be used in a clinical trial for a new hormonal contraceptive?
A4: The use of concomitant medications is strictly governed by the clinical trial protocol. Typically, the protocol will specify which acne treatments are permissible and at what stage of acne severity they can be introduced. It is essential to maintain a clear record of all concomitant medications used by trial participants.
Data Presentation
Table 1: Incidence of Treatment-Related Acne in a Phase III Clinical Trial (NOMAC/E2 vs. DRSP/EE)
| Treatment Group | Percentage of Participants Reporting Treatment-Related Acne |
| Nomegestrol Acetate/17β-estradiol (NOMAC/E2) | 15.3% |
| Drospirenone/Ethinylestradiol (DRSP/EE) | 7.1% |
Source: Adapted from a 1-year comparative study.
Table 2: Discontinuation Rates Due to Acne in a Phase III Clinical Trial
| Treatment Group | Percentage of Participants Discontinuing Due to Acne |
| Nomegestrol Acetate/17β-estradiol (NOMAC/E2) | 3.3% |
| Drospirenone/Ethinylestradiol (DRSP/EE) | 0.2% |
Source: Adapted from a 1-year comparative study.
Experimental Protocols
Protocol: Assessment of Acne Vulgaris in a Clinical Trial Setting
1. Objective: To systematically and consistently evaluate the severity of facial acne vulgaris in clinical trial participants.
2. Materials:
-
Validated Investigator's Global Assessment (IGA) for Acne scale (see example below).
-
Facial lesion counting map.
-
Standardized digital photography equipment.
-
Patient self-assessment questionnaire.
3. Procedure:
-
3.1. Investigator's Global Assessment (IGA):
-
At each scheduled visit, a trained investigator will perform a static evaluation of the overall severity of the participant's facial acne.[1][2][3]
-
The assessment should consider the number, type, and distribution of all acne lesions.
-
The investigator will assign a single score based on the IGA scale.
Example IGA Scale for Acne Vulgaris:
Score Description 0 Clear: No inflammatory or non-inflammatory lesions. 1 Almost Clear: Rare non-inflammatory lesions with no more than one small inflammatory lesion. 2 Mild: Some non-inflammatory lesions with a few inflammatory lesions (papules/pustules). 3 Moderate: Many non-inflammatory lesions, some inflammatory lesions, and no more than one nodule. | 4 | Severe: Numerous non-inflammatory and inflammatory lesions, and a few nodules. |
-
-
3.2. Lesion Counting:
-
The investigator will count the number of each type of lesion on the face (excluding the nose unless specified in the protocol).
-
Lesions to be counted separately:
-
Non-inflammatory: Open comedones (blackheads), Closed comedones (whiteheads).
-
Inflammatory: Papules, Pustules, Nodules.
-
-
The counts for each lesion type will be recorded on the case report form.
-
-
3.3. Standardized Photography:
-
At each visit, standardized photographs of the participant's face (frontal and bilateral oblique views) will be taken using consistent lighting, distance, and camera settings.
-
-
3.4. Patient Self-Assessment:
-
The participant will complete a validated questionnaire to assess their perception of their acne severity and its impact on their quality of life.
-
Mandatory Visualization
Caption: Signaling pathway of androgen-mediated acne and the inhibitory action of Nomegestrol Acetate.
Caption: Experimental workflow for assessing acne in a clinical trial.
Caption: Logical workflow for troubleshooting treatment-emergent acne in a clinical trial.
References
- 1. IGA (Acne) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A Comprehensive Review of the Acne Grading Scale in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adult female acne: a guide to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Nomegestrol acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgenic, synandrogenic, and antiandrogenic actions of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artificial Intelligence for the Objective Evaluation of Acne Investigator Global Assessment - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Technical Support Center: Modeling Estradiol Pharmacokinetics with Enterohepatic Recirculation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when adjusting pharmacokinetic (PK) models for the enterohepatic recirculation of estradiol.
Frequently Asked Questions (FAQs)
Q1: What is enterohepatic recirculation and why is it important for estradiol pharmacokinetics?
A1: Enterohepatic recirculation is a process where a substance is metabolized in the liver, excreted into the bile, enters the intestine, is reabsorbed back into the bloodstream, and returns to the liver. For estradiol, this process significantly impacts its pharmacokinetic profile. In the liver, estradiol is conjugated, primarily to glucuronic acid, to form more water-soluble metabolites that are excreted in the bile. In the intestine, gut bacteria can produce enzymes, such as β-glucuronidase, that deconjugate these metabolites, releasing the active estradiol to be reabsorbed. This recycling process can lead to a longer elimination half-life and the appearance of secondary peaks in the plasma concentration-time profile of estradiol.[1]
Q2: What are the key factors influencing the extent of enterohepatic recirculation of estradiol?
A2: The primary factors include:
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Gut Microbiota Composition and Activity: The abundance and activity of bacteria that produce β-glucuronidase are crucial for the deconjugation of estradiol metabolites in the gut, which is a necessary step for reabsorption.
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Biliary Excretion Rate: The rate at which conjugated estradiol is excreted from the liver into the bile determines the amount of substrate available for deconjugation in the intestine.
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Intestinal Transit Time: The time the conjugated estradiol spends in the intestine influences the extent of its interaction with bacterial enzymes.
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Diet and Concomitant Medications: Diet can alter the composition of the gut microbiome, and certain drugs, like antibiotics, can reduce the bacterial populations responsible for deconjugation.
Q3: What are the common challenges in developing a PBPK model for estradiol that includes enterohepatic recirculation?
A3: Common challenges include:
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Accurately parameterizing the rates of biliary excretion and intestinal deconjugation.
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Modeling the variability in gut microbiome activity between individuals.
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Capturing the characteristic secondary peaks in the concentration-time profile without causing model instability.
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Obtaining the necessary experimental data to inform and validate the model.
Troubleshooting Guides
Issue 1: The model does not predict the secondary peak observed in the experimental data.
| Possible Cause | Troubleshooting Step |
| Underestimated deconjugation rate in the gut: The rate of conversion of estradiol glucuronide back to estradiol is too low in the model. | 1. Review the literature for reported in vitro or in vivo deconjugation rates. 2. If experimental data is available, perform a sensitivity analysis on the deconjugation rate parameter to assess its impact on the secondary peak. 3. Consider incorporating a parameter for microbial enzyme activity in the gut compartment of your PBPK model. |
| Inaccurate representation of bile flow: The timing or magnitude of bile release into the intestine may not be correctly modeled. | 1. Ensure the model accounts for physiological events that stimulate bile flow, such as meal times in the study protocol. 2. Refine the parameters governing the rate and timing of gallbladder emptying in your model. |
| Incorrect absorption parameters for reabsorbed estradiol: The rate or extent of absorption of the deconjugated estradiol from the intestine is not accurately captured. | 1. Verify the intestinal absorption parameters for estradiol in your model. 2. Consider that the site of reabsorption may differ from the initial absorption site, potentially requiring different absorption rate constants. |
Issue 2: The model predicts a secondary peak that is much higher or appears at the wrong time compared to the experimental data.
| Possible Cause | Troubleshooting Step |
| Overestimated deconjugation rate: The model is converting too much estradiol glucuronide back to estradiol in the gut. | 1. Re-evaluate the deconjugation rate parameter based on literature values or in-house experimental data. 2. Perform a parameter optimization to fit the deconjugation rate to the observed data, ensuring the value remains physiologically plausible. |
| Incorrect intestinal transit time: The model may be allowing too much or too little time for deconjugation and reabsorption to occur. | 1. Adjust the parameters that control the transit of the drug through the different segments of the gastrointestinal tract in your PBPK model. 2. Ensure the modeled transit times are consistent with physiological values for the species being studied. |
| Inaccurate biliary excretion rate: The rate of estradiol glucuronide entering the intestine is too high in the model. | 1. Review and refine the parameters for the biliary clearance of estradiol glucuronide. 2. If available, use experimental data from bile duct cannulated animals to inform this parameter. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters for Estradiol in Humans (Intravenous Administration)
| Parameter | Value | Unit | Source |
| Volume of Distribution (Vd) | 137 | L | [2] |
| Clearance (CL) | 8.77 | L/h | [2] |
| Elimination Half-life (t½) | ~45 | hours | [2] |
| Plasma Protein Binding | 99.7 | % | [2] |
Note: These are example values and may vary depending on the specific study population and conditions.
Experimental Protocols
Protocol 1: In Vitro Estradiol Glucuronidation Assay using Human Liver Microsomes
Objective: To determine the kinetic parameters (Vmax and Km) of estradiol glucuronidation.
Materials:
-
Human liver microsomes (HLMs)
-
17β-estradiol
-
UDP-glucuronic acid (UDPGA)
-
Alamethecin
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of 17β-estradiol in a suitable solvent (e.g., methanol).
-
Pre-incubate HLMs with alamethicin on ice to activate the UGT enzymes.
-
In a 96-well plate, add the incubation buffer, MgCl₂, activated HLMs, and varying concentrations of 17β-estradiol.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate at 37°C with shaking for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of estradiol glucuronides using a validated LC-MS/MS method.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Protocol 2: In Vivo Determination of Biliary Excretion in Rats
Objective: To quantify the amount of estradiol and its metabolites excreted in the bile.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Polyethylene tubing for cannulation
-
Radiolabeled ([³H] or [¹⁴C]) estradiol
-
Scintillation counter
Methodology:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully cannulate the bile duct with polyethylene tubing, ensuring the cannula is securely tied in place.
-
Administer a bolus intravenous dose of radiolabeled estradiol via the tail vein.
-
Collect bile samples at predetermined time intervals for up to 24 hours.
-
Measure the volume of each bile sample.
-
Determine the total radioactivity in each bile sample using a scintillation counter.
-
Calculate the cumulative biliary excretion of estradiol and its metabolites as a percentage of the administered dose.
Mandatory Visualization
Caption: Enterohepatic recirculation pathway of estradiol.
References
Technical Support Center: Selecting and Utilizing Cell Lines for Nomegestrol Acetate Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and performing key experiments to study the effects of nomegestrol acetate (NOMAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a cell line to study the effects of nomegestrol acetate (NOMAC)?
A1: The selection of an appropriate cell line is critical for obtaining biologically relevant and reproducible data. Key considerations include:
-
Expression of Progesterone Receptors (PRs): Since NOMAC is a potent progestogen, the cell line must express progesterone receptors (PR-A and/or PR-B) to mediate its effects.
-
Tissue of Origin: Choose a cell line derived from a tissue relevant to the research question. For studying endometrial effects, endometrial cell lines are appropriate. For investigating anti-gonadotropic properties, hypothalamic or pituitary cell lines are necessary.
-
Hormone Responsiveness: The cell line should exhibit a measurable response to progestins. This can be assessed by changes in cell proliferation, gene expression, or hormone secretion.
-
Authentication and Quality Control: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to ensure their identity and rule out cross-contamination. Regularly test for mycoplasma contamination.
Q2: Which cell lines are recommended for studying the progestogenic and anti-proliferative effects of NOMAC on the endometrium?
A2: Several human endometrial cancer cell lines are well-established models for this purpose:
-
RL95-2: This cell line is known to express progesterone receptors and has been shown to be sensitive to the anti-proliferative effects of NOMAC.[1][2]
-
HEC-1A: Another endometrial adenocarcinoma cell line that has been used to demonstrate the growth-inhibitory effects of NOMAC.
-
KLE: While also an endometrial cancer cell line, some studies have shown it to be less sensitive to NOMAC compared to RL95-2, making it a potentially useful negative control or for studying mechanisms of progestin resistance.[1][2]
Q3: What cell lines can be used to investigate the anti-gonadotropic effects of NOMAC?
A3: To study the anti-gonadotropic effects of NOMAC, which involve the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, the following cell line types are recommended:
-
Hypothalamic GnRH-Secreting Neuronal Cell Lines:
-
GT1-7 and NLT cells: These are immortalized hypothalamic neuron cell lines that synthesize and secrete Gonadotropin-Releasing Hormone (GnRH). They are valuable for studying the direct effects of progestins on GnRH production and release.
-
-
Pituitary Gonadotroph Cell Lines:
-
LβT2 cells: This is a well-characterized murine pituitary cell line that expresses GnRH receptors and produces luteinizing hormone (LH). LβT2 cells are an excellent model to investigate how NOMAC might modulate the pituitary's response to GnRH and subsequent gonadotropin secretion.
-
αT3-1 cells: A mouse pituitary cell line that represents an earlier stage of gonadotrope development and primarily expresses the alpha subunit of glycoprotein hormones.
-
Q4: Are there breast cancer cell lines suitable for studying NOMAC's effects?
A4: Yes, certain breast cancer cell lines that express progesterone receptors are relevant, as progestins can influence the proliferation of these cells.
-
MCF-7: A widely used human breast adenocarcinoma cell line that is estrogen receptor (ER) and progesterone receptor (PR) positive. It is a suitable model to study the progestogenic effects of NOMAC in the context of breast cancer.
-
T47D: Another ER/PR-positive human ductal carcinoma cell line that is responsive to progestins and can be used to investigate the impact of NOMAC on breast cancer cell proliferation and gene expression.
Troubleshooting Guides
Troubleshooting Common Issues in Cell-Based Assays with Nomegestrol Acetate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in proliferation assays (e.g., MTT, CCK-8). | 1. Uneven cell seeding. 2. "Edge effect" in microplates. 3. Inconsistent incubation times. 4. Pipetting errors. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Standardize all incubation periods precisely. 4. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| No or weak response to NOMAC in a PR-positive cell line. | 1. Low passage number cells may have different sensitivities. 2. Presence of endogenous hormones in the serum of the culture medium. 3. Degradation of NOMAC in the culture medium. 4. Incorrect concentration of NOMAC. | 1. Use cells within a consistent passage number range for all experiments. 2. Culture cells in phenol red-free medium with charcoal-stripped serum for at least 24-48 hours before hormone treatment to remove endogenous steroids. 3. Prepare fresh NOMAC solutions for each experiment. 4. Perform a dose-response curve to determine the optimal concentration range. |
| Inconsistent results in reporter gene assays. | 1. Low transfection efficiency. 2. Promoter interference. 3. Cell stress during transfection. | 1. Optimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density). 2. Use a minimal promoter (e.g., TK) driven by the hormone response element to reduce basal activity. 3. Handle cells gently and ensure they are healthy and in the logarithmic growth phase before transfection. |
| High background in receptor binding assays. | 1. Insufficient blocking. 2. Non-specific binding of the radioligand. | 1. Optimize the concentration of the blocking agent and the blocking time. 2. Include a control with a high concentration of unlabeled ligand to determine non-specific binding and subtract it from the total binding. |
Quantitative Data Summary
Table 1: Anti-proliferative Effects of Nomegestrol Acetate on Endometrial Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Observations |
| RL95-2 | CCK-8 | 72 | ~20 | Significant dose-dependent inhibition of proliferation. |
| HEC-1A | CCK-8 | 72 | ~30 | Moderate dose-dependent inhibition of proliferation. |
| KLE | CCK-8 | 72 | >100 | Low sensitivity to NOMAC-induced growth inhibition.[1][2] |
IC50 values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding:
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Trypsinize and resuspend cells in complete medium.
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Perform a cell count and adjust the cell density.
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Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of medium.
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Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Hormone Treatment:
-
Prepare serial dilutions of NOMAC in serum-free, phenol red-free medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of NOMAC or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
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Plot the cell viability against the log of the NOMAC concentration to determine the IC50 value.
-
Progesterone Receptor Binding Assay
-
Cell Preparation:
-
Culture PR-positive cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cells in a suitable buffer and prepare a cytosolic fraction by centrifugation.
-
-
Binding Reaction:
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In a series of tubes, add the cytosolic extract.
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Add a constant amount of radiolabeled progestin (e.g., ³H-promegestone).
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Add increasing concentrations of unlabeled NOMAC or a reference progestin.
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For non-specific binding, add a large excess of unlabeled progestin.
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Incubate at 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a method like dextran-coated charcoal to adsorb the unbound ligand.
-
Centrifuge and collect the supernatant containing the bound ligand.
-
-
Quantification:
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of the unlabeled ligand to determine the binding affinity (Kd) and the concentration that inhibits 50% of binding (IC50).
-
Progesterone Receptor Reporter Gene Assay
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with a progesterone response element (PRE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization.
-
-
Hormone Treatment:
-
After 24 hours, replace the medium with serum-free, phenol red-free medium containing various concentrations of NOMAC or vehicle control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the NOMAC concentration to determine the EC50 value.
-
Signaling Pathways and Workflows
Caption: Progestogenic signaling pathway of Nomegestrol Acetate.
Caption: Anti-gonadotropic action of Nomegestrol Acetate on the HPG axis.
Caption: Experimental workflow for a cell proliferation assay.
References
Technical Support Center: Investigating Weight Gain in Nomegestrol/Estradiol Clinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals addressing weight gain as an adverse event in studies involving the combined oral contraceptive containing nomegestrol acetate (NOMAC) and 17β-estradiol (E2).
Troubleshooting Guides
Issue: Higher than expected incidence of weight gain reported in the NOMAC/E2 study arm.
1. Initial Assessment and Data Stratification:
-
Verify Data Accuracy: Ensure data entry and reporting are accurate. Cross-reference source documents for reported adverse events of "weight gain" or "weight increased."
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Quantitative vs. Subjective Reports: Differentiate between subjectively reported feelings of weight gain and objectively measured changes in body weight. Analyze both datasets separately.
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Baseline Demographics: Analyze the baseline characteristics of the study population, including age and Body Mass Index (BMI), as these can influence the likelihood of weight changes.
2. Comparative Analysis:
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Review Comparator Arm Data: Compare the incidence and magnitude of weight gain in the NOMAC/E2 arm against the active comparator arm (e.g., drospirenone/ethinylestradiol [DRSP/EE] or levonorgestrel/ethinylestradiol [LNG/EE]). Published data indicates that while weight gain is reported, the mean increase is often modest.
-
Statistical Significance: Determine if the difference in weight gain between the study arms is statistically significant. For instance, in two large clinical trials, the mean weight increase in the NOMAC/E2 group was approximately 1 kg over 13 cycles, which was statistically significantly higher than the increase of 0.2 kg to 0.35 kg observed in the DRSP/EE group[1].
3. Experimental Protocol Review:
-
Standardization of Weight Measurement: Confirm that a standardized protocol for weight measurement was implemented across all study sites and for all participants at each visit. This should include details on the type of scale used, time of day for measurement, and the participant's state (e.g., with or without shoes, fasting/non-fasting).
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Adverse Event Questioning: Evaluate the methodology used to elicit adverse event information. Open-ended questions are less likely to introduce reporting bias than a checklist that specifically includes "weight gain."
4. Potential Mechanistic Exploration (for non-clinical studies):
-
Hormonal Profile Assessment: If feasible within the study protocol, assess for any unexpected hormonal changes in participants experiencing significant weight gain. Preclinical studies indicate that nomegestrol acetate has a high affinity for the progesterone receptor and moderate anti-androgenic activity, with no significant glucocorticoid or mineralocorticoid activity[2]. This suggests that direct glucocorticoid-mediated weight gain is an unlikely pathway.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of weight gain associated with NOMAC/E2 in clinical trials?
A1: In two large, randomized controlled trials comparing NOMAC/E2 to DRSP/EE, weight gain as an adverse event was reported more frequently in the NOMAC/E2 group. Specifically, in one study, 9.5% of women in the NOMAC/E2 group reported weight gain compared to 5.2% in the DRSP/EE group[3]. Another study reported that 7.9% of women in the NOMAC/E2 group complained of increased weight compared to 6.1% in the DRSP/EE group.
Q2: What is the average weight change observed in participants taking NOMAC/E2?
A2: Data from two major clinical trials indicate a mean weight increase of approximately 1 kg over 13 cycles in women taking NOMAC/E2. This was statistically significantly higher than the mean weight gain of 0.2 kg to 0.35 kg observed in the comparator group using DRSP/EE[1].
Q3: Is there a standardized protocol for assessing weight gain in NOMAC/E2 clinical trials?
A3: While specific, detailed public protocols for weight measurement in the pivotal NOMAC/E2 trials are not extensively described in the available literature, standard clinical trial practice involves recording body weight at baseline and at subsequent study visits. Adverse events, including participant-reported weight gain, are also systematically recorded. For rigorous data collection, it is recommended to use a standardized procedure for weight measurement at each study visit.
Q4: What are the potential mechanisms for weight gain with NOMAC/E2?
A4: The precise mechanisms are not fully elucidated. However, based on the preclinical profile of nomegestrol acetate, it is unlikely to be mediated through glucocorticoid or mineralocorticoid receptor activation, which are pathways associated with weight and fluid retention for some other progestins. Nomegestrol acetate is a selective progestogen with moderate anti-androgenic activity[2][4]. The observed weight gain could be multifactorial, potentially involving individual variations in response to the specific progestin-estrogen combination. Estradiol itself plays a complex role in regulating body weight and appetite[5].
Data Presentation
Table 1: Incidence of "Weight Gain" or "Weight Increased" as an Adverse Event in Two Pivotal Clinical Trials
| Study | NOMAC/E2 Group | DRSP/EE Group |
| Westhoff et al. (2012) | 9.5% | 5.2% |
| Mansour et al. (2011) | 7.9% | 6.2% |
Table 2: Mean Change in Body Weight Over 13 Cycles
| Study | NOMAC/E2 Group | DRSP/EE Group | p-value |
| Westhoff et al. (2012) | +1.0 kg | +0.2 kg | N/A |
| Mansour et al. (2011) | +1.0 kg | +0.35 kg | <0.001 |
Experimental Protocols
While detailed, step-by-step protocols from the original studies are not publicly available, a recommended best-practice methodology for assessing weight change in a clinical trial setting is provided below.
Protocol: Standardized Assessment of Body Weight
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Equipment: A calibrated, digital medical-grade scale should be used at all study sites. The same scale should be used for a participant throughout the study.
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Timing: Body weight should be measured at the same time of day at each study visit to minimize diurnal variations.
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Participant State: Participants should be weighed with shoes and heavy outer garments removed. The protocol should specify whether participants should be in a fasting or non-fasting state.
-
Procedure:
-
The participant stands still in the center of the scale.
-
Weight is recorded to the nearest 0.1 kg.
-
The measurement is recorded in the participant's case report form.
-
-
Adverse Event Reporting:
-
At each visit, participants should be asked open-ended questions about any new or worsening health issues, such as "Have you noticed any changes in your health since your last visit?".
-
If a participant reports weight gain, follow-up questions should be used to determine the perceived magnitude and impact of the change. This should be recorded as an adverse event, distinct from the objective weight measurement.
-
Mandatory Visualization
Caption: Experimental workflow for assessing weight gain in a randomized controlled trial.
Caption: Simplified signaling overview of Nomegestrol Acetate and Estradiol.
References
- 1. Nomegestrol acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-progesterone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The importance of estradiol for body weight regulation in women [frontiersin.org]
Technical Support Center: Stability of Nomegestrol Acetate in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of nomegestrol acetate in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Issue: Rapid Degradation of Nomegestrol Acetate in Solution
Question: I am observing a rapid loss of nomegestrol acetate in my methanolic stock solution, even when stored at 4°C. What could be the cause and how can I prevent it?
Answer:
Rapid degradation of nomegestrol acetate in methanolic solutions can occur due to several factors:
-
pH of the Solvent: Methanol can sometimes have a slightly acidic pH, which may contribute to the degradation of nomegestrol acetate over time.
-
Presence of Impurities: Impurities in the solvent or on the glassware can act as catalysts for degradation reactions.
-
Light Exposure: Although nomegestrol acetate is not reported to be highly photolabile, prolonged exposure to UV light can lead to degradation.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity methanol to prepare your solutions.
-
Control pH: If possible, use a buffered solution or ensure the solvent is neutral.
-
Use Amber Glassware: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Proper Storage: Store solutions at the recommended temperature of 2-8°C and for a limited duration. It is advisable to prepare fresh solutions for critical experiments.
Issue: Inconsistent Results in Stability Studies
Question: My stability study results for nomegestrol acetate in an acetonitrile/water mixture are not reproducible. What are the potential sources of this variability?
Answer:
Inconsistent results in stability studies often stem from subtle variations in experimental conditions. Here are some common causes:
-
Inaccurate Solvent Proportions: Small errors in the ratio of acetonitrile to water can significantly impact the polarity of the solvent system and, consequently, the stability of the analyte.
-
Temperature Fluctuations: Ensure that the temperature of your samples is consistently maintained throughout the experiment.
-
Evaporation of Solvent: Acetonitrile is volatile. If samples are not properly sealed, the concentration of the solution can change over time, leading to inaccurate results.
-
Inconsistent Sample Handling: Variations in the timing of sample preparation, injection, and analysis can introduce variability.
Troubleshooting Steps:
-
Precise Solvent Preparation: Use calibrated volumetric flasks and pipettes to prepare your solvent mixtures.
-
Strict Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.
-
Properly Seal Vials: Use high-quality HPLC vials with septa to minimize solvent evaporation.
-
Standardize Workflow: Develop and adhere to a strict standard operating procedure (SOP) for all steps of your stability study.
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is nomegestrol acetate most stable?
A1: Based on general knowledge of similar steroid compounds, nomegestrol acetate is expected to exhibit good stability in aprotic solvents like acetonitrile and DMSO. In protic solvents like methanol and ethanol, it may be more susceptible to degradation over time, particularly if the solvent is not of high purity or if the pH is not controlled. For aqueous solutions, stability is highly pH-dependent.
Q2: What are the expected degradation pathways for nomegestrol acetate under forced degradation conditions?
A2: While specific public data on the forced degradation of nomegestrol acetate is limited, based on its chemical structure and studies on similar progestogens like medroxyprogesterone acetate, the likely degradation pathways include:
-
Acidic Hydrolysis: Cleavage of the acetate group.
-
Basic Hydrolysis: Saponification of the ester linkage.
-
Oxidation: Formation of hydroxylated or other oxidized derivatives.
-
Photodegradation: Potential for isomerization or rearrangement upon exposure to UV light.
Q3: How should I prepare my samples for a forced degradation study of nomegestrol acetate?
A3: A general approach for preparing samples for a forced degradation study is as follows:
-
Stock Solution: Prepare a stock solution of nomegestrol acetate in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition (e.g., acidic, basic, oxidative, thermal, photolytic).
-
Acid/Base Hydrolysis: Add HCl or NaOH to the respective vials to achieve the desired concentration (e.g., 0.1 N).
-
Oxidation: Add hydrogen peroxide to the designated vial (e.g., 3% H₂O₂).
-
Thermal Stress: Place a vial in an oven at a specified temperature (e.g., 60°C).
-
Photolytic Stress: Expose a vial to a controlled light source (e.g., UV lamp at 254 nm).
-
Time Points: Sample from each vial at predetermined time intervals.
-
Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.
Q4: What analytical technique is most suitable for monitoring the stability of nomegestrol acetate?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. The method should be validated to ensure it can separate the intact drug from all potential degradation products.
Data Presentation
The following table summarizes hypothetical stability data for nomegestrol acetate under various forced degradation conditions. This data is based on typical results observed for structurally related progestogens and should be used as a general guide for experimental design.
| Stress Condition | Solvent System | Temperature | Duration | % Degradation (Hypothetical) | Major Degradants (Predicted) |
| Acidic Hydrolysis | 0.1 N HCl in 50% Acetonitrile | 60°C | 24 hours | 15-25% | De-acetylated nomegestrol |
| Basic Hydrolysis | 0.1 N NaOH in 50% Acetonitrile | 60°C | 8 hours | 20-30% | De-acetylated nomegestrol |
| Oxidative | 3% H₂O₂ in 50% Acetonitrile | Room Temp | 24 hours | 10-20% | Hydroxylated derivatives |
| Photolytic | 50% Acetonitrile | Room Temp | 7 days (UV light) | 5-15% | Isomers, photo-adducts |
| Thermal | Solid State | 80°C | 48 hours | < 5% | - |
| Thermal | 50% Acetonitrile | 60°C | 48 hours | 5-10% | - |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating nomegestrol acetate from its degradation products.
-
Materials:
-
Nomegestrol acetate reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of nomegestrol acetate (e.g., 100 µg/mL) in the mobile phase.
-
Prepare degraded samples as described in the FAQ section.
-
Inject the standard and degraded samples into the HPLC system.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. Adjust chromatographic conditions as necessary to achieve baseline separation (Rs > 1.5).
-
Mandatory Visualization
Caption: Workflow for a forced degradation study of nomegestrol acetate.
Validation & Comparative
A Comparative Analysis of Nomegestrol Acetate and Drospirenone on Menstrual Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of nomegestrol acetate (NOMAC) and drospirenone (DRSP) on menstrual symptoms, supported by experimental data from large-scale clinical trials. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these two progestins when used in combined oral contraceptives.
Executive Summary
Combined oral contraceptives containing either nomegestrol acetate with 17β-estradiol (NOMAC/E2) or drospirenone with ethinylestradiol (DRSP/EE) are effective in managing menstrual symptoms. However, clinical evidence suggests that NOMAC/E2 may offer superior efficacy in alleviating a broader range of premenstrual and menstrual complaints, including pain, water retention, and negative affective symptoms, when compared to DRSP/EE. This guide delves into the quantitative data from comparative clinical trials, details the experimental methodologies employed, and illustrates the distinct signaling pathways of each progestin.
Quantitative Data Summary
The following table summarizes the quantitative data from a pooled analysis of two large, randomized, open-label clinical trials (NCT00413062 and NCT0051199). These studies compared the effects of NOMAC/E2 and DRSP/EE on menstrual symptoms using the Moos Menstrual Distress Questionnaire Form C (MDQ-C). The MDQ-C assesses 47 symptoms on a 6-point scale, which are grouped into eight domains.
| Symptom Domain | Treatment Group | Baseline Mean T-Score | Mean T-Score During Treatment (Cycle 13) | Mean Change from Baseline | p-value (vs. DRSP/EE) |
| Pain | NOMAC/E2 | 55.7 | 51.2 | -4.5 | <0.001[1] |
| DRSP/EE | 55.4 | 52.8 | -2.6 | ||
| Water Retention | NOMAC/E2 | 54.3 | 50.7 | -3.6 | <0.001[1] |
| DRSP/EE | 54.1 | 52.1 | -2.0 | ||
| Negative Affect | NOMAC/E2 | 54.3 | 51.1 | -3.2 | <0.001[1] |
| DRSP/EE | 54.0 | 52.4 | -1.6 | ||
| Impaired Concentration | NOMAC/E2 | 53.9 | 51.2 | -2.7 | <0.001[1] |
| DRSP/EE | 53.7 | 52.5 | -1.2 | ||
| Behavior Change | NOMAC/E2 | 54.1 | 51.6 | -2.5 | <0.001[1] |
| DRSP/EE | 53.8 | 52.6 | -1.2 | ||
| Arousal | NOMAC/E2 | 58.3 | 54.3 | -4.0 | <0.001 (Worsening)[1] |
| DRSP/EE | 57.9 | 57.0 | -0.9 | ||
| Control | NOMAC/E2 | 52.8 | 51.3 | -1.5 | NS |
| DRSP/EE | 52.6 | 51.7 | -0.9 | ||
| Autonomic Reactions | NOMAC/E2 | 52.1 | 50.8 | -1.3 | NS |
| DRSP/EE | 51.9 | 51.2 | -0.7 |
NS: Not Significant
Experimental Protocols
The data presented above is derived from a pooled analysis of two randomized, open-label, multicenter studies (NCT00413062 and NCT0051199).[1]
Study Design
-
Objective: To compare the contraceptive efficacy, cycle control, and tolerability of a monophasic combined oral contraceptive (COC) containing nomegestrol acetate and 17β-estradiol against a COC containing drospirenone and ethinylestradiol.[2]
-
Population: Healthy women aged 18-50 years seeking contraception.[3]
-
Intervention Groups:
Data Collection and Analysis
-
Primary Outcome Measure: The primary endpoint for the menstrual symptom analysis was the change from baseline in the eight domain scores of the Moos Menstrual Distress Questionnaire Form C (MDQ-C).[1]
-
MDQ-C Administration: Participants completed the MDQ-C at baseline and after cycles 1, 3, 6, and 13.[1] The questionnaire assesses symptoms experienced during the four days before the most recent menstrual flow (premenstrual phase) and during the most recent menstrual flow (menstrual phase).[6]
-
Statistical Analysis: A mixed model for repeated measures was used to analyze the change from baseline in the MDQ-C domain scores.
Signaling Pathways
The differential effects of nomegestrol acetate and drospirenone on menstrual symptoms can be attributed to their distinct interactions with various steroid hormone receptors and subsequent downstream signaling pathways.
Nomegestrol Acetate Signaling Pathway
Nomegestrol acetate is a highly selective progestogen that acts as a potent agonist of the progesterone receptor (PR).[7][8][9] It has minimal affinity for androgen, estrogen, or glucocorticoid receptors.[7][8] Its primary mechanism of action relevant to menstrual symptoms involves the modulation of gene expression through PR activation, leading to the suppression of ovulation and stabilization of the endometrium.[7]
Caption: Signaling pathway of Nomegestrol Acetate via the Progesterone Receptor.
Drospirenone Signaling Pathways
Drospirenone has a more complex pharmacological profile, acting as a progesterone receptor agonist, a mineralocorticoid receptor (MR) antagonist, and an androgen receptor (AR) antagonist.[6] Its anti-mineralocorticoid activity is particularly relevant to its effect on water retention, while its anti-androgenic properties can influence skin and hair.
Caption: Multi-receptor signaling pathways of Drospirenone.
Conclusion
The choice between nomegestrol acetate and drospirenone in a combined oral contraceptive for the management of menstrual symptoms should be informed by the specific symptom profile of the patient. The available evidence from large-scale clinical trials indicates that while both are effective, a formulation containing nomegestrol acetate and 17β-estradiol may provide a greater reduction in a wider array of menstrual-related symptoms, particularly pain, water retention, and negative affect, when compared to a formulation with drospirenone and ethinylestradiol. The distinct receptor binding profiles of these progestins likely underlie these clinical differences. Further research into the nuanced downstream effects of these signaling pathways will continue to refine our understanding and guide personalized therapeutic approaches.
References
- 1. Comparative analysis of the effects of nomegestrol acetate/17 β-estradiol and drospirenone/ethinylestradiol on premenstrual and menstrual symptoms and dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of a monophasic combined oral contraceptive containing nomegestrol acetate and 17β-oestradiol in a 24/4 regimen, in comparison to an oral contraceptive containing ethinylestradiol and drospirenone in a 21/7 regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nomegestrol acetate/estradiol: in oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Menstrual Distress Questionnaire - Mind Garden [mindgarden.com]
- 7. What is the mechanism of Nomegestrol Acetate? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Nomegestrol Acetate and Levonorgestrel for Menstrual Delay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nomegestrol acetate and levonorgestrel for the application of delaying menstruation. The information presented is based on available experimental data, primarily derived from studies on oral contraception and the management of menstrual disorders, due to a scarcity of head-to-head trials specifically for menstrual postponement.
Introduction
Menstrual delay, or menstrual postponement, is the deliberate alteration of the timing of menstruation for medical or personal reasons. This is typically achieved through the administration of progestins, which stabilize the endometrium and prevent its shedding. Nomegestrol acetate, a progestin structurally similar to progesterone, and levonorgestrel, a well-established synthetic progestin, are both utilized in hormonal preparations that can be adapted for this purpose. This guide will delve into their mechanisms of action, comparative efficacy, side effect profiles, and the experimental protocols that underpin our current understanding.
Mechanism of Action
Both nomegestrol acetate and levonorgestrel exert their effects by interacting with progesterone receptors, primarily impacting the hypothalamic-pituitary-ovarian (HPO) axis and the endometrium.
Nomegestrol Acetate: This is a highly selective progestin with a strong affinity for the progesterone receptor.[1] Its primary mechanism for delaying menstruation involves suppressing the luteinizing hormone (LH) surge, thereby inhibiting ovulation and maintaining a stable, secretory endometrium.[2] This prevents the drop in progesterone levels that would typically trigger menstruation.
Levonorgestrel: As a potent synthetic progestin, levonorgestrel also suppresses the LH surge, preventing ovulation.[3] It induces endometrial atrophy, making the uterine lining less receptive to implantation and less prone to breakdown and bleeding.[4]
Signaling Pathway of Progestins on the HPO Axis
Caption: Progestin-mediated negative feedback on the HPO axis.
Comparative Efficacy and Cycle Control
Direct comparative data for menstrual delay is limited. However, studies on oral contraceptives provide insights into bleeding patterns.
| Efficacy Parameter | Nomegestrol Acetate (in combination with Estradiol) | Levonorgestrel (in combination with Ethinylestradiol) | Source(s) |
| Incidence of Spotting | No significant difference in one study | No significant difference in one study | [5] |
| Withdrawal Bleeding | Shorter and lighter withdrawal bleeds, with some instances of absent bleeding.[5] | Standard withdrawal bleeding patterns. | [5] |
| Reduction in Menstrual Blood Loss | Mean reduction of 76.9% in women with heavy menstrual bleeding.[6] | Effective in reducing heavy menstrual bleeding, particularly in IUD form.[4] | [4][6] |
Side Effect Profile
The side effect profiles are derived from studies on oral contraceptive use, which may not be entirely representative of short-term use for menstrual delay.
| Side Effect | Nomegestrol Acetate (in combination with Estradiol) | Levonorgestrel (in combination with Ethinylestradiol) | Source(s) |
| Acne | 16.4% | Data varies depending on formulation. | [5] |
| Weight Gain | 9.5% | Data varies depending on formulation. | [5] |
| Irregular Bleeding | 9.1% | A known side effect, especially during initial use.[3] | [3][5] |
| Mood Changes | Improved mood reported in some users with PMDD compared to previous COCPs (often containing levonorgestrel).[7][8] | Levonorgestrel has androgenic properties that may worsen mood in some individuals.[7][8] | [7][8] |
| Headache | Reported, but incidence varies. | A common side effect. | [9] |
| Breast Tenderness | Reported, but incidence varies. | A common side effect. | [9] |
Experimental Protocols
Hypothetical Experimental Workflow for a Comparative Clinical Trial
Caption: Hypothetical workflow for a clinical trial on menstrual delay.
Detailed Methodologies
Study Design: A randomized, double-blind, parallel-group study would be optimal.
Participants: Healthy women with regular menstrual cycles (e.g., 21-35 days).
Intervention:
-
Group A (Nomegestrol Acetate): Oral administration of nomegestrol acetate (e.g., 5 mg daily) starting 3 days before the anticipated onset of menstruation and continued for the desired duration of delay (e.g., up to 20 days).[10]
-
Group B (Levonorgestrel): Oral administration of levonorgestrel (e.g., 150 mcg daily, often in combination with an estrogen in practice) starting 3 days before the anticipated onset of menstruation and continued for the desired duration.
Outcome Measures:
-
Primary Outcome: The proportion of participants who successfully delay menstruation for the intended duration.
-
Secondary Outcomes:
-
Incidence, duration, and intensity of breakthrough bleeding or spotting.
-
Incidence and severity of adverse events (e.g., headache, nausea, mood changes).
-
Patient satisfaction assessed via a validated questionnaire.
-
Conclusion
Both nomegestrol acetate and levonorgestrel are effective progestins that can be used to delay menstruation by stabilizing the endometrium and preventing ovulation. Based on indirect evidence from contraceptive studies, nomegestrol acetate, particularly when combined with estradiol, may offer a more favorable bleeding profile with shorter and lighter withdrawal bleeds.[5] Additionally, its less androgenic nature might be advantageous for individuals sensitive to the mood-related side effects sometimes associated with levonorgestrel.[7][8]
However, it is crucial to underscore the absence of robust, direct comparative studies for this specific indication. Future research should focus on well-designed, head-to-head clinical trials to definitively establish the comparative efficacy, safety, and patient acceptability of nomegestrol acetate and levonorgestrel for menstrual postponement. Such studies will provide the high-quality evidence needed to guide clinical practice and inform drug development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of nomegestrol acetate, a new 19‐nor‐progesterone derivative, on pituitary‐ovarian function in women | Semantic Scholar [semanticscholar.org]
- 3. Liletta (levonorgestrel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. patient.info [patient.info]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Pilot Data on the Feasibility And Clinical Outcomes of a Nomegestrol Acetate Oral Contraceptive Pill in Women With Premenstrual Dysphoric Disorder [frontiersin.org]
- 9. Nomegestrol acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Use of nomegestrol acetate in the treatment of menstruation disorders. Our experience in 56 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Estradiol's Affinity for Estrogen Receptor-α Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of 17β-estradiol to various isoforms of the human estrogen receptor-alpha (ERα). The data presented is supported by experimental evidence to aid in research and development efforts targeting the estrogen signaling pathway.
Comparative Binding Affinity of Estradiol to ERα Isoforms
The binding affinity of 17β-estradiol to different ERα isoforms is a critical determinant of their physiological activity. Studies have shown distinct differences in how tightly estradiol binds to the full-length receptor and its truncated variants. Below is a summary of the dissociation constants (Kd) for 17β-estradiol with three key ERα isoforms: ERα66, ERα46, and ERα36. A lower Kd value indicates a higher binding affinity.
| ERα Isoform | Kd (pM) of [3H]-17β-estradiol | Expression System | Reference |
| ERα66 (full-length) | 68.81 | Eukaryotic cell-free | [1] |
| ERα46 | 60.72 | Eukaryotic cell-free | [1] |
| ERα36 | No specific binding | Eukaryotic cell-free | [1] |
| ERα66 (full-length) | 119.4 | Prokaryotic system | [1][2] |
| ERα46 | 433.7 | Prokaryotic system | [1][2] |
| ERα36 | No saturable specific binding | Prokaryotic system | [1][2] |
These data indicate that in a eukaryotic system, which allows for post-translational modifications, both ERα66 and ERα46 bind to 17β-estradiol with high affinity, while ERα36 does not exhibit specific binding.[1] The binding affinities for ERα66 and ERα46 were found to be lower when the receptors were expressed in a prokaryotic system, suggesting that post-translational modifications and the membrane environment are crucial for the proper conformation and binding function of these receptors.[2] The classical estrogen receptor antagonist, ICI 182,780, was also found to have a higher affinity for ERα66 than for ERα46.[1]
Experimental Protocols: Radioligand Binding Assay
The binding affinities detailed above were determined using a saturation radioligand binding assay. This technique is a gold standard for quantifying the interaction between a ligand and a receptor.[3]
Principle
A fixed amount of the receptor (in this case, the ERα isoform) is incubated with increasing concentrations of a radiolabeled ligand ([3H]-17β-estradiol) until equilibrium is reached. The amount of bound radioligand is then measured to determine the total binding. Non-specific binding is determined in a parallel set of experiments by adding a high concentration of an unlabeled competitor. Specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are then determined by analyzing the saturation curve.[3][4]
Abbreviated Protocol
-
Receptor Preparation: Human ERα isoforms (ERα66, ERα46, and ERα36) are expressed using a cell-free expression system (e.g., eukaryotic or prokaryotic).[1] For membrane-bound receptors, the expressed proteins can be incorporated into nanolipoprotein particles.
-
Binding Reaction: The expressed receptors are incubated with various concentrations of [3H]-17β-estradiol in a suitable buffer. To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of unlabeled 17β-estradiol.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. A common method is filtration, where the reaction mixture is passed through a filter that traps the receptor-ligand complex.[3][5]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding data is plotted against the concentration of the radioligand. The Kd and Bmax values are then calculated by fitting the data to a single-site binding model using software like Prism.[5] Scatchard plot analysis can also be used to confirm single-site binding.[1][2]
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for a competitive binding assay and the estrogen receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Classical genomic signaling pathway of estrogen receptor-alpha.
References
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Efficacy and Safety of NOMAC/E2 and DRSP/EE Oral Contraceptives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data on the efficacy and safety of two combined oral contraceptives: a formulation containing nomegestrol acetate and 17β-estradiol (NOMAC/E2) and another containing drospirenone and ethinylestradiol (DRSP/EE). The information is compiled from multiple clinical trials to assist in research and development efforts in the field of hormonal contraception.
Contraceptive Efficacy
The primary measure of contraceptive efficacy in clinical trials is the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of exposure. Data from large-scale, randomized clinical trials demonstrate high contraceptive efficacy for both NOMAC/E2 and DRSP/EE.
| Efficacy Endpoint | NOMAC/E2 | DRSP/EE | Citation |
| Pearl Index (Ages 18-50) | 0.31 | 0.66 | [1] |
| Pearl Index (Ages ≤35) | 0.38 | 0.81 | [1] |
| Cumulative Pregnancy Rate (Americas Study) | 1.09 (95% CI: 0.63–1.88) | Not specified in the provided text | [2] |
| Cumulative Pregnancy Rate (Europe, Australia, Asia Study) | 0.33 (95% CI: 0.12–0.87) | 0.64 (95% CI: 0.21–1.97) | [2] |
Safety Profile and Tolerability
The safety and tolerability of a contraceptive are critical for patient compliance and long-term use. The following tables summarize the reported adverse events and discontinuation rates from comparative clinical trials.
Adverse Events
Treatment-related adverse events (TRAEs) were reported in clinical trials for both formulations.
| Adverse Event | NOMAC/E2 Incidence | DRSP/EE Incidence | Citation |
| Any Treatment-Related Adverse Event | 51.2% | 37.0% | [3] |
| Acne | 16.4% | 8.7% | [2] |
| Weight Gain | 9.5% | 5.2% | [2] |
| Irregular Withdrawal Bleeding | 9.1% | 0.5% | [2] |
| Metrorrhagia | 5.8% | 2.7% | [2] |
Discontinuation Rates
Discontinuation rates, particularly those due to adverse events, provide insight into the overall tolerability of the contraceptive.
| Reason for Discontinuation | NOMAC/E2 Rate | DRSP/EE Rate | Citation |
| Overall Discontinuation (Americas Study) | 41% | 38% | [2] |
| Overall Discontinuation (Pooled Analysis) | 34.6% | 30.8% | [3] |
| Discontinuation due to Adverse Events (Americas Study) | 17.3% | 10.1% | [2] |
| Discontinuation due to Acne | 3.3% | 0.2% | [4] |
| Discontinuation due to Irregular Bleeding | 4.0% | 0.7% | [4] |
| Discontinuation due to Weight Increase | 1.4% | 0.7% | [4] |
Bleeding Patterns
Cycle control is a key factor in the acceptability of an oral contraceptive. Bleeding patterns for NOMAC/E2 and DRSP/EE were evaluated in a pooled analysis of two large, open-label, randomized trials.[5]
| Bleeding Pattern (Cycles 2-12) | NOMAC/E2 | DRSP/EE | Citation |
| Absent Scheduled Bleeding | 17.6% - 31.6% | 3.4% - 5.8% | [5] |
| Amenorrhea | Higher incidence, increased over time | Lower incidence, increased over time | [5] |
Experimental Protocols
The data presented in this guide are primarily derived from two pivotal, multicenter, randomized, open-label, comparative clinical trials (NCT00413062 and NCT00511199).[6]
-
Study Design: Randomized, open-label, comparative, multicenter trials.[1][5]
-
Participants: Healthy, sexually active women aged 18-50 years at risk for pregnancy.[1][5]
-
Interventions:
-
Duration: 13 cycles (approximately 1 year).[1]
-
Primary Outcome Measures:
-
Data Collection: Participants used electronic diaries to record daily vaginal bleeding.[7]
Visualizations
Experimental Workflow of Pivotal Clinical Trials
Caption: Workflow of the comparative clinical trials for NOMAC/E2 and DRSP/EE.
Hormonal Signaling Pathways
Caption: Hormonal signaling pathways of the active components in NOMAC/E2 and DRSP/EE.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Nomegestrol Acetate? [synapse.patsnap.com]
- 3. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Nomegestrol Acetate used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. molbiolcell.org [molbiolcell.org]
A Head-to-Head Comparison of Nomegestrol Acetate and Medroxyprogesterone Acetate for Researchers and Drug Development Professionals
An in-depth analysis of two widely used progestins, this guide provides a comparative overview of nomegestrol acetate (NOMAC) and medroxyprogesterone acetate (MPA), focusing on their pharmacological profiles, receptor binding affinities, and metabolic effects. The information is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Pharmacological Profile: A Tale of Two Progestins
Nomegestrol acetate (NOMAC) is a 19-norprogesterone derivative, positioning it as a more recent generation progestin with a high selectivity for the progesterone receptor.[1] In contrast, medroxyprogesterone acetate (MPA) is a 17α-hydroxyprogesterone derivative and has been in clinical use for a longer period. Their structural differences underpin their distinct pharmacological activities and clinical profiles.
NOMAC is characterized by its potent progestogenic and anti-gonadotropic activities, coupled with a moderate anti-androgenic effect and a lack of significant estrogenic, glucocorticoid, or mineralocorticoid activity.[2] MPA, while also a potent progestin, exhibits notable off-target effects, including significant binding to the glucocorticoid receptor and some androgenic activity.[3][4][5]
Receptor Binding Affinity and Specificity
The interaction of a progestin with various steroid receptors dictates its spectrum of biological effects. The following table summarizes the relative binding affinities (RBAs) of NOMAC and MPA for the key steroid hormone receptors.
Table 1: Comparative Relative Binding Affinity (RBA) of Nomegestrol Acetate (NOMAC) and Medroxyprogesterone Acetate (MPA) for Steroid Receptors
| Receptor | Progesterone (RBA=100%) | Nomegestrol Acetate (RBA %) | Medroxyprogesterone Acetate (RBA %) | Reference Compound (RBA=100%) |
| Progesterone Receptor (PR) | 100 | ~100 | 78 | Progesterone |
| Androgen Receptor (AR) | <0.1 | 15 | 6 | Dihydrotestosterone |
| Glucocorticoid Receptor (GR) | 1 | <0.1 | 42 | Dexamethasone[4] |
| Mineralocorticoid Receptor (MR) | 15 | <0.1 | 0.4 | Aldosterone |
| Estrogen Receptor (ER) | <0.1 | <0.1 | <0.1 | Estradiol |
Note: RBA values are compiled from multiple sources and may vary depending on the specific assay conditions. The data presented is a representative summary.
Experimental Protocols
In Vitro Steroid Receptor Binding Assay
Objective: To determine the relative binding affinity of test compounds to steroid receptors.
Methodology:
-
Cell Culture and Lysate Preparation: A cell line expressing the target receptor (e.g., T47D cells for progesterone receptor) is cultured. Cells are harvested and homogenized to prepare a cytosol fraction containing the receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ³H-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (NOMAC or MPA).
-
Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. Bound and unbound radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of a monophasic combined oral contraceptive containing nomegestrol acetate and 17β-oestradiol compared with one containing levonorgestrel and ethinylestradiol on haemostasis, lipids and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of Nomegestrol Acetate and Estradiol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the simultaneous quantification of nomegestrol acetate (NOMAC), a synthetic progestin, and estradiol (E2), a natural estrogen, in human plasma. The focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay, with a comparative overview of alternative methodologies. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific study needs, considering factors such as sensitivity, specificity, throughput, and cost.
Methodology Comparison: UPLC-MS/MS as the Gold Standard
The simultaneous measurement of NOMAC and the endogenous steroid E2 presents analytical challenges due to the typically low circulating concentrations of E2 and the need for high sensitivity and specificity. UPLC-MS/MS has emerged as the reference method for this application, offering superior performance compared to traditional techniques.
A highly sensitive and selective UPLC-MS/MS method has been validated for the simultaneous determination of NOMAC and E2 in human plasma.[1][2] This method involves distinct sample preparation steps for each analyte to optimize recovery and sensitivity. NOMAC is extracted from plasma via solid-phase extraction (SPE), while E2 undergoes liquid-liquid extraction (LLE) followed by derivatization with dansyl chloride to enhance its ionization efficiency in the mass spectrometer.[1][2] The use of deuterated internal standards for both analytes is crucial for ensuring high accuracy and precision by correcting for matrix effects and extraction variability.[1][2]
Alternative methods for the quantification of these compounds include other LC-MS/MS approaches, High-Performance Liquid Chromatography (HPLC) with different detectors, and immunoassays. While LC-MS/MS methods without derivatization for E2 exist, they may offer lower sensitivity. HPLC methods coupled with UV or fluorescence detection are generally less sensitive than mass spectrometry-based methods and may be more suitable for the analysis of NOMAC than the trace levels of E2. Immunoassays, while offering high throughput, can be susceptible to cross-reactivity, potentially compromising the accuracy of the results, especially at low concentrations.[3][4]
Quantitative Performance Data
The following tables summarize the key performance parameters of the validated UPLC-MS/MS method and provide a comparative overview of alternative techniques based on published data for similar analytes.
Table 1: Performance Characteristics of the Validated UPLC-MS/MS Method for NOMAC and Estradiol in Human Plasma
| Parameter | Nomegestrol Acetate (NOMAC) | Estradiol (E2) |
| Linearity Range | 0.01 - 10.0 ng/mL | 1.00 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 1.00 pg/mL |
| Intra- and Inter-batch Precision (%CV) | ≤5.8% | ≤5.8% |
| Accuracy (% Bias) | 96.7% to 103.4% | 96.7% to 103.4% |
| Recovery | 90% - 99% | 90% - 99% |
| Internal Standard | NOMAC-d5 | E2-d4 |
Data sourced from Nair et al., 2018.[1][2]
Table 2: Comparative Overview of Alternative Analytical Methods
| Analytical Method | Analyte(s) | Typical LLOQ | Key Advantages | Key Disadvantages |
| LC-MS/MS (without derivatization) | Estradiol | ~2 pg/mL | Simpler sample preparation. | Lower sensitivity for estradiol compared to derivatization methods. |
| HPLC with Fluorescence Detection | Estradiol | ~125 ng/mL (in rabbit plasma) | Lower instrument cost; readily available. | Significantly lower sensitivity; may require derivatization. |
| HPLC with UV Detection | Progestins | ~5 ng/mL (for megestrol acetate) | Simple, robust, and cost-effective. | Lower sensitivity and specificity compared to MS. |
| Immunoassay (e.g., ELISA, RIA) | Estradiol | 7.16 - 13.7 pg/mL (functional sensitivity) | High throughput; automation-friendly. | Potential for cross-reactivity and interference; less accurate at low concentrations.[3][4] |
Experimental Protocols
Validated UPLC-MS/MS Method for Simultaneous NOMAC and Estradiol Quantification
This protocol is based on the method described by Nair et al. (2018).[1][2]
1. Sample Preparation:
-
For NOMAC:
-
To 250 µL of plasma, add the internal standard (NOMAC-d5).
-
Perform solid-phase extraction (SPE) for purification.
-
-
For Estradiol:
-
To 250 µL of plasma, add the internal standard (E2-d4).
-
Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether.
-
Evaporate the organic layer and reconstitute the residue.
-
Derivatize with dansyl chloride to enhance ionization.
-
2. UPLC Conditions:
-
Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 3.0 mM ammonium trifluoroacetate in water (80:20, v/v)
-
Flow Rate: Isocratic elution
-
Column Temperature: Controlled
3. MS/MS Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the validated UPLC-MS/MS assay.
Caption: UPLC-MS/MS experimental workflow for NOMAC and estradiol.
Caption: Logical relationships in analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-performance liquid chromatography-tandem mass spectrometry assay for determination of plasma nomegestrol acetate and estradiol in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-performance liquid chromatography-tandem mass spectrometry assay for determination of plasma nomegestrol acetate and estradiol in healthy postmenopausal women. | Semantic Scholar [semanticscholar.org]
- 4. lcms.cz [lcms.cz]
Metabolic Effects of NOMAC/E2: A Comparative Analysis with Other Oral Contraceptives
A detailed guide for researchers and drug development professionals on the metabolic profile of Nomegestrol acetate/Estradiol (NOMAC/E2) in comparison to other commonly prescribed combined oral contraceptives (COCs).
The introduction of combined oral contraceptives containing hormones structurally identical to endogenous hormones, such as 17β-estradiol, represents a significant development in hormonal contraception. The combination of nomegestrol acetate (NOMAC), a highly selective progestin, and 17β-estradiol (E2) has been the subject of numerous studies evaluating its metabolic impact in comparison to traditional COCs containing ethinylestradiol (EE) and various progestins like levonorgestrel (LNG) and drospirenone (DRSP). This guide provides a comprehensive comparison of the metabolic effects of NOMAC/E2 with these other oral contraceptives, supported by experimental data and detailed methodologies.
Carbohydrate Metabolism
NOMAC/E2 has demonstrated a more favorable profile regarding carbohydrate metabolism compared to COCs containing LNG/EE. Studies indicate that NOMAC/E2 has a neutral effect on glucose tolerance and insulin sensitivity, whereas LNG/EE formulations have been associated with slight deteriorations in these parameters.
Comparative Data on Carbohydrate Metabolism
| Parameter | NOMAC/E2 (2.5 mg/1.5 mg) | LNG/EE (150 µg/30 µg) | DRSP/EE (3 mg/30 µg) |
| Fasting Glucose | Negligible change[1][2] | Slight increase[1] | No significant change[3] |
| Fasting Insulin | Negligible change[1][2] | Significant increase[1] | No significant change[3] |
| Glucose AUC (OGTT) | Negligible change | Statistically significant increase | Data from direct comparative trials with NOMAC/E2 is limited. |
| Insulin AUC (OGTT) | Negligible change | Statistically significant increase | Data from direct comparative trials with NOMAC/E2 is limited. |
| HOMA-IR | No significant change | Increase | No significant change |
Data compiled from multiple sources. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The oral glucose tolerance test (OGTT) is a standard procedure to assess how the body processes glucose. In the cited studies comparing NOMAC/E2 and LNG/EE, the following protocol was typically used:
-
Patient Preparation: Participants were instructed to fast for at least 8 hours overnight. They were also advised to maintain a diet with at least 150 grams of carbohydrates per day for the three days preceding the test.
-
Baseline Measurement: A fasting blood sample was collected to determine baseline glucose and insulin levels.
-
Glucose Administration: Participants consumed a standardized glucose solution, typically containing 75 grams of glucose dissolved in water.
-
Post-dosing Blood Draws: Blood samples were collected at timed intervals, commonly at 30, 60, 90, and 120 minutes after the glucose load, to measure glucose and insulin concentrations.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin was calculated to assess the overall glycemic and insulinemic response.
Lipid Metabolism
The composition of a COC, particularly the type of progestin and estrogen, significantly influences its effect on the lipid profile. NOMAC/E2 has been shown to have a neutral effect on lipids, which is a notable advantage over some older formulations.
Comparative Data on Lipid Profile
| Parameter | NOMAC/E2 (2.5 mg/1.5 mg) | LNG/EE (150 µg/30 µg) | DRSP/EE (3 mg/30 µg) |
| Total Cholesterol | Essentially unchanged[1][2] | No significant change[1] | Increase of approximately 12.8% has been reported in some studies. |
| HDL-C | Essentially unchanged[1][2] | Decrease[1][2] | Stable |
| LDL-C | Essentially unchanged[1][2] | Slight increase[1][2] | Increase of approximately 73.6% has been reported in some studies. |
| Triglycerides | Essentially unchanged[1][2] | Slight increase[1][2] | Significant increase has been reported in some studies. |
HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol. Data compiled from multiple sources.
Experimental Protocol: Lipid Profile Analysis
Lipid profiles in the referenced clinical trials were determined from fasting blood samples. The following methodologies are standard for these analyses:
-
Sample Collection: A fasting blood sample is collected via venipuncture into an appropriate tube (e.g., a serum separator tube).
-
Sample Processing: The blood is centrifuged to separate the serum from the blood cells.
-
Analysis: The serum is then analyzed using automated clinical chemistry analyzers. The principles of the assays are typically as follows:
-
Total Cholesterol: Enzymatic colorimetric methods.
-
Triglycerides: Enzymatic methods with glycerol phosphate oxidase.
-
HDL-Cholesterol: Homogeneous enzymatic assays after precipitation of other lipoproteins.
-
LDL-Cholesterol: Often calculated using the Friedewald formula (LDL = Total Cholesterol - HDL - (Triglycerides/5)), or measured directly using homogeneous assays.
-
Androgenicity
The androgenic activity of the progestin component of a COC can have metabolic implications. NOMAC is known for its anti-androgenic properties, which contributes to its favorable metabolic profile.
Comparative Data on Androgen-Sensitive Markers
| Parameter | NOMAC/E2 (2.5 mg/1.5 mg) | LNG/EE (150 µg/30 µg) | DRSP/EE (3 mg/30 µg) |
| SHBG | Significant increase[1][2] | Lesser increase compared to NOMAC/E2[1][2] | Increase |
SHBG: Sex Hormone-Binding Globulin. An increase in SHBG leads to a decrease in free androgens.
Signaling Pathways and Mechanisms of Action
The differential metabolic effects of these COCs can be attributed to the specific actions of their hormonal components on key metabolic signaling pathways.
Insulin Signaling Pathway
The insulin signaling pathway is crucial for glucose homeostasis. Estrogens and progestins can modulate this pathway at various points.
Caption: Insulin signaling pathway and points of influence by progestins.
Androgenic progestins like levonorgestrel may interfere with insulin receptor substrate (IRS) signaling, potentially leading to insulin resistance. In contrast, anti-androgenic progestins like nomegestrol acetate and drospirenone are thought to have a more neutral or even favorable effect on this pathway.
Hepatic Lipid Metabolism Pathway
The liver plays a central role in lipid metabolism, and this process is influenced by the hormonal components of COCs, particularly the estrogen.
Caption: Hepatic lipid metabolism and the influence of estrogens.
Ethinylestradiol (EE) is known to have a more potent effect on hepatic metabolism compared to 17β-estradiol (E2). EE can stimulate the expression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that upregulates genes involved in cholesterol synthesis, such as HMG-CoA reductase. This can lead to increased VLDL and triglyceride production. The less pronounced hepatic effect of E2 contributes to the more neutral lipid profile observed with NOMAC/E2.
Summary and Conclusion
The available evidence strongly suggests that the combined oral contraceptive containing nomegestrol acetate and 17β-estradiol (NOMAC/E2) has a more favorable metabolic profile compared to older formulations containing ethinylestradiol and more androgenic progestins like levonorgestrel. The neutral effects of NOMAC/E2 on carbohydrate metabolism and the lipid profile are significant advantages. These metabolic benefits are attributed to the use of an estradiol that is structurally identical to the endogenous hormone and a highly selective progestin with anti-androgenic properties. For researchers and drug development professionals, these findings highlight the importance of the choice of both the estrogen and progestin components in minimizing the metabolic impact of hormonal contraception. Further head-to-head trials with robust metabolic endpoints will continue to refine our understanding of these differences.
References
A Comparative Guide to the Estrogen Receptor Binding Affinity of Natural and Xenochemicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative binding affinity (RBA) of a diverse range of natural and xenochemical compounds to the estrogen receptor (ER). The data presented is crucial for researchers in toxicology, endocrinology, and pharmacology to understand the potential estrogenic or anti-estrogenic effects of various substances. All quantitative data is summarized from a comprehensive study utilizing a standardized competitive-binding assay.[1][2]
Quantitative Comparison of Relative Binding Affinities
The following tables summarize the mean IC50 (the concentration of a test chemical that inhibits 50% of the maximum binding of radiolabeled estradiol) and the calculated Relative Binding Affinity (RBA) for various natural and xenochemical compounds. The RBA is calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the competitor, multiplied by 100.[3] Compounds are categorized as strong (log RBA > 0), moderate (log RBA between 0 and -2), and weak (log RBA < -2) binders.[1]
Table 1: Steroidal Estrogens [4]
| Chemical Name | Mean IC50 (M) | RBA (%) | Log RBA |
| 17β-Estradiol | 8.99 x 10⁻¹⁰ | 100.000 | 2.00 |
| Estrone | 4.95 x 10⁻⁹ | 18.162 | 1.26 |
| Estriol | 1.10 x 10⁻⁸ | 8.173 | 0.91 |
Table 2: Synthetic Estrogens
| Chemical Name | Mean IC50 (M) | RBA (%) | Log RBA |
| Diethylstilbestrol (DES) | 4.50 x 10⁻¹⁰ | 199.778 | 2.30 |
| Ethinylestradiol | 8.00 x 10⁻¹⁰ | 112.375 | 2.05 |
Table 3: Antiestrogens
| Chemical Name | Mean IC50 (M) | RBA (%) | Log RBA |
| 4-Hydroxytamoxifen | 2.00 x 10⁻⁹ | 44.950 | 1.65 |
| Tamoxifen | 2.50 x 10⁻⁷ | 0.360 | -0.44 |
Table 4: Alkylphenols
| Chemical Name | Mean IC50 (M) | RBA (%) | Log RBA |
| Nonylphenol | 2.00 x 10⁻⁶ | 0.045 | -1.35 |
| Octylphenol | 3.00 x 10⁻⁶ | 0.030 | -1.52 |
Table 5: Parabens [1]
| Chemical Name | Mean IC50 (M) | RBA (%) | Log RBA |
| Butylparaben | 1.00 x 10⁻⁵ | 0.009 | -2.05 |
| Propylparaben | 5.00 x 10⁻⁵ | 0.002 | -2.70 |
| Methylparaben | 1.00 x 10⁻⁴ | 0.001 | -3.00 |
Table 6: Phthalates
While some phthalates, such as benzylbutyl phthalate and bis(2-ethylhexyl) phthalate, demonstrated weak competition with estradiol for the ER, precise IC50 values were not attainable in the cited study.[1]
Table 7: Benzophenones
| Chemical Name | Mean IC50 (M) | RBA (%) | Log RBA |
| 2,4-Dihydroxybenzophenone | 5.00 x 10⁻⁶ | 0.018 | -1.74 |
Table 8: Other Miscellaneous Chemicals
| Chemical Name | Mean IC50 (M) | RBA (%) | Log RBA |
| Bisphenol A | 1.50 x 10⁻⁶ | 0.060 | -1.22 |
Experimental Protocols
The data presented in this guide was generated using a standardized estrogen receptor competitive binding assay. The following is a detailed description of the methodology.[2][5]
1. Preparation of Rat Uterine Cytosol:
-
Uteri are collected from female Sprague-Dawley rats that were ovariectomized 7-10 days prior to the experiment.[5]
-
The uterine tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5]
-
The homogenate is centrifuged to separate the nuclear fraction. The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol, which contains the estrogen receptors.[5]
2. Competitive Binding Assay:
-
The assay is conducted by incubating a single concentration of radiolabeled estradiol ([³H]-E2) with increasing concentrations of a test chemical.[5]
-
A specific amount of the prepared rat uterine cytosol (typically 50-100 µg of protein per tube) is used as the source of estrogen receptors.[5]
-
The reaction is incubated to allow for competitive binding between the radiolabeled estradiol and the test chemical to the estrogen receptors.
-
After incubation, the bound and free radiolabeled estradiol are separated.
-
The amount of bound radioactivity is measured, and a competitive binding curve is generated by plotting the total [³H]-E2 binding against the concentration of the competitor chemical (in log units).[5]
-
The IC50 value, which is the concentration of the test chemical that inhibits 50% of the maximum [³H]-E2 binding, is determined from this curve.[5]
3. Data Analysis:
-
The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of test chemical) x 100
Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA to regulate gene transcription.[6][7]
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Workflow for Determining Relative Binding Affinity
This diagram outlines the key steps involved in the competitive binding assay used to determine the relative binding affinity of a test compound.
Caption: Workflow for the estrogen receptor competitive binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
validating the ovulation inhibition effects of different nomegestrol acetate dosages
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the ovulation inhibition effects of different dosages of nomegestrol acetate, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the efficacy of various dosages of nomegestrol acetate (NOMAC) in inhibiting ovulation, a critical aspect of its application in hormonal contraception. The data presented is compiled from key clinical studies to assist researchers and professionals in the field of drug development in understanding the dose-dependent effects of this potent progestin.
Executive Summary
Nomegestrol acetate is a highly selective progestin that effectively suppresses ovulation by inhibiting gonadotropin release. Dose-finding studies have demonstrated that while lower doses of NOMAC can inhibit ovulation, higher doses are required to also suppress follicular development. The optimal dose for contraception, particularly in combination with estradiol, has been identified as 2.5 mg. This guide will delve into the quantitative data from a pivotal dose-finding study to illustrate these effects.
Comparative Efficacy of Nomegestrol Acetate Dosages
A key double-blind, randomized, dose-finding pilot study investigated the effects of different oral dosages of nomegestrol acetate, both alone and in combination with 1.5 mg of 17β-estradiol (E2), on ovulation inhibition in healthy, normally cycling women. The study groups were as follows:
-
Group 1: 0.625 mg NOMAC / 1.5 mg E2
-
Group 2: 1.25 mg NOMAC / 1.5 mg E2
-
Group 3: 2.5 mg NOMAC / 1.5 mg E2
-
Group 4: 2.5 mg NOMAC alone
The primary endpoint was the inhibition of ovulation, which was successfully achieved in all treatment groups. However, significant dose-dependent differences were observed in follicular development and hormone levels.
Quantitative Data Summary
The following tables summarize the key findings from the aforementioned study, providing a clear comparison of the effects of different NOMAC dosages.
Table 1: Ovarian Function and Follicular Development
| Parameter | 0.625 mg NOMAC / 1.5 mg E2 | 1.25 mg NOMAC / 1.5 mg E2 | 2.5 mg NOMAC / 1.5 mg E2 | 2.5 mg NOMAC alone |
| Ovulation Inhibition | Yes | Yes | Yes | Yes |
| Follicular Growth | Permitted | Suppressed | Suppressed | Suppressed |
| Mean Follicle-Stimulating Hormone (FSH) Levels | Decreased | Significantly Decreased | Significantly Decreased | Not Reported |
| Mean Luteinizing Hormone (LH) Levels | Depressed | Depressed | Significantly Decreased | Depressed |
Note: Specific numerical values for follicular size and mean hormone levels with standard deviations were not available in the publicly accessible literature. The table reflects the reported qualitative and comparative findings.
Table 2: Hormonal Profile
| Hormone | 0.625 mg NOMAC / 1.5 mg E2 | 1.25 mg NOMAC / 1.5 mg E2 | 2.5 mg NOMAC / 1.5 mg E2 | 2.5 mg NOMAC alone |
| Plasma Estradiol (E2) | Similar to control follicular phase | Lowered | Lowest among combination groups | Lowest overall |
| Plasma Progesterone (P) | Depressed | Depressed | Lower than lower NOMAC doses | Depressed |
Note: A statistically significant inverse correlation was found between plasma E2 levels and the NOMAC dose in the combination groups.[1]
Experimental Protocols
The methodologies employed in the key dose-finding study are crucial for interpreting the data and for designing future research.
Study Design
The pivotal study was a double-blind, randomized, parallel-group, dose-finding pilot study conducted over two screening cycles, one control cycle, and one treatment cycle.
-
Participants: Healthy, normally cycling women aged 18-35 years.
-
Intervention: Participants received one of the four treatment regimens daily for 21 days.
-
Primary Outcome Measures: Inhibition of ovulation, assessed by serum progesterone levels and follicular development via transvaginal ultrasound.
-
Secondary Outcome Measures: Changes in gonadotropin (FSH, LH) and ovarian hormone (E2) profiles.
Hormonal Assays
Blood samples were collected at regular intervals throughout the control and treatment cycles to determine the concentrations of FSH, LH, estradiol, and progesterone using validated immunoassay techniques.
Ultrasound Assessment
Transvaginal ultrasonography was performed to monitor follicular growth and endometrial thickness. The diameter of the largest follicle was measured to assess the degree of follicular suppression.
Mechanism of Action and Signaling Pathways
Nomegestrol acetate's primary mechanism of action in inhibiting ovulation is through its potent antigonadotropic activity.[2] It acts at the level of the hypothalamus and pituitary gland to suppress the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn reduces the secretion of FSH and LH from the pituitary.[2]
-
Suppression of FSH: Reduced FSH levels inhibit the recruitment and development of ovarian follicles.
-
Suppression of LH: The absence of the mid-cycle LH surge is the direct cause of anovulation.
The following diagram illustrates the hormonal feedback loop involved in ovulation and how NOMAC intervenes.
Caption: Hormonal feedback loop in the menstrual cycle and the inhibitory effect of Nomegestrol Acetate.
Experimental Workflow
The following diagram outlines the typical workflow of a clinical trial designed to assess the ovulation inhibition effects of a hormonal contraceptive.
Caption: Workflow of a dose-finding clinical trial for ovulation inhibition.
Conclusion
The available evidence strongly supports a dose-dependent effect of nomegestrol acetate on the hypothalamic-pituitary-ovarian axis. While a dosage of 1.25 mg/day is sufficient to inhibit ovulation, it may still permit follicular growth.[2] In contrast, dosages of 2.5 mg/day and 5 mg/day effectively suppress both ovulation and follicular development.[2] The combination of 2.5 mg of nomegestrol acetate with 1.5 mg of 17β-estradiol has been identified as the optimal dose for providing reliable ovulation inhibition while maintaining an acceptable hormonal profile.[1] This detailed comparison guide provides valuable insights for researchers and professionals involved in the development and evaluation of hormonal contraceptives. Further research could focus on the long-term effects of these dosages on various physiological parameters.
References
A Comparative Analysis of Bleeding Patterns with NOMAC/E2 and LNG/EE Contraceptives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bleeding patterns associated with two distinct combined oral contraceptives (COCs): those containing nomegestrol acetate and 17β-estradiol (NOMAC/E2) and those containing levonorgestrel and ethinylestradiol (LNG/EE). The following sections present quantitative data from clinical studies, detail the experimental methodologies employed, and visualize key hormonal pathways and study workflows to support further research and development in this area.
Data Presentation: Quantitative Comparison of Bleeding Patterns
The following table summarizes key bleeding pattern outcomes from clinical trials investigating NOMAC/E2 and LNG/EE. It is important to note that direct head-to-head trials focusing solely on bleeding patterns are not as prevalent as those comparing these contraceptives to other formulations. The data presented is a synthesis from various studies, and the comparator group for each finding is specified.
| Bleeding Pattern Parameter | NOMAC/E2 | LNG/EE | Comparator and Study Details |
| Scheduled (Withdrawal) Bleeding | |||
| Incidence of Scheduled Bleeding per Cycle | Decreased from 82.4% in Cycle 2 to 68.6% in Cycle 12.[1][2] | Reported between 89.5% and 93.8% in a comparative trial.[1][2] | NOMAC/E2 data is from a pooled analysis compared to DRSP/EE. LNG/EE data is from a trial comparing E2V/DNG to LNG/EE. |
| Absence of Scheduled Bleeding (Amenorrhea) | Higher prevalence, ranging from 17.6% to 31.6% across cycles 2-12.[3] More common in older women, overweight women, and smokers.[3] | Lower prevalence compared to NOMAC/E2. | Data from a pooled analysis of two open-label, randomized trials comparing NOMAC/E2 to DRSP/EE.[3] |
| Duration of Menstrual Bleeding | Significantly reduced from baseline (e.g., to 2.64 ± 1.59 days from 4.86 ± 1.20 days). | Generally predictable withdrawal bleeds. | NOMAC/E2 data from a prospective, observational study. |
| Unscheduled (Breakthrough) Bleeding and Spotting | |||
| Incidence of Unscheduled Bleeding per Cycle | Ranged from 15.4% to 24.1% over cycles 2 to 12.[1] More common in women starting hormonal contraceptives for the first time.[1] | Reported between 9.9% and 17.1% in a comparative trial.[1][2] | NOMAC/E2 data is from a pooled analysis compared to DRSP/EE. LNG/EE data is from a trial comparing E2V/DNG to LNG/EE. |
| Mean Number of Bleeding/Spotting Days (per 91-day reference period) | Declined from 14.9 in the first reference period to 10.6 in the fourth.[4] | Remained relatively stable around 18.5 to 19.2 days across reference periods.[4] | Data from a comparative analysis of NOMAC/E2 and DRSP/EE. |
Experimental Protocols
The assessment of bleeding patterns in clinical trials of hormonal contraceptives relies on standardized methodologies to ensure data accuracy and comparability.
Study Design
The majority of studies evaluating bleeding patterns are randomized, open-label, multicenter trials.[3][5] Participants are typically healthy, sexually active women of reproductive age. The duration of these studies is often at least six cycles, with some extending to a year or more to observe the evolution of bleeding patterns over time.[5][6]
Data Collection
The primary method for collecting data on vaginal bleeding is through patient-completed daily diaries.[6] In these diaries, participants record the presence and intensity of bleeding or spotting.
Definitions of Bleeding and Spotting
To standardize data collection, specific definitions are used:
-
Bleeding: Vaginal blood loss that requires the use of sanitary protection such as pads or tampons.
-
Spotting: Minimal vaginal bleeding that does not necessitate sanitary protection.
-
Scheduled Bleeding (Withdrawal Bleeding): Bleeding that occurs during the hormone-free interval (placebo days) of the contraceptive cycle.
-
Unscheduled Bleeding (Breakthrough Bleeding): Any bleeding or spotting that occurs during the active hormone phase of the contraceptive cycle.
-
Amenorrhea: The complete absence of both scheduled and unscheduled bleeding or spotting during a cycle.
The World Health Organization has provided recommendations for the collection and analysis of bleeding data, often utilizing a 90-day reference period for assessment.[2]
Hormonal Signaling Pathways and Contraceptive Intervention
The following diagram illustrates the hormonal regulation of the menstrual cycle and the points of intervention for both NOMAC/E2 and LNG/EE contraceptives.
Caption: Hormonal cascade of the menstrual cycle and contraceptive inhibition.
Experimental Workflow for Contraceptive Bleeding Pattern Analysis
The diagram below outlines a typical workflow for a clinical trial designed to assess the bleeding patterns associated with a new contraceptive formulation.
Caption: Workflow for clinical trials assessing contraceptive bleeding patterns.
Discussion and Conclusion
The choice of progestin and estrogen in a combined oral contraceptive plays a significant role in the resulting bleeding pattern. NOMAC/E2, containing a progestin structurally similar to progesterone and bioidentical estradiol, is associated with a higher incidence of amenorrhea and a reduction in the number of bleeding and spotting days over time compared to some other COCs.[3][4] This may be attributed to the potent progestogenic and antiestrogenic effects of nomegestrol acetate on the endometrium, leading to greater endometrial stability.
In contrast, LNG/EE formulations, particularly those with a 21/7 regimen, tend to produce more predictable and regular scheduled bleeding.[1][2] However, unscheduled bleeding can still occur, especially in the initial cycles of use. The different hormonal milieu provided by ethinylestradiol compared to 17β-estradiol also influences endometrial receptivity and stability, contributing to the observed differences in bleeding profiles.
For drug development professionals, understanding these nuances is crucial for designing new contraceptive formulations that not only provide high efficacy and safety but also offer bleeding patterns that are acceptable to a wider range of users, thereby improving adherence and continuation rates. Future research should include more direct, long-term comparative studies of NOMAC/E2 and LNG/EE to provide a more definitive characterization of their respective bleeding profiles.
References
- 1. Bleeding Patterns of Oral Contraceptives with a Cyclic Dosing Regimen: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a monophasic combined oral contraceptive containing nomegestrol acetate and 17β-oestradiol in comparison to one containing levonorgestrel and ethinylestradiol on markers of endocrine function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scheduled and unscheduled bleeding patterns with two combined hormonal contraceptives: application of new recommendations for standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Interplay: A Comparative Analysis of Nomegestrol Acetate and Estradiol in Combination
For Researchers, Scientists, and Drug Development Professionals
The combination of nomegestrol acetate (NOMAC), a highly selective progestin, and 17β-estradiol (E2), a natural estrogen, represents a significant advancement in hormonal therapy, particularly in the realm of oral contraception. This guide provides a comprehensive comparison of the synergistic effects of this combination, drawing upon available clinical data to elucidate its enhanced efficacy compared to its individual components or other hormonal contraceptive formulations. While detailed in-vitro mechanistic studies are not extensively available in the public domain, this guide synthesizes the existing clinical evidence to offer valuable insights for research and development professionals.
Enhanced Ovarian Suppression: A Synergistic Antigonadotropic Effect
Clinical studies have demonstrated a clear synergistic effect of the NOMAC/E2 combination on the suppression of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which are crucial for follicular development and ovulation. This enhanced suppression is the primary mechanism behind the high contraceptive efficacy of this combination.
A key study comparing different doses of NOMAC with and without E2 revealed that the addition of 1.5 mg of E2 to 2.5 mg of NOMAC resulted in a statistically significant decrease in mean FSH and LH levels compared to 2.5 mg of NOMAC administered alone[1]. This finding strongly suggests a synergistic interaction at the level of the hypothalamic-pituitary axis.
| Parameter | 2.5 mg NOMAC alone | 2.5 mg NOMAC / 1.5 mg E2 | Significance |
| Mean Follicle-Stimulating Hormone (FSH) levels | Higher | Statistically significantly lower | p < 0.05[1] |
| Mean Luteinizing Hormone (LH) levels | Higher | Statistically significantly lower | p < 0.05[1] |
| Table 1: Comparison of the Effects of NOMAC alone versus NOMAC/E2 Combination on Gonadotropin Levels.[1] |
This synergistic antigonadotropic action translates to a more profound suppression of ovarian activity. Studies have consistently shown that the NOMAC/E2 combination effectively inhibits ovulation and follicular development[2].
| Outcome | NOMAC/E2 Combination | Alternative Combined Oral Contraceptives (e.g., Drospirenone/Ethinylestradiol) |
| Ovulation Inhibition | Consistent and effective[2] | Effective |
| Maximum Follicular Diameter | Significantly reduced[2] | Reduced |
| Table 2: Comparative Efficacy of NOMAC/E2 on Ovulation Inhibition.[2] |
Impact on Endometrial Tissue
The combination of nomegestrol acetate and estradiol also exerts a significant effect on the endometrium, leading to endometrial thinning. This effect is beneficial in contexts such as preparation for hysteroscopic procedures[3]. While the synergistic nature of this specific effect is less explicitly detailed in comparative studies against individual components, the potent progestogenic and antiestrogenic activity of NOMAC, combined with the stabilizing effect of E2, contributes to a well-controlled endometrial environment.
Experimental Protocols
The following provides a generalized methodology based on the clinical trials assessing the synergistic effects of NOMAC and E2 on the hypothalamic-pituitary-ovarian axis.
Study Design: A randomized, double-blind, parallel-group study is typically employed.
Participants: Healthy, premenopausal women with regular menstrual cycles.
Intervention:
-
Group 1 (Combination): Daily administration of 2.5 mg nomegestrol acetate and 1.5 mg estradiol.
-
Group 2 (NOMAC alone): Daily administration of 2.5 mg nomegestrol acetate.
-
Group 3 (Placebo): Daily administration of a placebo.
Duration: Treatment is administered over one or more menstrual cycles.
Key Assessments:
-
Hormone Levels: Blood samples are collected at regular intervals (e.g., daily or every other day) to measure serum concentrations of FSH, LH, progesterone, and estradiol.
-
Follicular Development: Transvaginal ultrasonography is performed to monitor the growth of ovarian follicles. The maximum follicular diameter is recorded.
-
Ovulation: Ovulation is typically confirmed by a combination of factors, including a rise in serum progesterone levels, the disappearance of a dominant follicle on ultrasound, and the mid-cycle LH surge.
Statistical Analysis: Statistical methods such as ANOVA or ANCOVA are used to compare the mean hormone levels and follicular diameters between the treatment groups.
Visualizing the Synergistic Action
The following diagrams illustrate the key hormonal pathways and the proposed points of synergistic intervention by the nomegestrol acetate and estradiol combination.
Caption: Hormonal Regulation of the Menstrual Cycle and Synergistic Inhibition by NOMAC/E2.
Caption: Generalized Experimental Workflow for Assessing Synergistic Effects.
Conclusion
References
- 1. Inhibition of ovulation by NOMAC/E2, a novel monophasic oral contraceptive combining nomegestrol acetate and 17β-oestradiol: a double-blind, randomised, dose-finding pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a monophasic combined oral contraceptive containing nomegestrol acetate and 17 beta-oestradiol on ovarian function in comparison to a monophasic combined oral contraceptive containing drospirenone and ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unibs.it [iris.unibs.it]
A Comparative Analysis of Therapeutic Strategies for Premenstrual Dysphoric Disorder
For Researchers, Scientists, and Drug Development Professionals
Premenstrual Dysphoric Disorder (PMDD) is a severe form of premenstrual syndrome characterized by debilitating affective and physical symptoms that arise during the luteal phase of the menstrual cycle and remit shortly after the onset of menstruation.[1][2][3] This guide provides a comparative analysis of the leading treatment modalities for PMDD, presenting supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows to inform further research and drug development.
Pharmacological Interventions
Pharmacological treatments are the cornerstone of PMDD management, primarily targeting neurotransmitter systems and hormonal fluctuations.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are considered the first-line treatment for PMDD due to their well-established efficacy in mitigating the core mood symptoms.[4][5][6][7][8] Several SSRIs, including fluoxetine, sertraline, and paroxetine, have received FDA approval for this indication.[2][5][9][10]
Mechanism of Action: The therapeutic effect of SSRIs in PMDD is thought to be linked to their ability to block the reuptake of serotonin in the synaptic cleft, thereby increasing its availability.[11][12] This rapid onset of action in PMDD, often within days, suggests a mechanism distinct from their antidepressant effects, possibly involving the modulation of neuroactive steroids like allopregnanolone, which has effects on GABA-A receptors.[13]
Clinical Efficacy: Numerous randomized controlled trials have demonstrated the superiority of SSRIs over placebo.[4][14] Both continuous daily dosing and intermittent luteal phase-only dosing have proven effective.[4][9][10][13]
| Treatment | Dosing Strategy | Key Efficacy Findings | Common Side Effects |
| Fluoxetine | 20-60 mg/day (continuous or luteal) | Significantly superior to placebo in reducing tension, irritability, and dysphoria.[5][9] In one large study, mood symptoms improved in 53% of cycles with fluoxetine compared to 28% with placebo.[5] | Nausea, insomnia, headache, sexual dysfunction.[12][13] |
| Sertraline | 50-150 mg/day (continuous or luteal) | Superior to placebo for mood and physical symptoms.[9] Significant improvement was seen in 50-60% of cases versus 20-30% with placebo.[15] | Nausea, dizziness, insomnia, sexual dysfunction.[12] |
| Paroxetine | 10-30 mg/day (continuous or luteal) | Effective in improving mood and physical symptoms compared to placebo.[9] | Nausea, headache, sedation, sexual dysfunction.[12] |
| Citalopram | 10-30 mg/day (continuous or luteal) | Shown to be effective in a randomized, placebo-controlled trial, with intermittent dosing being superior to continuous treatment in one study.[9] | Nausea, dry mouth, sleepiness.[12] |
| Escitalopram | 10-20 mg/day (luteal or symptom-onset) | A preliminary study showed significant improvement with both luteal phase and symptom-onset dosing.[5] | Nausea, headache, insomnia.[12] |
Experimental Protocol: Representative SSRI Clinical Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Women aged 18-45 meeting DSM-5 criteria for PMDD, confirmed by at least two months of prospective daily symptom charting using the Daily Record of Severity of Problems (DRSP).[16][17][18] Exclusion criteria typically include a primary diagnosis of another major psychiatric disorder, current use of psychotropic medications, and pregnancy or lactation.
-
Intervention: Participants are randomized to receive either a fixed or flexible dose of an SSRI (e.g., sertraline 50-150 mg/day) or a matching placebo. Dosing can be continuous or administered only during the luteal phase (typically the 14 days before expected menses).
-
Outcome Measures: The primary outcome is the change in the mean DRSP score during the luteal phase from baseline to the end of the treatment period (e.g., 3-6 menstrual cycles). Secondary outcomes may include scores on the Hamilton Depression Rating Scale (HAM-D) and measures of functional impairment.[19]
Hormonal Therapies
These treatments aim to suppress ovulation and stabilize the hormonal fluctuations that trigger PMDD symptoms.
Gonadotropin-Releasing Hormone (GnRH) Agonists: GnRH agonists, such as leuprolide acetate, induce a temporary, reversible menopause-like state by downregulating the pituitary-gonadal axis, thereby suppressing estrogen and progesterone production.[20][21][22] This leads to the elimination of cyclical symptoms.[20][21]
Oral Contraceptives (OCs): Certain combined oral contraceptives, particularly those containing drospirenone and ethinyl estradiol with a shortened pill-free interval, have shown efficacy in reducing PMDD symptoms.[4] They work by suppressing ovulation and minimizing hormonal fluctuations.[6] However, the evidence for OCs is mixed, with some individuals experiencing a worsening of symptoms.[23]
| Treatment | Dosing Strategy | Key Efficacy Findings | Common Side Effects |
| GnRH Agonists | e.g., Leuprolide 3.75mg depot monthly | Highly effective in eliminating PMDD symptoms in women who respond.[4][20][21] Often used for severe, refractory cases.[4] | Hypoestrogenic symptoms (hot flashes, vaginal dryness), decreased bone mineral density with long-term use.[20][22] "Add-back" therapy with estrogen and progestin is often required.[22] |
| Oral Contraceptives | e.g., Drospirenone/ethinyl estradiol (24/4 day cycle) | The combination of drospirenone and ethinyl estradiol has demonstrated a significant reduction in premenstrual symptoms compared to placebo.[4] Efficacy for depressive symptoms is less established.[24] | Nausea, headache, breast tenderness, risk of thromboembolism.[23] |
| Ulipristal Acetate | 5 mg/day | In a randomized controlled trial, significantly reduced mood symptoms compared to placebo, with 85% of participants experiencing complete or partial remission.[6] | Generally well-tolerated with negligible side effects reported in the initial trial.[6] |
Experimental Protocol: GnRH Agonist "Withdrawal-Rechallenge" Study
-
Study Design: A multi-phase study to confirm the hormone-sensitivity of symptoms.
-
Phase 1 (Withdrawal): Participants with prospectively confirmed PMDD are treated with a GnRH agonist (e.g., leuprolide) for 2-3 months to suppress ovarian function and induce symptom remission.
-
Phase 2 (Rechallenge): Responders from Phase 1 are then "rechallenged" in a double-blind, placebo-controlled crossover design with the addition of estradiol, progesterone, or placebo to the GnRH agonist treatment.
-
Outcome Measures: The primary outcome is the recurrence of PMDD symptoms, measured by the DRSP, upon reintroduction of hormones, confirming that the symptoms are triggered by ovarian steroid fluctuations.
Non-Pharmacological Interventions
Cognitive-Behavioral Therapy (CBT)
CBT is a form of psychotherapy that has demonstrated efficacy in managing the symptoms of PMDD.[16][25][26] It focuses on identifying and changing negative thought patterns and behaviors that contribute to emotional distress.[5][27] Internet-based CBT (iCBT) has also emerged as an effective and accessible option.[25][28]
Mechanism of Action: CBT equips individuals with coping strategies to manage mood swings, irritability, and anxiety.[25] Techniques include cognitive restructuring, stress management, and behavioral activation.[16]
Clinical Efficacy: Studies have shown that CBT can significantly reduce the severity of PMDD symptoms and improve quality of life.[16][25] In one randomized controlled trial, the CBT group showed a 25% improvement in quality of life post-intervention, which increased to 50% at follow-up.[27]
| Treatment | Intervention Details | Key Efficacy Findings |
| CBT | Typically involves 8-12 weekly sessions.[16][28] Focuses on psychoeducation, cognitive restructuring, stress management, and behavioral activation.[16][28] Can be delivered in person or online (iCBT).[25][28] | Randomized controlled trials support its effectiveness in reducing symptom severity and improving quality of life.[16] iCBT has been shown to be highly effective, with benefits stable at 6-month follow-up.[28] |
Experimental Protocol: Representative CBT Clinical Trial
-
Study Design: A randomized controlled trial comparing a CBT intervention group to a waitlist control or standard care group.
-
Participant Population: Women with prospectively confirmed DSM-5 PMDD.
-
Intervention: The treatment group receives a structured CBT program over a set number of weeks (e.g., 12 sessions).[16] The therapy includes modules on understanding PMDD, identifying and challenging dysfunctional thoughts, relaxation techniques, and developing healthy lifestyle habits.[28] The control group receives standard care or is placed on a waitlist to receive the intervention after the study period.
-
Outcome Measures: The primary outcome is the change in DRSP scores from baseline. Secondary outcomes include measures of quality of life (e.g., Quality of Life Enjoyment and Satisfaction Questionnaire, Q-LES-Q), coping styles, and perceived stress.[16][27]
Conclusion and Future Directions
The treatment of PMDD involves a multi-faceted approach, with SSRIs representing the first-line pharmacological option and hormonal therapies reserved for more severe or refractory cases. Cognitive-Behavioral Therapy offers a robust non-pharmacological alternative. Future research should focus on novel therapeutic targets, such as selective progesterone receptor modulators (SPRMs) and GABA-A receptor modulators, which show promise in directly addressing the underlying neuroendocrine sensitivities in PMDD.[6] Further head-to-head comparative trials are necessary to delineate the optimal treatment algorithm for individual patients, considering both efficacy and long-term tolerability. The standardization of diagnostic procedures, such as the Carolina Premenstrual Assessment Scoring System (C-PASS), will be crucial for ensuring the homogeneity of study populations and the reliability of clinical trial results.[17][29]
References
- 1. Premenstrual Dysphoric Disorder (PMDD) | Johns Hopkins Medicine [hopkinsmedicine.org]
- 2. google.com [google.com]
- 3. A Comprehensive Guide to Long-Term Care for PMDD | ReKlame [reklamehealth.com]
- 4. Evidence-based treatment of Premenstrual Dysphoric Disorder: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. New Pharmacological Approaches to the Management of Premenstrual Dysphoric Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Premenstrual Dysphoric Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Diagnosis and Treatment of Premenstrual Dysphoric Disorder | AAFP [aafp.org]
- 10. m.youtube.com [m.youtube.com]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 13. Premenstrual Dysphoric Disorder: Epidemiology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sertraline - Wikipedia [en.wikipedia.org]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Toward the Reliable Diagnosis of DSM-5 Premenstrual Dysphoric Disorder: The Carolina Premenstrual Assessment Scoring System (C-PASS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Severe Premenstrual Symptom Clinical Research Trials | CenterWatch [centerwatch.com]
- 19. Gonadotropin-releasing hormone agonist in the treatment of premenstrual symptoms with and without ongoing dysphoria: A controlled study - ProQuest [proquest.com]
- 20. womensmentalhealth.org [womensmentalhealth.org]
- 21. womensmentalhealth.org [womensmentalhealth.org]
- 22. Gonadotropin releasing hormone agonists for PMS — Chelsea and Westminster Hospital NHS Foundation Trust [chelwest.nhs.uk]
- 23. mind.org.uk [mind.org.uk]
- 24. Management of Premenstrual Dysphoric Disorder: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bellehealth.co [bellehealth.co]
- 26. Cognitive-behavioral therapy for premenstrual syndrome and premenstrual dysphoric disorder: a systematic review | Semantic Scholar [semanticscholar.org]
- 27. pnrjournal.com [pnrjournal.com]
- 28. womensmentalhealth.org [womensmentalhealth.org]
- 29. psychiatryonline.org [psychiatryonline.org]
Safety Operating Guide
Proper Disposal of Zoely: A Guide for Laboratory and Research Professionals
Ensuring the safe and environmentally responsible disposal of pharmaceuticals like Zoely®, a combined oral contraceptive containing nomegestrol acetate and estradiol, is a critical component of laboratory safety and chemical handling.[1][2] Adherence to proper disposal protocols minimizes the risk of environmental contamination and prevents unintentional exposure. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a research setting.
Immediate Disposal Protocol
The primary and recommended method for disposing of unused or expired this compound is straightforward and prioritizes safety.
Step 1: Identify Unused or Expired this compound Conduct regular inventory checks of laboratory and research supplies to identify any packages of this compound that are expired or no longer needed for ongoing studies.
Step 2: Segregate for Disposal Isolate the identified this compound from active laboratory supplies to prevent accidental use. Store it in its original packaging in a designated, secure area for waste pharmaceuticals.
Step 3: Return to a Pharmacy The most direct and recommended procedure for the safe disposal of this compound is to return it to any pharmacy.[3] Pharmacies are equipped to handle the proper disposal of pharmaceutical waste in accordance with regulatory requirements.
General Guidelines for Pharmaceutical Waste
While the primary instruction for this compound is to return it to a pharmacy, it is crucial for research professionals to be aware of the broader regulations governing pharmaceutical waste.
-
Regulatory Framework : The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4][5] It is essential to classify pharmaceutical waste as either non-hazardous or hazardous to ensure compliance.
-
Prohibition of Sewering : A significant change in regulations is the ban on the disposal of hazardous waste pharmaceuticals down the drain (sewering).[5][6] This practice contributes to the contamination of water supplies with trace amounts of pharmaceuticals.[6]
-
State and Local Regulations : Disposal requirements can vary by state and locality, with some jurisdictions having stricter regulations than federal guidelines.[4] Always consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable regulations.
Disposal Options Summary
| Disposal Method | Recommendation for this compound | Environmental Consideration |
| Pharmacy Take-Back | Highly Recommended [3] | Ensures disposal in a licensed and regulated facility, minimizing environmental impact. |
| Drug Take-Back Programs | Recommended | Provides a secure and environmentally sound way to dispose of unused medicines.[7][8] |
| Disposal in Household Trash | Not Recommended for this compound | If no take-back options are available, the FDA provides guidelines for disposing of non-flush list medicines in the trash by mixing them with an undesirable substance.[7] However, returning to a pharmacy is the preferred method for this compound. |
| Flushing | Not Recommended | This compound is not on the FDA's flush list.[9] Flushing can lead to water contamination. |
Experimental Protocols
No specific experimental protocols for the disposal or environmental degradation of this compound were identified in the provided search results. For information on the environmental fate of nomegestrol acetate and estradiol, researchers should consult specialized environmental science and pharmacology literature.
This compound Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
References
- 1. tga.gov.au [tga.gov.au]
- 2. This compound | European Medicines Agency (EMA) [ema.europa.eu]
- 3. nps.org.au [nps.org.au]
- 4. aaronhall.com [aaronhall.com]
- 5. youtube.com [youtube.com]
- 6. ovid.com [ovid.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Essential Safety Protocols for Handling Zoely (Nomegestrol Acetate/Estradiol) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal
This document provides immediate and essential safety and logistical information for the handling of Zoely, a combination of nomegestrol acetate and estradiol. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of research activities. Adherence to these protocols is critical due to the potent hormonal nature of the active pharmaceutical ingredients (APIs).
I. Hazard Identification and Composition
This compound contains the active substances nomegestrol acetate, a progestogen, and estradiol, an estrogen. These are potent compounds that can have physiological effects at low doses. The primary risks associated with handling these substances in a laboratory setting include reproductive toxicity and endocrine disruption through inhalation, skin contact, or ingestion.[1][2][3] A representative formulation's composition is detailed below.
Quantitative Data Summary
| Component | Concentration (% w/w) | CAS Number | Key Hazards |
| Estradiol | >= 2.5 - < 5 | 50-28-2 | May damage fertility or the unborn child; Causes damage to organs through prolonged or repeated exposure. |
| 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione 17-acetate | >= 1 - < 2.5 | 58652-20-3 | Suspected of damaging fertility or the unborn child.[2] |
| Cellulose | >= 10 - < 20 | 9004-34-6 | May form explosive dust-air mixture.[1] |
| Talc | >= 1 - < 5 | 14807-96-6 | May cause eye, skin, or respiratory irritation. |
| Titanium dioxide | >= 0.1 - < 1 | 13463-67-7 | Possible human carcinogen (IARC Group 2B). |
Note: This table is based on a representative Safety Data Sheet (SDS) for a Nomegestrol/Estradiol formulation and may not exactly match the commercial this compound product. Researchers should always consult the specific SDS for the material they are handling.[1]
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and is mandatory when handling this compound or its active components.[4] All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.[5]
-
Respiratory Protection : For operations that may generate dusts or aerosols, a full-face respirator with a high-efficiency particulate air (HEPA) filter is recommended.[3] At a minimum, a well-fitted N95 respirator should be used.
-
Eye and Face Protection : Wear tightly fitting safety goggles.[6] A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation.[1]
-
Skin and Body Protection : A lab coat is required. For handling potent compounds, disposable Tyvek suits are recommended to prevent skin contact and contamination of personal clothing.[7] Protective clothing should be impervious and fire/flame resistant.[6]
-
Hand Protection : Wear chemical-impermeable gloves, such as nitrile gloves.[6][8] Double gloving is recommended when handling potent reproductive toxicants.[9] Gloves must be inspected before use and changed frequently, especially after direct contact with the substance.[6][9]
III. Safe Handling and Operational Plans
A designated area should be established for handling this compound, with restricted access.[9] All work with the solid form of the compound that could generate dust should be performed in a ventilated enclosure, such as a chemical fume hood or a biological safety cabinet.[3][4]
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area (e.g., chemical fume hood) by cleaning the work surface and ensuring proper airflow.
-
Have spill cleanup materials readily available.
-
-
Weighing and Aliquoting :
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use. A common procedure involves an initial wipe-down with a suitable solvent (e.g., alcohol) followed by a wash with warm, soapy water.[9]
-
Collect all rinsates and contaminated materials for proper waste disposal.[9]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
-
IV. Disposal Plan
Disposal of hormonal waste must be conducted in accordance with international, national, and local regulations.[10] this compound and its active ingredients are very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided.[1][2]
-
Solid Waste : All contaminated solid waste, including gloves, disposable lab coats, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.[11] This waste should be incinerated at a licensed facility.
-
Liquid Waste : Unused solutions and rinsates containing this compound should be collected in a sealed, labeled hazardous waste container. Do not discharge hormonal waste to drains.[6]
-
Empty Containers : Containers that held the active compound should be considered hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[12]
V. Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound in a laboratory environment.
Caption: Workflow for Safe Handling of this compound in a Laboratory.
References
- 1. organon.com [organon.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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- 4. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 5. osha.gov [osha.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. unfpa.org [unfpa.org]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
